molecular formula C8H20N2 B148097 1,8-Diaminooctane CAS No. 373-44-4

1,8-Diaminooctane

Numéro de catalogue: B148097
Numéro CAS: 373-44-4
Poids moléculaire: 144.26 g/mol
Clé InChI: PWGJDPKCLMLPJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,8-Diaminooctane, also known as octamethylenediamine, is a linear alkane-alpha,omega-diamine that serves as a critical building block and crosslinker in advanced scientific research and development. Its bifunctional structure, featuring primary amine groups at each terminal, allows it to act as an organic linker in the synthesis of novel nanocomposite materials. Research has demonstrated its use in creating chemiresistive sensory networks by cross-linking Indium-Tin-Oxide (ITO) nanoparticles for the detection of volatile organic compounds (VOCs) such as toluene and 1-propanol . In the field of zeolite synthesis, this compound functions as an effective structure-directing agent for the preparation of vanadium-containing ZSM-48, contributing to the material's stability during calcination . Furthermore, it finds application in analytical chemistry as a mobile phase modifier in liquid chromatography (LC), where it improves the peak shape of amino-containing compounds . In polymer science, this compound is a valuable monomer for the production of high-performance polyamides and polyurethanes, which are essential for manufacturing durable textiles, automotive components, and industrial coatings . The pharmaceutical industry utilizes this compound as a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) for applications such as anti-inflammatory agents . A documented preparation method involves the catalytic hydrolysis of sebacamide, underscoring its synthetic accessibility for research purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

octane-1,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c9-7-5-3-1-2-4-6-8-10/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGJDPKCLMLPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7613-16-3 (di-hydrochloride)
Record name Octamethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9073173
Record name 1,8-Octanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Faint yellow crystals, hygroscopic; [MSDSonline]
Record name 1,8-Octamethylenediamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7935
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

373-44-4, 7613-16-3
Record name 1,8-Octanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octamethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octamethylenediamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04333
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,8-Octanediamine, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,8-Octanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octamethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.150
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Octamethylenediammonium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTAMETHYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A6694PIE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,8-Diaminooctane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diaminooctane, also known as octamethylenediamine, is a linear aliphatic diamine that serves as a versatile building block in various chemical and pharmaceutical applications. Its structure, featuring primary amine groups at both ends of an eight-carbon chain, allows it to readily participate in a range of chemical reactions, most notably in the formation of polyamides and as a flexible linker in the design of complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and use, and an exploration of its applications in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: General and Physical Properties
PropertyValueReference(s)
Appearance White to off-white or pale-yellow crystalline solid/powder[1][2]
Molecular Formula C₈H₂₀N₂[2]
Molecular Weight 144.26 g/mol [2]
Melting Point 50-54 °C[1]
Boiling Point 225-226 °C (at 760 mmHg)[2]
Flash Point 106 °C[3]
Density ~0.85 g/cm³[No specific citation found]
Solubility Soluble in water (575 g/L)[4]
Table 2: Chemical Identifiers
IdentifierValueReference(s)
CAS Number 373-44-4[2]
IUPAC Name Octane-1,8-diamine[5]
Synonyms 1,8-Octanediamine, Octamethylenediamine[5]
InChI InChI=1S/C8H20N2/c9-7-5-3-1-2-4-6-8-10/h1-10H2[5]
SMILES NCCCCCCCCN[2]
Table 3: Safety Information
Hazard StatementPrecautionary StatementReference(s)
Harmful if swallowed.Do not eat, drink or smoke when using this product.[No specific citation found]
Causes severe skin burns and eye damage.Wear protective gloves/protective clothing/eye protection/face protection.[No specific citation found]
May cause an allergic skin reaction.Avoid breathing dust/fume/gas/mist/vapors/spray.[No specific citation found]

Note: This is not an exhaustive list of safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Experimental Protocols

Synthesis of this compound

Two common laboratory-scale synthetic routes to this compound are detailed below.

3.1.1. From Sebacic Acid

This method involves the conversion of a dicarboxylic acid to a diamine.

  • Step 1: Synthesis of Decanediamide:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, melt 70g of sebacic acid at approximately 140°C.

    • Slowly increase the temperature to 160°C.

    • Over a period of 2 hours, add 42g of urea in small portions to the molten sebacic acid.

    • Maintain the reaction at 160°C for 3 hours, then increase the temperature to 190-200°C for 15 minutes.

    • Allow the mixture to cool slightly and pour it into a mortar before it solidifies.

    • Grind the solid and recrystallize the crude decanediamide from ethanol to yield the pure product.

  • Step 2: Synthesis of 1,8-Aminosuberic Acid Ester:

    • Prepare a 1.6 M solution of sodium methoxide in anhydrous methanol.

    • React the decanediamide with the sodium methoxide solution in anhydrous alcohol in the presence of a halogen catalyst. [Note: The specific halogen catalyst and reaction conditions may need to be optimized.]

  • Step 3: Hydrolysis to this compound:

    • In a three-necked flask, dissolve 5.9g of the 1,8-aminosuberic acid ester in 80mL of 95% ethanol.

    • Add a solution of 5.5g of NaOH in a minimal amount of water.

    • Reflux the mixture at 95-100°C for 24 hours under a nitrogen atmosphere.

    • After cooling, filter the white solid. Evaporate the solvent from the filtrate.

    • Combine the solid residues and extract with 150mL of toluene. Filter to remove insoluble impurities.

    • Bubble dry HCl gas through the toluene extract to precipitate this compound dihydrochloride.

    • Isolate the crude dihydrochloride salt and treat it with an excess of a strong NaOH solution to liberate the free diamine.

    • Remove water by rotary evaporation and extract the residue with toluene.

    • Evaporate the toluene to yield solid this compound.

3.1.2. From 1,6-Dicyanohexane

This protocol describes the catalytic hydrogenation of a dinitrile.

  • Reaction Setup:

    • Assemble a 500 mL autoclave with a thermocouple, stirrer, pressure gauge, and a hydrogen purge line.

  • Charging the Reactor:

    • To the autoclave, add:

      • 175 g of 1,6-dicyanohexane

      • 86.0 g of methanol

      • 2.0 g of a 28% sodium methacrylate-methanol solution

      • 10.5 g of a nickel catalyst

  • Reaction Conditions:

    • Purge the autoclave with hydrogen and then pressurize to 5 MPa.

    • Increase the internal temperature to 90°C over approximately 1 hour.

    • Maintain the reaction at 90°C. Hydrogen consumption should be observed starting around 70°C and will largely cease after about 6 hours.

    • Continue the reaction for an additional 2 hours to ensure completion.

  • Work-up:

    • Cool the reactor to room temperature and depressurize.

    • Filter the reaction mixture to remove the catalyst.

    • Wash the catalyst with 100 g of methanol.

    • The resulting methanol solution contains this compound. The product can be isolated by distillation.

Purification by Recrystallization

A general procedure for the recrystallization of aliphatic diamines is provided below, which can be adapted for this compound.

  • Solvent Selection:

    • Ideal solvents for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.

    • Common solvent systems for amines include n-hexane/acetone, n-hexane/THF, and ethanol/water mixtures.[6] Given the solubility of this compound in water, an ethanol/water or isopropanol/water system may be a good starting point. Toluene can also be a suitable solvent.

  • Procedure:

    • In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.[7]

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[8]

    • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[7]

    • Dry the purified crystals, for example, in a vacuum oven.[9]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature and potential for peak tailing of amines in GC analysis, derivatization is often employed.[10][11]

  • Derivatization (Example with Trifluoroacetic Anhydride - TFAA):

    • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane).

    • Add an excess of TFAA and allow the reaction to proceed to form the corresponding trifluoroacetamide derivative. This increases volatility and improves chromatographic performance.[5][10]

  • GC-MS Parameters (General Guidance):

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.[1]

    • Injector: Split/splitless or cool on-column injection can be used.

    • Oven Temperature Program:

      • Initial temperature: ~70-100°C

      • Ramp: 10-20°C/min to a final temperature of ~280-300°C

      • Hold at the final temperature for several minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI)

      • Scan Range: m/z 40-500

Applications in Research and Development

Polyamide Synthesis

This compound is a key monomer in the synthesis of specific polyamides, such as Nylon 8,10. The reaction involves the condensation of the diamine with a diacid chloride.

Experimental Protocol: Synthesis of Polyamide 8,10 (Nylon 8,10)

  • Solution Preparation:

    • Aqueous Phase: Prepare a solution of this compound in water. An alkaline solution (e.g., containing NaOH) can be used to neutralize the HCl byproduct.[2]

    • Organic Phase: Prepare a solution of sebacoyl chloride in an organic solvent immiscible with water, such as hexane or dichloromethane.[2]

  • Interfacial Polymerization:

    • Carefully pour the organic phase over the aqueous phase in a beaker, creating two distinct layers.

    • A film of polyamide will form at the interface of the two layers.

    • Using forceps, gently grasp the polymer film and pull it upwards from the beaker. A continuous "rope" of nylon can be drawn out.[2]

    • The nylon rope can be wound onto a glass rod or a spool.

    • Wash the resulting polymer with water and then with a solvent like acetone to aid in drying.

Polyamide_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound H₂N-(CH₂)₈-NH₂ Interfacial_Polymerization Interfacial Polymerization This compound->Interfacial_Polymerization Sebacoyl_Chloride Sebacoyl Chloride ClOC-(CH₂)₈-COCl Sebacoyl_Chloride->Interfacial_Polymerization Polyamide_8_10 Polyamide 8,10 (Nylon 8,10) [-NH-(CH₂)₈-NH-CO-(CH₂)₈-CO-]n Interfacial_Polymerization->Polyamide_8_10 forms HCl HCl Interfacial_Polymerization->HCl byproduct

Caption: Synthesis of Polyamide 8,10 via Interfacial Polymerization.

Role in Drug Development

The bifunctional nature of this compound makes it an attractive component in drug design, where it can serve as a flexible linker or spacer.[10] The eight-carbon chain can connect two active pharmacophores or tether a drug molecule to a targeting moiety, such as in an antibody-drug conjugate (ADC). The length and flexibility of the linker can significantly influence the pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).[10] While the direct incorporation of the this compound scaffold into approved drugs is not widely documented in publicly available information, its derivatives have been explored in medicinal chemistry. For instance, tetraamines derived from this compound have been investigated as potential antitumor agents.

Drug_Development_Concept cluster_ADC Conceptual ADC Structure Targeting_Moiety Targeting Moiety e.g., Antibody Linker {this compound | as a flexible linker} Targeting_Moiety->Linker conjugated to Drug_Payload Drug Payload e.g., Cytotoxic Agent Linker->Drug_Payload carries ADC Antibody-Drug Conjugate (ADC)

References

An In-depth Technical Guide to the Synthesis of 1,8-Diaminooctane from Sebacic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1,8-diaminooctane from sebacic acid. Both the Curtius and Hofmann rearrangement pathways are detailed, offering step-by-step experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.

Introduction

This compound is a valuable linear aliphatic diamine used as a building block in the synthesis of polyamides, cross-linking agents, and various pharmacologically active molecules. Its synthesis from the readily available C10 dicarboxylic acid, sebacic acid, necessitates a carbon-eliminating reaction. This guide focuses on two classical name reactions that achieve this transformation: the Curtius rearrangement and the Hofmann rearrangement. Each method presents distinct advantages and challenges in terms of reaction conditions, intermediates, and overall yield.

Synthetic Pathways

Two principal synthetic strategies are outlined for the conversion of sebacic acid to this compound. Both pathways involve the initial formation of a dicarboxylic acid derivative, followed by a rearrangement reaction that expels two carbon atoms as carbon dioxide.

Curtius Rearrangement Pathway

The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines.[1] The reaction proceeds through an acyl azide intermediate, which thermally decomposes to an isocyanate, followed by hydrolysis to the amine.[2][3] This pathway involves three key steps:

  • Formation of Sebacoyl Chloride: Sebacic acid is converted to its more reactive diacyl chloride derivative.

  • Formation of Sebacoyl Azide: The diacyl chloride reacts with an azide salt to form the key sebacoyl diazide intermediate.

  • Curtius Rearrangement and Hydrolysis: The diazide undergoes rearrangement to the diisocyanate, which is then hydrolyzed to this compound.

Curtius Rearrangement Pathway SebacicAcid Sebacic Acid SebacoylChloride Sebacoyl Chloride SebacicAcid->SebacoylChloride SOCl₂ or (COCl)₂ SebacoylAzide Sebacoyl Azide SebacoylChloride->SebacoylAzide NaN₃ Diisocyanate 1,8-Diisocyanatooctane SebacoylAzide->Diisocyanate Heat (Δ) -2N₂ Diaminooctane This compound Diisocyanate->Diaminooctane H₂O, H⁺ or OH⁻ -2CO₂

Figure 1: Curtius Rearrangement Pathway for this compound Synthesis.
Hofmann Rearrangement Pathway

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom using a halogen and a strong base.[4] For the synthesis of this compound from sebacic acid, the key intermediate is sebacamide.

  • Formation of Sebacamide: Sebacic acid is converted to its diamide derivative, sebacamide.

  • Hofmann Rearrangement: Sebacamide undergoes rearrangement in the presence of a halogen and base to form this compound.

Hofmann Rearrangement Pathway SebacicAcid Sebacic Acid Sebacamide Sebacamide SebacicAcid->Sebacamide 1. SOCl₂ 2. NH₄OH Diisocyanate 1,8-Diisocyanatooctane Sebacamide->Diisocyanate Br₂ or NaOBr, NaOH Diaminooctane This compound Diisocyanate->Diaminooctane H₂O, H⁺ or OH⁻ -2CO₂

Figure 2: Hofmann Rearrangement Pathway for this compound Synthesis.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the Curtius rearrangement pathway. This route is often preferred in a laboratory setting for its generally milder conditions and applicability to a wide range of substrates.

Curtius Rearrangement: Detailed Methodology

Curtius_Experimental_Workflow cluster_0 Step 1: Sebacoyl Chloride Synthesis cluster_1 Step 2: Sebacoyl Azide Synthesis cluster_2 Step 3: Rearrangement and Hydrolysis SebacicAcid Sebacic Acid Reaction1 Reaction Mixture (Reflux) SebacicAcid->Reaction1 ThionylChloride Thionyl Chloride ThionylChloride->Reaction1 Distillation Distillation Reaction1->Distillation SebacoylChloride Sebacoyl Chloride Distillation->SebacoylChloride Reaction2 Reaction Mixture (0-5 °C) SebacoylChloride->Reaction2 SodiumAzide Sodium Azide Solution SodiumAzide->Reaction2 Extraction Extraction Reaction2->Extraction SebacoylAzide Sebacoyl Azide Extraction->SebacoylAzide Reaction3 Thermal Rearrangement (Reflux) SebacoylAzide->Reaction3 Solvent Inert Solvent (e.g., Toluene) Solvent->Reaction3 Hydrolysis Acidic or Basic Hydrolysis Reaction3->Hydrolysis Purification Purification Hydrolysis->Purification Diaminooctane This compound Purification->Diaminooctane

Figure 3: Experimental Workflow for the Curtius Rearrangement Route.

Step 1: Synthesis of Sebacoyl Chloride

  • Materials:

    • Sebacic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous toluene (optional, as solvent)

    • Dimethylformamide (DMF, catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic trap (e.g., NaOH solution), place sebacic acid.

    • Add an excess of thionyl chloride (2.5 to 3 molar equivalents). A catalytic amount of DMF can be added to facilitate the reaction.

    • Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.[5] The reaction mixture should become a clear solution.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[6]

    • The resulting crude sebacoyl chloride, a colorless to pale yellow liquid, can be used in the next step without further purification.[7]

Step 2: Synthesis of Sebacoyl Azide

  • Materials:

    • Sebacoyl chloride

    • Sodium azide (NaN₃)

    • Acetone or a biphasic system of water and an organic solvent (e.g., dichloromethane)

  • Procedure:

    • Prepare a solution of sodium azide in water.

    • In a separate flask, dissolve the crude sebacoyl chloride in a suitable organic solvent like acetone.

    • Cool both solutions in an ice bath to 0-5 °C.

    • Slowly add the sodium azide solution to the sebacoyl chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring for 1-2 hours at low temperature.

    • Separate the organic layer and wash it with cold water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • The solvent can be carefully removed under reduced pressure at low temperature, but due to the potentially explosive nature of acyl azides, it is often preferable to use the solution directly in the next step.

Step 3: Curtius Rearrangement and Hydrolysis to this compound

  • Materials:

    • Solution of sebacoyl azide

    • Anhydrous high-boiling point inert solvent (e.g., toluene, xylene, or diphenyl ether)

    • Aqueous acid (e.g., HCl) or base (e.g., NaOH)

  • Procedure:

    • Heat the solution of sebacoyl azide in the inert solvent to reflux. The rearrangement will occur with the evolution of nitrogen gas. The temperature required depends on the solvent used (typically 80-120 °C).[8]

    • Continue heating until the evolution of nitrogen ceases, indicating the complete formation of the diisocyanate.

    • For hydrolysis, cool the reaction mixture and add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

    • Heat the biphasic mixture to reflux for several hours to ensure complete hydrolysis of the diisocyanate to the diamine. During this process, carbon dioxide is evolved.

    • After cooling, if acidic hydrolysis was used, basify the aqueous layer with a strong base to liberate the free diamine.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic extracts over a suitable drying agent.

    • Remove the solvent under reduced pressure to obtain crude this compound.

    • The crude product can be purified by distillation under reduced pressure or by recrystallization.

Quantitative Data

ParameterSebacic AcidSebacoyl ChlorideThis compoundReference
Molar Mass ( g/mol ) 202.25239.14144.26[9]
Melting Point (°C) 133-137-550-52[9]
Boiling Point (°C) 294.4 (at 100 mmHg)168 (at 11 mmHg)225-226[9]
Typical Yield (Step) ->90%-[5]
Overall Yield --Varies (typically 60-80%)[1]

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: White to faint yellow crystalline solid.

  • Spectroscopic Data:

    • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the methylene protons and the amine protons.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the different carbon environments in the molecule.

    • IR Spectroscopy: The IR spectrum will show characteristic N-H stretching vibrations for the primary amine groups (around 3300-3400 cm⁻¹) and the absence of the carbonyl peak from the starting material.[10]

    • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound.[10][11]

Safety Considerations

  • Thionyl chloride and sebacoyl chloride are corrosive and react violently with water, releasing toxic gases. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium azide is highly toxic and can form explosive heavy metal azides. It also reacts with acid to produce highly toxic and explosive hydrazoic acid.

  • Acyl azides are potentially explosive and should be handled with care, avoiding heat and shock. It is often recommended to use them in solution without isolation.

  • Organic solvents used are flammable and should be handled away from ignition sources.

This guide provides a foundational understanding of the synthesis of this compound from sebacic acid. Researchers should consult the primary literature for more specific details and adapt the procedures as necessary for their specific laboratory conditions and scale of operation.

References

1,8-Diaminooctane (CAS 373-44-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diaminooctane, also known as octamethylenediamine, is a linear aliphatic diamine that serves as a versatile building block and intermediate in a wide range of chemical syntheses.[1] Its bifunctional nature, with primary amine groups at both ends of an eight-carbon chain, allows for its use in the production of polyamides, polyurethanes, and other polymers.[2] Furthermore, it is a crucial component in the synthesis of various specialty chemicals, including pharmaceuticals, agrochemicals, and surfactants.[3][4] This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, safety and handling, and key applications of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature and is miscible with water.[5] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 373-44-4
Molecular Formula C8H20N2
Molecular Weight 144.26 g/mol
Appearance White to faint yellow crystalline powder/solid[2][3][6]
Melting Point 50-52 °C[5]
Boiling Point 225-226 °C[5]
Flash Point 106 °C (222.8 °F)
Density 0.98 g/mL at 20 °C[2][5]
Water Solubility 575 g/L at 20 °C[5]
pKa 11[2]
Refractive Index 1.4618[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum of this compound is available and can be used for structural confirmation.[7]

  • IR Spectrum: The infrared spectrum provides information about the functional groups present in the molecule.[8][9]

  • Mass Spectrum: The mass spectrum is used to determine the molecular weight and fragmentation pattern of the compound.[10][11]

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. One common method involves the hydrogenation of 1,6-dicyanohexane.

Experimental Protocol: Hydrogenation of 1,6-Dicyanohexane[14]

This protocol describes a general procedure for the synthesis of this compound from 1,6-dicyanohexane.

Materials:

  • 1,6-Dicyanohexane (175 g)

  • Methanol (86.0 g)

  • 28% Sodium methacrylate-methanol solution (2.0 g)

  • Nickel catalyst (10.5 g)

  • Hydrogen gas

Equipment:

  • 500 mL autoclave equipped with a thermocouple thermometer, stirrer, pressure gauge, and hydrogen purge line.

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Charge the 500 mL autoclave with 175 g of 1,6-dicyanohexane, 86.0 g of methanol, 2.0 g of 28% sodium methacrylate-methanol solution, and 10.5 g of nickel catalyst.

  • Seal the autoclave and perform a hydrogen substitution to create an inert atmosphere.

  • Pressurize the autoclave with hydrogen to 5 MPa.

  • Begin stirring and gradually heat the mixture to an internal temperature of 90 °C over approximately 1 hour. Hydrogen consumption is typically observed starting around 70 °C.

  • Maintain the reaction at 90 °C. The reaction is generally complete when hydrogen consumption ceases, which takes approximately 6 hours.

  • Continue the reaction for an additional 2 hours to ensure completion.

  • Cool the autoclave to room temperature and carefully depressurize.

  • Filter the reaction mixture to remove the nickel catalyst.

  • Wash the catalyst with 100 g of methanol.

  • The combined filtrate contains the this compound in a methanol solution. The product can be isolated by removing the solvent under reduced pressure.

Expected Yield: The reported reaction yield for this procedure is approximately 96.7%, with a purity of 94.3% as determined by GC analysis.[12]

Synthesis workflow for this compound.

Applications

This compound is a key intermediate in various industrial and research applications.

Pharmaceutical and Agrochemical Synthesis

It serves as a fundamental building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][4] Its diamine structure allows for its incorporation into more complex molecules through reactions such as acylation, alkylation, and condensation.[1] It is used in the synthesis of antibacterial, antitumor, and cardiovascular drugs.[2]

Polymer Chemistry

This compound is utilized in the production of polyamides and as a curing agent for epoxy resins.[2][3] It also acts as a crosslinker or spacer in the synthesis of various molecular cages, macrocycles, and microporous materials.[13]

Other Industrial Applications

This compound is also used in the manufacturing of surfactants and as an intermediate for rubber crosslinking agents and antioxidants.[2][3]

Applications DAO This compound Pharma Pharmaceuticals (Antibacterial, Antitumor) DAO->Pharma Agro Agrochemicals (Fungicides, Pesticides) DAO->Agro Polymer Polymers (Polyamides, Epoxy Resins) DAO->Polymer Surfactant Surfactants DAO->Surfactant Rubber Rubber Additives DAO->Rubber

Applications of this compound.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.

Hazard Classifications:

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed).[14]

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[14][15]

  • Serious Eye Damage/Eye Irritation: Category 1.[14]

  • Skin Sensitization: Category 1.[14]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[14]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[15] A dust mask (type N95 or equivalent) is also recommended.

  • Handling: Use only under a chemical fume hood.[14] Avoid breathing dust and prevent contact with skin, eyes, and clothing.[14][16] Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke when using this product.[15]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][14] Store in a corrosives area, under an inert atmosphere, and protect from moisture.[14]

  • Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[16] Place the spilled material in a suitable, labeled container for waste disposal.[16]

In Case of Exposure:

  • Ingestion: If swallowed, rinse mouth and seek immediate medical assistance.[14]

  • Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[14]

  • Skin Contact: If on skin or hair, take off immediately all contaminated clothing and rinse the skin with water/shower.[14]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

This technical guide provides a summary of the key information regarding this compound. For more detailed information, it is recommended to consult the referenced safety data sheets and scientific literature.

References

A Technical Guide to 1,8-Diaminooctane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diaminooctane, also known as octamethylenediamine, is a linear aliphatic diamine that serves as a versatile building block in organic synthesis and polymer chemistry. Its bifunctional nature, characterized by two primary amine groups at the termini of an eight-carbon chain, allows for a variety of chemical transformations. This guide provides a comprehensive overview of the molecular properties, synthesis, and common experimental procedures related to this compound, tailored for a technical audience in research and development.

Core Molecular and Physical Properties

The fundamental chemical and physical properties of this compound are crucial for its application in controlled chemical reactions. These properties are summarized in the table below.

PropertyValueCitation(s)
Chemical Formula C₈H₂₀N₂[1][2][3][4]
Molecular Weight 144.26 g/mol (approx.)[1][2][5][6][7]
144.2578 g/mol (exact)[1][3][4]
CAS Number 373-44-4[1][2][3][6]
Appearance White to off-white or yellowish crystalline solid, flakes, or powder[7][8][9]
Melting Point 50-52 °C[7][10]
Boiling Point 225-226 °C (at 760 mmHg)[7][10]
Water Solubility 575 g/L at 20 °C[9]
IUPAC Name octane-1,8-diamine[5]
Synonyms Octamethylenediamine, 1,8-Octanediamine, 1,8-Octylenediamine[1][3][5][6]

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its use in research and manufacturing. Below are detailed methodologies for key analytical procedures.

Melting Point Determination using a Capillary Tube

The melting point is a critical indicator of purity for a solid compound. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[5]

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Glass capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder.[11]

  • Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The sample should fill the tube to a height of 1-2 mm.[6][11]

  • Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] Insert the assembly into the heating block of the melting point apparatus.[5]

  • Heating:

    • For an unknown sample, perform a rapid initial heating (e.g., 10-20°C/min) to determine an approximate melting range.[12]

    • Allow the apparatus to cool. For a precise measurement, begin heating again at a much slower rate (approximately 2°C/min) when the temperature is about 15-20°C below the approximate melting point.[5][12]

  • Observation and Recording:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T1 - T2.[11]

Boiling Point Determination by the Capillary Method

This method is suitable for determining the boiling point of small quantities of a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3]

Objective: To determine the boiling point of this compound.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or aluminum block)

  • Stand and clamp

Procedure:

  • Sample Preparation: Since this compound is a solid at room temperature, it must first be gently heated above its melting point (50-52°C) to a liquid state.

  • Assembly: Place a few milliliters of the molten this compound into a small test tube. Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.[2][8]

  • Heating Setup: Attach the test tube to a thermometer and immerse the assembly in a heating bath.[8]

  • Heating and Observation: Heat the bath slowly. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.[3]

  • Recording: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the substance.[3] Record this temperature.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds like diamines. Due to their basic nature, amines can interact with standard GC columns, leading to poor peak shape (tailing). Therefore, specialized deactivated columns are required for accurate analysis.[13]

Objective: To determine the purity of a this compound sample and identify any potential impurities.

General Protocol Outline:

  • Column Selection: Utilize a GC column specifically designed for amine analysis. These are typically deactivated with a base, such as potassium hydroxide (KOH), to prevent peak tailing.[13] An example is a Carbopack™ B/4% Carbowax® 20M/0.8% KOH packed column or a CP-Volamine fused silica capillary column.[13][14]

  • Instrument Parameters:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 290°C).[15]

    • Oven Temperature Program: An initial temperature of around 80-120°C, held for a minute, followed by a ramp up to a final temperature of 240-290°C. A typical ramp rate might be 5-10°C/min.[15][16]

    • Carrier Gas: Helium is commonly used with a constant flow rate (e.g., 1 mL/min).[15]

    • Detector: A Flame Ionization Detector (FID) is suitable for organic compounds, or a Mass Spectrometer (MS) can be used for definitive identification of the main component and any impurities.

  • Sample Preparation: Dissolve a known quantity of the this compound sample in a suitable solvent (e.g., methanol or ethanol). The concentration should be within the linear range of the detector.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC system.[15]

  • Data Analysis: The resulting chromatogram will show peaks corresponding to different components in the sample. The area of the this compound peak relative to the total area of all peaks provides a quantitative measure of its purity. Retention times are used to identify components by comparing them to known standards.

Synthesis and Applications

This compound is a key intermediate in various chemical syntheses. It is particularly important in the production of polyamides, epoxy curing agents, and as a building block in the development of pharmaceuticals and agrochemicals.[7][9][17]

One common industrial synthesis route involves the catalytic hydrogenation of sebaconitrile (1,6-dicyanohexane) in the presence of a nickel catalyst and hydrogen gas.[1] Another method involves the reaction of sebacic acid with urea to form decanediamide, which is then converted to this compound through a series of reactions.[18]

A classic laboratory application demonstrating the utility of this compound is in the synthesis of nylon via interfacial polymerization. The reaction of this compound with a diacid chloride, such as sebacoyl chloride, at the interface of two immiscible solvents produces the polyamide Nylon 8,10.[19]

Workflow: Interfacial Polymerization of Nylon 8,10

The following diagram illustrates the workflow for synthesizing Nylon 8,10 from this compound and sebacoyl chloride.

G Workflow for Nylon 8,10 Synthesis cluster_0 Aqueous Phase Preparation cluster_1 Organic Phase Preparation A Dissolve this compound in Water C Carefully layer the organic phase on top of the aqueous phase A->C B Dissolve Sebacoyl Chloride in an Organic Solvent (e.g., Hexane) B->C D Nylon 8,10 polymer forms at the interface of the two immiscible layers C->D Polymerization Occurs E Grasp the polymer film with forceps and continuously pull it out as a 'rope' D->E F Wash the nylon rope with water and/or ethanol to remove unreacted monomers E->F G Dry the final Nylon 8,10 product F->G

Workflow for Nylon 8,10 Synthesis

References

An In-depth Technical Guide to the Solubility of 1,8-Diaminooctane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diaminooctane (CAS: 373-44-4), also known as octamethylenediamine, is a linear aliphatic diamine that serves as a versatile building block in numerous chemical applications.[1] Its bifunctional nature, with primary amine groups at either end of an eight-carbon chain, allows it to act as a monomer in the synthesis of polyamides, a crosslinking agent in epoxy resins, and a linker in the development of pharmaceutical agents.[1][2][3] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and purification processes.

This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative data, outlining detailed experimental protocols for solubility determination, and illustrating its utility in key applications through logical workflow diagrams.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₈H₂₀N₂
Molecular Weight 144.26 g/mol [4]
Appearance White to yellowish crystalline solid[4]
Melting Point 50-52 °C[5]
Boiling Point 225-226 °C[5]
Density ~0.9 g/cm³[4]
Water Solubility 575 g/L (at 20 °C)[6][7]

Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like". The two primary amine groups in this compound are polar and capable of hydrogen bonding, while the eight-carbon alkyl chain is nonpolar. This amphiphilic nature dictates its solubility profile.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The most consistently reported value is its high solubility in water.

SolventTemperature (°C)Solubility
Water20575 g/L[6][7]
Qualitative and Estimated Solubility in Organic Solvents

Based on the chemical structure of this compound and general principles of solubility for aliphatic amines, a qualitative and estimated solubility profile in common organic solvents can be inferred.[8][9]

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl groups of the alcohols can engage in hydrogen bonding with the amine groups of this compound.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighThese solvents are highly polar and can interact favorably with the polar amine groups.
Acetone, Tetrahydrofuran (THF)ModerateThese solvents are polar but less so than DMSO and DMF. They can act as hydrogen bond acceptors.
Nonpolar Toluene, Hexane, Diethyl EtherLow to Very LowThe nonpolar nature of these solvents interacts poorly with the polar amine functional groups. The hydrophobic carbon chain of this compound provides some affinity, but it is generally insufficient to overcome the polarity of the amine groups.[8]
Chlorinated Dichloromethane, ChloroformModerate to LowThese solvents have some polarity that allows for some interaction with the amine groups.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Isothermal Shake-Flask Method Coupled with Gravimetric Analysis

This is a reliable and widely used method for determining the equilibrium solubility of a solid in a liquid.[10][11]

4.1.1. Principle

An excess of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated supernatant is then determined by gravimetric analysis.[12][13]

4.1.2. Materials and Equipment

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials or flasks with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Vacuum oven

4.1.3. Procedure

  • Sample Preparation: Add an excess amount of this compound to a glass vial or flask containing a known volume or mass of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.[11]

  • Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium can vary and should be determined by taking measurements at different time points until the solubility value is constant.[11]

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume or mass of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial.[10]

  • Solvent Evaporation: Place the evaporating dish or vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

  • Gravimetric Analysis: Once the solvent is completely removed, cool the dish or vial to room temperature in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is obtained.[12][14]

4.1.4. Calculation

The solubility can be calculated as follows:

Solubility ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of supernatant sampled (mL)] x 100

Solubility ( g/100 g solvent) = [(Mass of dish with residue - Mass of empty dish) / (Mass of supernatant sampled - (Mass of dish with residue - Mass of empty dish))] x 100

UV-Vis Spectrophotometric Method

This method is suitable if this compound or a derivative can be made to absorb light in the UV-Vis spectrum. Since aliphatic amines do not have a strong chromophore, a derivatization step is necessary.[15][16] 4-chloro-7-nitrobenzofurazan (NBD-Cl) is a common derivatizing agent for primary amines that produces a colored product with a strong absorbance.[15]

4.2.1. Principle

A saturated solution of this compound is prepared, and a sample of the supernatant is derivatized to produce a light-absorbing compound. The concentration is then determined by comparing its absorbance to a calibration curve prepared from standards of known concentrations.[17][18]

4.2.2. Materials and Equipment

  • Equipment from the gravimetric method (for preparing the saturated solution)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Derivatizing agent (e.g., NBD-Cl)

  • Buffer solution

4.2.3. Procedure

  • Preparation of Saturated Solution: Follow steps 1-4 from the Isothermal Shake-Flask Method (Section 4.1.3).

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Derivatization: React a known volume of each standard solution and a known volume of the filtered supernatant with an excess of the derivatizing agent under optimized conditions (e.g., specific pH, temperature, and reaction time).[15]

  • Calibration Curve: Measure the absorbance of the derivatized standard solutions at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Measure the absorbance of the derivatized sample from the saturated solution.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the derivatized sample. Account for any dilutions made to calculate the concentration of this compound in the original saturated solution.

Applications and Workflows

The solubility of this compound is a critical factor in its primary industrial applications.

Polyamide Synthesis

This compound is a key monomer in the synthesis of specific polyamides, such as Nylon 8,6, 8,8, and 8,10, through interfacial polymerization.[2] In this process, the diamine is dissolved in an aqueous phase, and a diacid chloride is dissolved in an immiscible organic solvent. The polymerization occurs at the interface of the two liquids.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A This compound A_sol Aqueous Solution of This compound A->A_sol Dissolution B Water B->A_sol Interface Interface of Immiscible Solvents A_sol->Interface C Diacid Chloride (e.g., Adipoyl Chloride) C_sol Organic Solution of Diacid Chloride C->C_sol Dissolution D Immiscible Organic Solvent (e.g., Hexane) D->C_sol C_sol->Interface Polymerization Interfacial Polymerization Interface->Polymerization Polyamide Polyamide (Nylon) Film Polymerization->Polyamide Isolation Isolation and Washing Polyamide->Isolation

Workflow for Polyamide Synthesis.
Epoxy Resin Curing

This compound can function as a curing agent (hardener) for epoxy resins. The amine groups react with the epoxide groups of the resin to form a cross-linked, thermoset polymer with high mechanical strength and chemical resistance.[3][19] The solubility of the diamine in the epoxy resin is crucial for achieving a homogeneous cure.

G cluster_components Formulation Components Epoxy Epoxy Resin (Part A) Mixing Homogeneous Mixing Epoxy->Mixing Amine This compound (Part B) (Curing Agent) Amine->Mixing Application Application to Substrate Mixing->Application Curing Curing Process (Nucleophilic Addition) Product Cross-linked Thermoset Polymer Curing->Product Final Final Cured Product Product->Final Application->Curing

Workflow for Epoxy Resin Curing.

Conclusion

This compound is a valuable chemical intermediate whose utility is fundamentally linked to its solubility characteristics. While quantitative solubility data in organic solvents is sparse, an understanding of its amphiphilic nature allows for rational solvent selection. The detailed experimental protocols provided in this guide offer a robust framework for researchers to precisely determine its solubility in specific solvent systems, thereby enabling the optimization of processes in pharmaceutical development, polymer synthesis, and other advanced applications.

References

1,8-Diaminooctane: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 1,8-Diaminooctane (CAS No. 373-44-4), a versatile building block in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production.[1] Adherence to the following protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[2] It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction or respiratory irritation.[3]

GHS Hazard Statements: H302, H314, H317[4][5]

Hazard ClassCategory
Acute toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/Eye IrritationCategory 1
Skin SensitizationCategory 1
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

Source: Fisher Scientific[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValueSource
Appearance White crystalline powderSanta Cruz Biotechnology[2]
Molecular Formula C8H20N2MP Biomedicals[6]
Molecular Weight 144.26 g/mol PubChem[7]
Melting Point 50-52 °C (lit.)Sigma-Aldrich[4]
Boiling Point 225-226 °C (lit.)Sigma-Aldrich[4]
Flash Point 106 °C (222.8 °F) - DIN 51758Sigma-Aldrich[4][5]
Autoignition Temperature 285 °C / 545 °FFisher Scientific[3]
Upper Explosion Limit 6.8 vol %Fisher Scientific[3]
Lower Explosion Limit 1.1 vol %Fisher Scientific[3]

Exposure Controls and Personal Protection

Strict adherence to personal protective equipment (PPE) guidelines is mandatory to prevent exposure.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3][8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE):

PPESpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A full face shield may also be necessary.[2][8]
Skin Protection Wear appropriate protective gloves (e.g., PVC) and clothing to prevent skin exposure.[2][8] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[3][9]
Respiratory Protection If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][8]

Handling and Storage

Safe Handling Procedures:

  • Avoid all personal contact, including inhalation of dust or vapors.[2][9]

  • Do not eat, drink, or smoke when using this product.[3][9]

  • Wash hands and any exposed skin thoroughly after handling.[3][9]

  • Empty containers may contain residual dust and should be handled with care. Do not cut, drill, grind, or weld on or near such containers.[2]

Storage Requirements:

  • Store in original, tightly closed containers in a cool, dry, and well-ventilated place.[8][9][10]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][3][8]

  • The substance is sensitive to air and hygroscopic; store under an inert atmosphere and protect from moisture.[3]

First-Aid Measures

Immediate medical attention is required for all exposure routes.[3]

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Keep eye wide open while rinsing.[3] Transport to the hospital or a doctor without delay.[9]
Skin Contact Immediately flush body and clothes with large amounts of water, using a safety shower if available.[2] Remove all contaminated clothing and shoes.[3][9] Call a physician immediately.[3]
Inhalation Remove to fresh air.[3] If not breathing, give artificial respiration.[3][8] Lay the patient down and keep them warm and rested.[2][9]
Ingestion Do NOT induce vomiting.[3][9] Rinse mouth with water and then drink plenty of water.[3][8][9] Never give anything by mouth to an unconscious person.[3][11]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, fog, foam, dry chemical, or carbon dioxide.[2][8]

  • Hazards: The substance is a combustible solid but propagates flame with difficulty.[2] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3][8]

  • Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3][8]

Accidental Release:

  • Minor Spills: Remove all ignition sources.[2][9] Use dry clean-up procedures and avoid generating dust.[2][9] Sweep up and shovel into suitable, labeled containers for disposal.[3][8]

  • Major Spills: Clear the area of personnel and move upwind.[2] Alert emergency responders.[2] Avoid contact with skin and eyes by using appropriate protective equipment.[2]

Toxicological and Ecotoxicological Data

Toxicological Information:

  • Causes burns by all exposure routes.[3]

  • Ingestion can cause chemical burns within the oral cavity and gastrointestinal tract.[2]

  • Direct contact with eyes can cause severe damage.[2]

  • Prolonged or repeated exposure may have cumulative health effects.[2]

Ecotoxicological Data:

TestDurationSpeciesValueSource
EC50 72hAlgae or other aquatic plants184 mg/LApollo Scientific[9]
EC50 48hCrustacea13.7 mg/LApollo Scientific[9]
LC50 96hFish>46 <100 mg/LApollo Scientific[9]
EC10(ECx) 48hCrustacea6.91 mg/LApollo Scientific[9]

Disposal Considerations

This material and its container must be disposed of as hazardous waste. All waste disposal must be handled in accordance with local, state, and federal regulations.[2]

Diagrams

Safety_Handling_Workflow General Safety and Handling Workflow for this compound cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_emergency Emergency Procedures cluster_response Response & Aftercare RiskAssessment Risk Assessment GatherSDS Review Safety Data Sheet (SDS) RiskAssessment->GatherSDS SelectPPE Select Appropriate PPE GatherSDS->SelectPPE UseControls Use Engineering Controls (Fume Hood) SelectPPE->UseControls WearPPE Wear Required PPE UseControls->WearPPE SafeHandling Follow Safe Handling Procedures WearPPE->SafeHandling Spill Spill SafeHandling->Spill Exposure Exposure SafeHandling->Exposure Fire Fire SafeHandling->Fire Store Store Chemical Securely SafeHandling->Store Cleanup Follow Spill Cleanup Procedures Spill->Cleanup FirstAid Administer First Aid Exposure->FirstAid Firefighting Follow Firefighting Procedures Fire->Firefighting Decontaminate Decontaminate Area & PPE FirstAid->Decontaminate Cleanup->Decontaminate Firefighting->Decontaminate WasteDisposal Dispose of Waste Properly Decontaminate->WasteDisposal WasteDisposal->Store

Caption: Workflow for safe handling of this compound.

References

The Versatility of 1,8-Diaminooctane in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1,8-Diaminooctane, a linear aliphatic diamine, has emerged as a versatile and indispensable building block in contemporary organic synthesis. Its bifunctional nature, characterized by two primary amine groups separated by a flexible eight-carbon chain, allows for its facile incorporation into a diverse array of molecular architectures. This technical guide provides an in-depth exploration of the applications of this compound in several key areas of organic synthesis, including the formation of high-performance polyamides, the construction of complex macrocyclic structures, its role as a linker in drug delivery systems, and its use in the burgeoning field of materials science for the functionalization of nanomaterials and the synthesis of metal-organic frameworks (MOFs). This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of synthetic workflows to facilitate its practical application in the laboratory.

Introduction

This compound (DAO) is a C8 aliphatic diamine that serves as a crucial intermediate in numerous chemical transformations.[1] Its two primary amine functionalities provide reactive sites for a variety of coupling reactions, while the octamethylene spacer imparts flexibility and specific spatial orientation to the resulting molecules. These characteristics have made it a valuable component in polymer chemistry, medicinal chemistry, and materials science. This guide will systematically detail its primary uses, providing both the theoretical background and practical methodologies for its application in organic synthesis.

Polyamide Synthesis

The reaction of diamines with dicarboxylic acids or their derivatives to form polyamides is a cornerstone of polymer chemistry. This compound is a key monomer in the synthesis of specific nylons, such as Polyamide 8,10 (Nylon 8,10), prized for its unique mechanical and thermal properties. The most common laboratory-scale synthesis of polyamides from this compound involves interfacial polymerization, a rapid and efficient method that occurs at the interface of two immiscible solvents.

Quantitative Data for Polyamide Synthesis

The following table summarizes typical reaction parameters and outcomes for the synthesis of Polyamide 8,10.

ParameterValueReference
Reactants This compound, Sebacoyl ChlorideGeneral Knowledge
Solvent System Water/Dichloromethane or HexaneGeneral Knowledge
Reaction Time < 1 hourGeneral Knowledge
Typical Yield > 80%General Knowledge
Molecular Weight (Mn) 10,000 - 30,000 g/mol [2]
Polydispersity Index (PDI) ~2.0[2]
Experimental Protocol: Synthesis of Polyamide 8,10 via Interfacial Polymerization

Materials:

  • This compound

  • Sebacoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Hexane

  • Distilled water

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of this compound. For a typical small-scale synthesis, dissolve 2.0 g of this compound and 1.0 g of NaOH in 50 mL of distilled water in a beaker. The NaOH is added to neutralize the HCl byproduct of the reaction.

  • Organic Phase Preparation: In a separate beaker, prepare a solution of sebacoyl chloride in an organic solvent. Dissolve 3.0 mL of sebacoyl chloride in 50 mL of dichloromethane or hexane.

  • Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase along the side of the beaker to minimize mixing and create a distinct interface between the two layers. A film of polyamide will form instantly at the interface.

  • Polymer Extraction: Using forceps or a wire hook, gently grasp the polymer film at the center of the interface and slowly pull it out of the beaker. A continuous rope of polyamide can be drawn.

  • Washing and Drying: Wash the collected polyamide rope thoroughly with water and then with a volatile solvent like ethanol or acetone to facilitate drying. Press the polymer between filter papers to remove excess solvent and then allow it to air-dry or dry in a vacuum oven at a low temperature.

Synthetic Workflow for Polyamide 8,10

polyamide_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product DAO This compound in Water/NaOH IP Interfacial Polymerization DAO->IP SC Sebacoyl Chloride in Dichloromethane SC->IP Wash Washing IP->Wash Polymer Film Dry Drying Wash->Dry PA Polyamide 8,10 Dry->PA macrocycle_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product DAO This compound in Benzene HD High Dilution Addition DAO->HD SDC Suberyl Dichloride in Benzene SDC->HD Stir Overnight Stirring HD->Stir Filter Filtration & Washing Stir->Filter Purify Purification Filter->Purify Macrocycle 1,10-Diazacyclooctadecane-2,9-dione Purify->Macrocycle nanotube_functionalization cluster_materials Materials cluster_process Process cluster_product Product CNT Carboxylated Carbon Nanotubes Activate Activation CNT->Activate DAO This compound Amidate Amidation DAO->Amidate Reagents DCC/NHS in DMF Reagents->Activate Activate->Amidate Activated CNTs Purify Purification Amidate->Purify fCNT Amine-Functionalized Carbon Nanotubes Purify->fCNT mof_synthesis cluster_components Components cluster_process Process cluster_product Product Metal Metal Salt Mix Mixing Metal->Mix Linker1 Organic Linker 1 (e.g., Dicarboxylic Acid) Linker1->Mix Linker2 This compound Linker2->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Heat Solvothermal Heating in Autoclave Mix->Heat Isolate Isolation & Washing Heat->Isolate Crystals Activate Activation Isolate->Activate MOF Functionalized MOF Activate->MOF

References

1,8-Diaminooctane: A Versatile Building Block for Advanced Polymers in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Diaminooctane (DAO), a linear aliphatic diamine, is a crucial building block in the synthesis of a variety of polymers, most notably polyamides and polyurethanes. Its eight-carbon chain imparts a unique combination of flexibility and hydrophobicity to the resulting polymer backbone, influencing key material properties such as thermal stability, mechanical strength, and biocompatibility. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of DAO-based polymers, with a particular focus on their relevance to the fields of biomedical research and drug development. Detailed experimental protocols, comparative data on polymer properties, and visualizations of synthetic pathways are presented to serve as a valuable resource for scientists and engineers working with these advanced materials.

Introduction to this compound

This compound (H₂N(CH₂)₈NH₂) is a crystalline solid at room temperature with a melting point of 50-52 °C and a boiling point of 225-226 °C. Its linear structure and the presence of two primary amine groups at its termini make it an ideal monomer for step-growth polymerization reactions. The octamethylene segment provides a degree of flexibility and lower melting points to polyamides compared to shorter-chain diamines, while also influencing the crystalline structure and mechanical behavior of the final polymer.

Polymer Synthesis with this compound

This compound is a versatile monomer for the synthesis of both polyamides and polyurethanes through various polymerization techniques, including interfacial polymerization, melt polymerization, and solution polymerization.

Polyamide Synthesis

Polyamides, commonly known as nylons, are formed through the condensation reaction of a diamine with a dicarboxylic acid or its derivative, such as a diacid chloride. The resulting polymers are designated as Nylon X,Y, where X and Y represent the number of carbon atoms in the diamine and diacid monomers, respectively. When this compound is used, the resulting polyamides belong to the Nylon 8,Y series.

Polyamide_Synthesis cluster_reactants Reactants cluster_process Polycondensation cluster_products Products This compound H₂N-(CH₂)₈-NH₂ This compound Reaction Reaction This compound->Reaction Diacid_Chloride ClOC-(R)-COCl Diacid Chloride Diacid_Chloride->Reaction Polyamide -[HN-(CH₂)₈-NH-CO-(R)-CO]n- Polyamide (Nylon 8,Y) Reaction->Polyamide HCl 2n HCl (byproduct) Reaction->HCl

Polyurethane Synthesis

Polyurethanes are synthesized through the polyaddition reaction of a diamine with a diisocyanate. The reaction of this compound with a diisocyanate results in the formation of a poly(urea-urethane) due to the formation of urea linkages.

Polyurethane_Synthesis cluster_reactants Reactants cluster_process Polyaddition cluster_product Product This compound H₂N-(CH₂)₈-NH₂ This compound Reaction Reaction This compound->Reaction Diisocyanate OCN-R-NCO Diisocyanate Diisocyanate->Reaction Polyurethane -[HN-(CH₂)₈-NH-CO-NH-R-NH-CO]n- Poly(urea-urethane) Reaction->Polyurethane

Properties of Polymers Derived from this compound

The incorporation of the C8 aliphatic chain from this compound significantly influences the thermal and mechanical properties of the resulting polymers.

Quantitative Data on Polymer Properties

The following tables summarize key quantitative data for polyamides and polyurethanes synthesized using this compound and its derivatives.

Table 1: Thermal and Mechanical Properties of Polyamides (Nylon 8,Y Series)

Co-monomer (Diacid)Polymer NameMelting Point (Tm) (°C)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Adipic Acid (C6)Nylon 8,6~215~50>35050 - 601.5 - 2.0100 - 200
Sebacic Acid (C10)Nylon 8,10~205~45>35045 - 551.2 - 1.8150 - 250
Terephthalic AcidPoly(octamethylene terephthalamide)>300~80>40070 - 802.5 - 3.020 - 30

Note: These are typical values and can vary depending on the synthesis method, molecular weight, and processing conditions.

Table 2: Properties of Polyurethane Ureas Derived from 1,8-Diamino-3,6-dioxaoctane *

DADPh:DOODA Molar RatioTensile Strength (MPa)Relative Elongation at Break (%)Glass Transition Temp. (Tg) (°C)Decomposition Start Temp. (T₀) (°C)
30:702.0522-34.52275.16
50:501.2584.7-25.76289.8
70:300.773.9-18.50288.5

*Data from a study on polyurethane ureas containing 1,8-diamino-3,6-dioxaoctane (DOODA) as a macrochain extender with 4,4'-diaminodiphenylmethane (DADPh). While not purely this compound, this data provides insight into the properties of similar polyurethane structures.[1]

Experimental Protocols

Interfacial Polymerization of Nylon 8,10

This protocol describes the synthesis of Nylon 8,10 from this compound and sebacoyl chloride at the interface of two immiscible liquids.

Interfacial_Polymerization_Workflow

Materials:

  • This compound

  • Sebacoyl chloride

  • Sodium hydroxide (NaOH)

  • Hexane (or other suitable organic solvent)

  • Distilled water

  • Acetone

Procedure:

  • Prepare the Aqueous Phase: Dissolve a specific molar equivalent of this compound and an equimolar amount of sodium hydroxide in distilled water. The NaOH is used to neutralize the HCl byproduct of the reaction.

  • Prepare the Organic Phase: Dissolve an equimolar amount of sebacoyl chloride in hexane.

  • Polymerization: Carefully pour the organic solution onto the aqueous solution in a beaker to form two distinct layers. A polymer film will immediately form at the interface.

  • Isolation: Using forceps, gently grasp the polymer film and pull it out of the beaker. The polymer can be continuously drawn as a "rope."

  • Purification: Wash the collected polymer thoroughly with water to remove any unreacted monomers and salts, followed by a wash with acetone to aid in drying.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Melt Polycondensation of Nylon 8,6

This method involves heating the monomers above their melting points in the absence of a solvent.

Materials:

  • This compound

  • Adipic acid

Procedure:

  • Monomer Preparation: Prepare an equimolar salt of this compound and adipic acid by mixing them in a suitable solvent (e.g., ethanol) and then evaporating the solvent. This ensures a 1:1 stoichiometry.

  • Polycondensation: Place the salt in a reaction vessel equipped with a stirrer and a nitrogen inlet. Heat the vessel under a nitrogen atmosphere to a temperature above the melting point of the resulting polymer (e.g., 220-250 °C).

  • Water Removal: As the polymerization proceeds, water is eliminated. This water is removed from the reaction vessel, often by applying a vacuum in the later stages of the reaction to drive the polymerization to completion and achieve a high molecular weight.

  • Isolation: Once the desired molecular weight is achieved (often monitored by the viscosity of the melt), the molten polymer is extruded, cooled, and pelletized.

Applications in Drug Development

The biocompatibility and tunable degradation rates of polymers derived from this compound make them promising candidates for various applications in drug delivery and tissue engineering.

Drug Delivery Vehicles

Polymers containing this compound can be formulated into nanoparticles, microparticles, or hydrogels to encapsulate and deliver therapeutic agents.[2][3] The hydrophobic nature of the octamethylene chain can be advantageous for encapsulating hydrophobic drugs, improving their solubility and bioavailability. The degradation of these polymers, particularly poly(ester amides), can be tailored to achieve controlled drug release over a desired period.[4]

Drug_Delivery_System DAO_Polymer This compound Based Polymer Encapsulation Encapsulation DAO_Polymer->Encapsulation Drug Therapeutic Agent Drug->Encapsulation Nanoparticle Polymer Nanoparticle (Drug Carrier) Encapsulation->Nanoparticle Release Controlled Release (e.g., via hydrolysis) Nanoparticle->Release Release->Drug Target_Cell Target Cell Release->Target_Cell

Biocompatibility and Cellular Interactions

While specific studies on the biocompatibility of a wide range of this compound-based polymers are limited, polyamides and polyurethanes, in general, can exhibit good biocompatibility.[5] The in vivo and in vitro degradation of aliphatic poly(ester amides) have been studied, showing a mild foreign-body reaction in some cases.[4] The cellular uptake of nanoparticle drug delivery systems is a complex process influenced by particle size, surface charge, and hydrophobicity.[6][7] The octamethylene chain in DAO-based polymers will contribute to the overall hydrophobicity of the nanoparticles, which can influence their interaction with cell membranes and subsequent internalization pathways, such as endocytosis. Further research is needed to elucidate the specific signaling pathways that may be affected by these polymeric nanoparticles.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of polymers with tunable properties. The resulting polyamides and polyurethanes exhibit a range of thermal and mechanical characteristics that make them suitable for various applications, from engineering plastics to advanced biomedical materials. For researchers and professionals in drug development, the potential to create biocompatible and biodegradable polymers from this compound offers exciting opportunities for the design of novel drug delivery systems and tissue engineering scaffolds. Further research into the systematic characterization of these polymers and their interactions with biological systems will undoubtedly expand their utility in the future.

References

The Versatility of 1,8-Diaminooctane in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diaminooctane, a simple aliphatic diamine, has emerged as a crucial and versatile building block in the synthesis of a wide array of pharmaceutical intermediates. Its eight-carbon chain provides a flexible yet structurally defined spacer, while the terminal primary amine groups offer reactive sites for the construction of complex molecular architectures. This technical guide explores the applications of this compound in the development of novel therapeutic agents, with a focus on its role in anticancer and antiviral drug intermediates. We will delve into detailed experimental protocols, quantitative data on synthesis and biological activity, and the underlying mechanisms of action of the resulting compounds.

Core Applications of this compound in Pharmaceutical Intermediates

The bifunctionality of this compound makes it an ideal linker or spacer molecule in drug design.[1] Its incorporation into a drug candidate can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[1] The primary applications in pharmaceutical synthesis include:

  • As a Linker/Spacer: The eight-carbon chain serves as a flexible linker to connect two pharmacophores, influencing their spatial orientation and interaction with biological targets.[1]

  • In Heterocyclic Synthesis: The diamine functionality is utilized in the formation of various heterocyclic ring systems, which are common motifs in many pharmaceuticals.[1]

  • As a Building Block for Complex Molecules: It serves as a foundational component in multi-step syntheses, enabling the construction of intricate drug molecules through reactions like acylation, alkylation, and condensation.[2][3]

Application in Anticancer Agents: Bis-naphthalimides

Bis-naphthalimides, which feature two naphthalimide moieties connected by a linker, have shown significant potential as anticancer agents. Their primary mechanism of action involves the intercalation into DNA and inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells. The nature of the linker is critical for the DNA binding affinity and cytotoxic activity of these compounds. This compound has been explored as a linker in this class of molecules.

Quantitative Data: Synthesis Yield and Biological Activity

The following table summarizes the synthesis yield and in vitro anticancer activity of a representative bis-naphthalimide derivative utilizing a diamine linker.

Compound IDLinkerCell LineIC50 (µM)Synthesis Yield (%)Reference
4a Lysyl-ethylenediamine-LysylHeLa>5085.5[4]
4b Lysyl-1,4-butanediamine-LysylHeLa>5079.2[4]
LU 79553 N,N'-bis(2-(1,8-naphthalimido)ethyl)-1,3-propanediamineMX-10.014Not Specified[5]
Experimental Protocol: Synthesis of Bis-(N-epsilon-1,8-naphthalimido-lysyl) ethylenediamine (4a)

This protocol, adapted from the synthesis of related bis-naphthalimide derivatives, provides a methodology for coupling naphthalimide moieties to a diamine-containing scaffold.[4]

Materials:

  • N-epsilon-1,8-naphthalimido-lysine

  • Ethylenediamine

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve N-epsilon-1,8-naphthalimido-lysine (2 equivalents) in anhydrous DMF.

  • Add N-Hydroxysuccinimide (2.2 equivalents) and Dicyclohexylcarbodiimide (2.2 equivalents) to the solution at 0 °C.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • To the filtrate, add a solution of ethylenediamine (1 equivalent) in DMF.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into cold diethyl ether to precipitate the product.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield Bis-(N-epsilon-1,8-naphthalimido-lysyl) ethylenediamine (4a).[4]

  • Characterize the final product using 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS). For compound 4a, the expected [M+H]+ is 677.3082, with a found value of 677.3036.[4]

Signaling Pathway: DNA Intercalation and Topoisomerase II Inhibition

The cytotoxic effect of bis-naphthalimides is primarily due to their ability to interfere with DNA replication and transcription. The planar naphthalimide rings intercalate between DNA base pairs, causing a structural distortion of the DNA helix. This distortion inhibits the function of Topoisomerase II, an enzyme that unwinds and rewinds DNA during replication. The inhibition of Topoisomerase II leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death) in cancer cells.

DNA_Intercalation_Pathway cluster_drug_interaction Drug Action cluster_cellular_effect Cellular Consequence Bis_naphthalimide Bis-naphthalimide (1,8-DAO linker) Intercalation DNA Intercalation Bis_naphthalimide->Intercalation Binds to Apoptosis Apoptosis DNA Cellular DNA DNA->Intercalation Inhibition Enzyme Inhibition Intercalation->Inhibition Leads to TopoII Topoisomerase II TopoII->Inhibition DNA_Breaks DNA Strand Breaks Inhibition->DNA_Breaks DNA_Breaks->Apoptosis

Mechanism of Bis-naphthalimide Anticancer Activity

Application in Antiviral Agents: GRL0617 and its Analogs

While the direct synthesis of the SARS-CoV-2 inhibitor GRL0617 does not typically involve this compound, the structural motif of a diamine linker is relevant in the design of its analogs and other antiviral compounds. GRL0617 is a non-covalent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2, an enzyme essential for viral replication and for dismantling the host's innate immune response.[6]

Quantitative Data: Biological Activity of GRL0617

The following table summarizes the in vitro and cell-based activity of GRL0617 against SARS-CoV-2.

ParameterValueOrganism/SystemReference
IC50 2.1 ± 0.2 µMSARS-CoV-2 PLpro[7]
EC50 21 ± 2 µMSARS-CoV-2 in Vero E6 cells[8]
Experimental Protocol: General Synthesis of GRL0617

The synthesis of GRL0617 involves the coupling of 5-amino-2-methylbenzoic acid with (R)-1-(naphthalen-1-yl)ethan-1-amine.[9] Although this compound is not directly used, this protocol illustrates the amide bond formation central to creating such molecules, which could be adapted to incorporate diamine linkers for analog synthesis.

Materials:

  • 5-amino-2-methylbenzoic acid

  • (R)-1-(naphthalen-1-yl)ethan-1-amine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a cooled (0 °C) and stirred solution of 5-amino-2-methylbenzoic acid (1 equivalent) in dry CH2Cl2, add N,N'-dicyclohexylcarbodiimide (1.25 equivalents) and N-hydroxysuccinimide (1.25 equivalents) in sequence.[9]

  • Stir the reaction mixture at 0 °C for 30 minutes, then add (R)-1-(naphthalen-1-yl)ethan-1-amine (1 equivalent).[9]

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain GRL0617.

Signaling Pathway: Inhibition of SARS-CoV-2 Papain-Like Protease (PLpro)

GRL0617 functions by binding to the PLpro enzyme of SARS-CoV-2, inhibiting its deubiquitinating and deISGylating activities. PLpro is responsible for cleaving the viral polyprotein to generate functional viral proteins. Additionally, it removes ubiquitin and ISG15 protein tags from host cell proteins, which is a mechanism the virus uses to evade the host's innate immune response. By inhibiting PLpro, GRL0617 blocks viral replication and helps to restore the host's antiviral immune signaling.[10]

GRL0617_Mechanism cluster_viral_process Viral Replication & Immune Evasion cluster_drug_intervention Drug Intervention SARS_CoV_2 SARS-CoV-2 Virus PLpro Papain-Like Protease (PLpro) SARS_CoV_2->PLpro Expresses Polyprotein Viral Polyprotein PLpro->Polyprotein Cleaves Evasion Immune Evasion PLpro->Evasion Mediates Inhibition PLpro Inhibition PLpro->Inhibition Replication Viral Replication Polyprotein->Replication Leads to Host_Immunity Host Innate Immunity Host_Immunity->Evasion GRL0617 GRL0617 GRL0617->Inhibition Causes Inhibition->Replication Blocks Inhibition->Evasion Prevents

Mechanism of GRL0617 Inhibition of SARS-CoV-2 PLpro

Conclusion

This compound is a highly valuable and adaptable intermediate in pharmaceutical synthesis. Its utility as a flexible linker has been demonstrated in the development of potent anticancer agents like bis-naphthalimides, where it plays a crucial role in optimizing DNA interaction. While not a direct component of all major antiviral drugs, its structural motif is integral to the design of analogs and other novel therapeutics targeting viral enzymes. The experimental protocols and mechanistic insights provided in this guide highlight the broad potential of this compound for researchers and scientists in the ongoing quest for new and effective medicines. The continued exploration of this versatile building block is certain to yield further innovations in drug discovery and development.

References

Spectroscopic Data of 1,8-Diaminooctane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1,8-Diaminooctane, a molecule of significant interest in chemical synthesis and drug development. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the proximity to the electron-withdrawing amino groups.

Assignment Chemical Shift (δ) ppm Multiplicity Integration
-CH₂-NH₂ (a)~2.67Triplet4H
-CH₂-CH₂NH₂ (b)~1.43Multiplet4H
-CH₂-CH₂-CH₂- (c)~1.32Multiplet8H
-NH₂ (d)~1.09Singlet (broad)4H

Note: The chemical shifts and multiplicities are based on typical values for similar aliphatic diamines and may vary depending on the solvent and concentration. The data from ChemicalBook indicates shifts at 2.67, 1.43, 1.32, and 1.09 ppm without specifying multiplicity.[1]

¹³C NMR (Carbon-13 NMR) Data

Due to the symmetry of the this compound molecule, the ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments.

Carbon Atom Chemical Shift (δ) ppm
C1, C8 (-CH₂-NH₂)40 - 45
C2, C7 (-CH₂-CH₂NH₂)30 - 35
C3, C6 (-CH₂-CH₂-CH₂-)25 - 30
C4, C5 (-CH₂-CH₂-CH₂-)25 - 30
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the amine N-H bonds and the alkane C-H bonds.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3381N-H asymmetric stretchStrong
3321N-H symmetric stretchStrong
2926C-H asymmetric stretchStrong
2856C-H symmetric stretchStrong
1593N-H bend (scissoring)Medium
1488C-H bend (scissoring)Medium
~850N-H wagBroad, Medium
~725C-H rockMedium

Note: The experimental FT-IR data is sourced from a study by DergiPark which conducted vibrational spectroscopic and quantum chemical investigations of this compound.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 144.26 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment Ion
144Low[C₈H₂₀N₂]⁺ (Molecular Ion)
127Moderate[C₈H₁₇N]⁺ (Loss of NH₃)
114Low[C₇H₁₆N]⁺ (Loss of CH₂NH₂)
100Low[C₆H₁₄N]⁺
86Moderate[C₅H₁₂N]⁺
72Moderate[C₄H₁₀N]⁺
58Moderate[C₃H₈N]⁺
44High[C₂H₆N]⁺
30100 (Base Peak)[CH₄N]⁺

Note: The m/z values are based on data from ChemicalBook.[6] The proposed fragment ions are based on typical fragmentation patterns of aliphatic amines, which often involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).[7][8][9]

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy Protocol

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters for ¹H NMR, including pulse width, acquisition time, relaxation delay (e.g., 1-5 seconds), and number of scans.

    • Acquire the ¹H NMR spectrum.

    • For ¹³C NMR, change the nucleus to be observed and set the appropriate parameters. Due to the low natural abundance of ¹³C, a larger number of scans and a potentially longer relaxation delay will be required. A proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicity (splitting patterns) and coupling constants in the ¹H NMR spectrum.

    • Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

2.2.1. Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Place a small amount of neat liquid this compound directly onto the center of the ATR crystal. If the sample is a solid at room temperature, it should be gently melted first or a small amount of the solid powder can be placed on the crystal and pressure applied.

  • Instrument Setup and Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A typical experiment involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform a Fourier transform and ratio the sample interferogram against the background interferogram to generate the absorbance or transmittance spectrum.

    • Identify the wavenumbers of the major absorption bands and correlate them with the corresponding functional group vibrations.

Mass Spectrometry (MS)

2.3.1. Electron Ionization (EI) Mass Spectrometry Protocol

  • Sample Introduction:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

    • The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, the sample is injected onto the GC column, and the separated components elute directly into the ion source of the mass spectrometer.

  • Instrument Setup and Data Acquisition:

    • Set the ion source to electron ionization (EI) mode.

    • The standard electron energy for EI is 70 eV.

    • Set the mass analyzer to scan over the desired m/z range (e.g., 10-200 amu).

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern by identifying the major fragment ions and their relative abundances.

    • Propose fragmentation pathways consistent with the structure of the molecule to explain the observed fragment ions. The nitrogen rule can be applied, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[10]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Neat Sample Neat Liquid/Solid Sample->Neat Sample for IR/MS NMR NMR Dissolution->NMR IR IR Neat Sample->IR MS MS Neat Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation and Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

A generalized workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for Using 1,8-Diaminooctane as a Crosslinker for Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them suitable for a wide range of applications, including in the aerospace, electronics, and biomedical fields. The versatility of polyimides can be further enhanced through crosslinking, a process that creates a three-dimensional network structure, leading to improved material properties.[2] This document provides detailed application notes and protocols for the use of 1,8-diaminooctane, a linear aliphatic diamine, as a crosslinking agent for polyimides. The introduction of flexible aliphatic chains through crosslinking can tailor the properties of the resulting polyimide, offering a balance between rigidity and flexibility, and enhancing characteristics such as solubility and processability.

The crosslinking of polyimides with diamines typically proceeds through the opening of the imide ring by the nucleophilic amine groups, resulting in the formation of amide linkages. This process can occur in two steps: an initial grafting of the diamine onto a polyimide chain, followed by a second reaction with another polyimide chain to form a crosslink.[3] The extent of crosslinking can be controlled by factors such as the concentration of the crosslinker, reaction time, and temperature.[4]

These notes will guide researchers through the synthesis of a base polyimide, the subsequent crosslinking procedure with this compound, and the characterization of the resulting crosslinked polyimide films.

Data Presentation

The following tables summarize representative quantitative data for the properties of a standard aromatic polyimide (e.g., PMDA-ODA) before and after crosslinking with an aliphatic diamine. These values are based on typical results reported for polyimides modified with aliphatic diamines and serve as a general guide.[5][6][7]

Table 1: Thermal Properties of Uncrosslinked vs. Aliphatic Diamine-Crosslinked Polyimide

PropertyUncrosslinked PolyimideCrosslinked Polyimide (with Aliphatic Diamine)
Glass Transition Temperature (Tg) (°C)>350280 - 330
5% Weight Loss Temperature (TGA, N2) (°C)~550450 - 500
Coefficient of Thermal Expansion (CTE) (ppm/°C)40 - 5050 - 70

Table 2: Mechanical Properties of Uncrosslinked vs. Aliphatic Diamine-Crosslinked Polyimide

PropertyUncrosslinked PolyimideCrosslinked Polyimide (with Aliphatic Diamine)
Tensile Strength (MPa)90 - 12070 - 100
Elongation at Break (%)5 - 1010 - 20
Tensile Modulus (GPa)2.0 - 3.01.5 - 2.5

Experimental Protocols

Protocol 1: Synthesis of Poly(amic acid) (PAA) Precursor

This protocol describes the synthesis of a poly(amic acid) (PAA) solution, the precursor to the polyimide, using pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA) as representative monomers.[1][8]

Materials:

  • Pyromellitic dianhydride (PMDA)

  • 4,4'-oxydianiline (ODA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Nitrogen gas (inert atmosphere)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of nitrogen.

  • In a three-neck round-bottom flask equipped with a nitrogen inlet and a magnetic stirrer, dissolve a specific molar amount of ODA in anhydrous DMAc under a nitrogen atmosphere.

  • Once the ODA has completely dissolved, cool the solution to 0-5°C using an ice bath.

  • Slowly add an equimolar amount of PMDA powder to the stirred ODA solution in small portions over a period of 1-2 hours. Maintain the temperature below 10°C.

  • After the addition of PMDA is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the solution at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • The resulting viscous PAA solution is now ready for the preparation of polyimide films.

Protocol 2: Preparation of Polyimide Films

This protocol details the formation of polyimide films from the synthesized PAA solution via thermal imidization.[1]

Materials:

  • Poly(amic acid) (PAA) solution from Protocol 1

  • Glass plates or other suitable substrates

  • Doctor blade or film applicator

  • Programmable vacuum oven

Procedure:

  • Clean the glass plates thoroughly with a suitable solvent (e.g., acetone, isopropanol) and dry them completely.

  • Pour the PAA solution onto the glass plate.

  • Use a doctor blade or film applicator to cast a uniform film of the desired thickness.

  • Place the coated glass plate in a programmable vacuum oven.

  • Perform the thermal imidization using a staged curing cycle:

    • Heat to 80°C for 2 hours to slowly remove the solvent.

    • Increase the temperature to 150°C and hold for 1 hour.

    • Increase the temperature to 250°C and hold for 1 hour.

    • Increase the temperature to 300°C and hold for 1 hour to ensure complete imidization.

  • After the curing cycle, allow the oven to cool down slowly to room temperature.

  • Carefully peel the resulting polyimide film from the glass substrate.

Protocol 3: Crosslinking of Polyimide Film with this compound

This protocol describes the surface crosslinking of the prepared polyimide film using a solution of this compound.[2][4]

Materials:

  • Polyimide film from Protocol 2

  • This compound

  • Methanol

  • Glass vial or petri dish

  • Tweezers

Procedure:

  • Prepare a crosslinking solution by dissolving a specific concentration of this compound in methanol (e.g., 1-10 wt%).

  • Immerse the polyimide film in the this compound solution at room temperature. The immersion time can be varied (e.g., 1 to 24 hours) to control the degree of crosslinking.

  • After the desired immersion time, remove the film from the solution using tweezers.

  • Wash the film thoroughly with fresh methanol to remove any unreacted this compound.

  • Dry the crosslinked polyimide film in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours to remove any residual solvent.

Protocol 4: Characterization of Crosslinked Polyimide Films

This protocol outlines the key characterization techniques to evaluate the properties of the crosslinked polyimide films.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the chemical changes upon crosslinking.

  • Procedure: Obtain FTIR spectra of the uncrosslinked and crosslinked polyimide films in attenuated total reflectance (ATR) mode.

  • Expected Results: A decrease in the intensity of the characteristic imide peaks (e.g., around 1780 cm⁻¹ and 1720 cm⁻¹) and the appearance of amide peaks (e.g., around 1650 cm⁻¹ and 1540 cm⁻¹) will indicate the opening of the imide ring and the formation of amide crosslinks.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the crosslinked polyimide.

  • Procedure: Heat a small sample of the film from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Expected Results: Determine the 5% weight loss temperature (Td5%). A decrease in the thermal stability is expected after crosslinking with the aliphatic diamine.

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) of the crosslinked polyimide.

  • Procedure: Heat the sample to a temperature above its expected Tg, cool it rapidly, and then reheat at a constant rate (e.g., 10°C/min).

  • Expected Results: The introduction of flexible aliphatic crosslinks is expected to lower the Tg of the polyimide.

4. Dynamic Mechanical Analysis (DMA):

  • Purpose: To evaluate the thermomechanical properties of the crosslinked film.

  • Procedure: Apply a sinusoidal stress to a film sample and measure the resulting strain as a function of temperature.

  • Expected Results: DMA can provide information on the storage modulus, loss modulus, and tan delta, which relate to the stiffness, energy dissipation, and damping properties of the material. The peak of the tan delta curve can also be used to determine the Tg.

5. Tensile Testing:

  • Purpose: To measure the mechanical properties of the crosslinked film.

  • Procedure: Cut the film into dog-bone shaped specimens and test them using a universal testing machine according to standard methods (e.g., ASTM D882).

  • Expected Results: Determine the tensile strength, elongation at break, and tensile modulus. The introduction of flexible crosslinks may lead to a decrease in tensile strength and modulus but an increase in elongation at break.

Mandatory Visualizations

G cluster_0 Polyimide Synthesis cluster_1 Film Formation cluster_2 Crosslinking Dianhydride Dianhydride (e.g., PMDA) PAA Poly(amic acid) Solution Dianhydride->PAA Diamine Aromatic Diamine (e.g., ODA) Diamine->PAA Solvent Anhydrous Solvent (e.g., DMAc) Solvent->PAA Casting Film Casting PAA->Casting Imidization Thermal Imidization Casting->Imidization PI_Film Polyimide Film Imidization->PI_Film Immersion Immersion PI_Film->Immersion Crosslinker This compound in Methanol Crosslinker->Immersion Crosslinked_PI Crosslinked Polyimide Film Immersion->Crosslinked_PI

Caption: Experimental workflow for the synthesis and crosslinking of polyimide films.

Caption: Chemical transformation during crosslinking of polyimide with this compound.

References

Application Notes and Protocols: 1,8-Diaminooctane as a Molecular Building Block in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,8-Diaminooctane is a versatile aliphatic diamine that serves as a crucial building block in the synthesis of advanced drug delivery systems. While not commonly employed as a simple molecular spacer for direct drug conjugation, its bifunctional nature—possessing primary amine groups at either end of an eight-carbon chain—makes it an ideal monomer for creating biodegradable polymers. These polymers, particularly poly(ester amide)s (PEAs), can be formulated into nanoparticles or other matrices for the controlled release of therapeutic agents. The incorporation of this compound into the polymer backbone imparts specific physicochemical properties, such as thermal stability and mechanical strength, while the ester linkages within the polymer ensure its biodegradability.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of polymeric drug delivery systems.

Section 1: Application in Poly(ester amide) (PEA) Based Drug Delivery

Poly(ester amide)s are a class of biodegradable polymers that combine the favorable mechanical properties of polyamides with the biodegradability of polyesters.[3] this compound is a key monomer in the synthesis of certain PEAs, where it is co-polymerized with diacids and diols. The resulting polymers can be used to encapsulate or conjugate drugs for sustained release.

Data Presentation: Properties of this compound Based PEAs

The following table summarizes the typical properties of poly(ester amide)s synthesized using this compound. These properties can be tuned by varying the co-monomers and synthesis conditions.

PropertyTypical Value RangeSignificance in Drug Delivery
Molecular Weight (Mn) 10,000 - 40,000 g/mol Influences degradation rate, drug release kinetics, and mechanical strength of the delivery system.
Melting Point (Tm) 120 - 160 °CDetermines the thermal stability and processing conditions for formulating drug delivery devices.
Glass Transition Temp (Tg) 40 - 70 °CAffects the physical state (glassy or rubbery) of the polymer at physiological temperatures, impacting drug diffusion.
Degradation Time Weeks to MonthsThe rate of hydrolysis of ester bonds dictates the duration of drug release. This can be tailored for specific therapies.
Drug Loading Capacity 5 - 20% (w/w)The amount of drug that can be encapsulated within the polymer matrix.

Note: The specific values are dependent on the complete polymer composition and synthesis method.

Section 2: Experimental Protocols

Protocol 1: Synthesis of a this compound Based Poly(ester amide)

This protocol describes a two-step polycondensation reaction to synthesize a PEA from a di-p-toluenesulfonic acid salt of an amino acid ester, a diol, and this compound.

Materials:

  • L-Leucine

  • p-Toluenesulfonic acid monohydrate

  • 1,6-Hexanediol

  • Sebacoyl chloride

  • This compound

  • Triethylamine

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Chloroform

  • Methanol

  • Diethyl ether

  • Argon gas supply

Procedure:

  • Synthesis of the Di-p-toluenesulfonic Acid Salt Monomer:

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve L-leucine (0.1 mol), p-toluenesulfonic acid monohydrate (0.2 mol), and 1,6-hexanediol (0.1 mol) in toluene.

    • Reflux the mixture for 12 hours to remove water via azeotropic distillation.

    • Cool the reaction mixture and collect the precipitated solid by filtration.

    • Wash the solid with diethyl ether and dry under vacuum to yield the di-p-toluenesulfonic acid salt of bis(L-leucinate) of 1,6-hexanediol.

  • Polycondensation:

    • In a three-necked flask under an argon atmosphere, dissolve the synthesized monomer (0.01 mol) and this compound (0.01 mol) in anhydrous N,N-dimethylacetamide (DMAc).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sebacoyl chloride (0.02 mol) in chloroform to the cooled mixture with vigorous stirring.

    • After the addition is complete, add triethylamine (0.04 mol) dropwise.

    • Allow the reaction to warm to room temperature and continue stirring for 24 hours.

    • Precipitate the resulting polymer by pouring the reaction mixture into cold water.

    • Collect the polymer by filtration, wash thoroughly with water and methanol, and dry under vacuum at 50°C for 48 hours.

Characterization: The synthesized PEA can be characterized by FTIR and ¹H NMR spectroscopy to confirm its chemical structure, and by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity.

Protocol 2: Preparation of Drug-Loaded Nanoparticles from PEA

This protocol details the preparation of drug-loaded nanoparticles using an oil-in-water emulsion-solvent evaporation method.

Materials:

  • Synthesized this compound based PEA

  • Model drug (e.g., Paclitaxel)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (1% w/v in water)

  • Deionized water

  • Centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation:

    • Dissolve 50 mg of the synthesized PEA and 5 mg of Paclitaxel in 2 mL of dichloromethane.

  • Emulsification:

    • Add the organic phase dropwise to 10 mL of a 1% PVA solution while sonicating on an ice bath.

    • Continue sonication for 5 minutes to form a stable oil-in-water emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir at room temperature for 4 hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry for 48 hours to obtain a powdered form of the drug-loaded nanoparticles.

Characterization: The size and morphology of the nanoparticles can be analyzed using Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM). Drug loading and encapsulation efficiency can be determined by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug content using HPLC.

Section 3: Application in Gene Delivery

Recent studies have explored the use of polymers derived from this compound for the delivery of genetic material, such as siRNA. These polymers are typically co-synthesized with components like citric acid and polyethylene glycol, then grafted with polyethylenimine (PEI) to create cationic polymers capable of complexing with negatively charged nucleic acids.[4]

Data Presentation: Properties of this compound Based Gene Delivery Vectors
PropertyTypical ValueSignificance in Gene Delivery
Polymer Composition Poly(1,8-octanediol-co-citric acid)-g-PEIThe polyester backbone provides biodegradability, while the grafted PEI provides a positive charge for nucleic acid condensation.
Zeta Potential +15 to +30 mVA positive surface charge is essential for binding to the negatively charged cell membrane and facilitating cellular uptake.
Particle Size (Polyplex) 100 - 300 nmThe size of the polymer-siRNA complex (polyplex) influences the mechanism of cellular uptake and biodistribution.
siRNA Condensation >95% at N/P ratio > 5Efficient complexation of siRNA is crucial for protecting it from degradation and ensuring its delivery into the cell.
Transfection Efficiency 50 - 80% gene knockdownThe ability of the vector to deliver functional siRNA into the cytoplasm to silence the target gene.

N/P ratio refers to the molar ratio of nitrogen atoms in the polymer to phosphate groups in the siRNA.

Section 4: Visualizations

Diagram 1: Synthesis of this compound Based Poly(ester amide)

G cluster_0 Monomer Synthesis cluster_1 Polycondensation AA L-Leucine Monomer Di-p-toluenesulfonic Acid Salt of Bis(L-leucinate) of 1,6-hexanediol AA->Monomer TSA p-Toluenesulfonic Acid TSA->Monomer Diol 1,6-Hexanediol Diol->Monomer Monomer_in Synthesized Monomer PEA Poly(ester amide) Monomer_in->PEA In DMAc DAO This compound DAO->PEA Diacid Sebacoyl Chloride Diacid->PEA G A Dissolve PEA and Drug in Dichloromethane C Emulsification (Sonication) A->C B Aqueous PVA Solution B->C D Solvent Evaporation (Stirring) C->D E Nanoparticle Suspension D->E F Centrifugation & Washing E->F G Lyophilization F->G H Drug-Loaded Nanoparticles (Powder) G->H G Polymer Cationic Polymer (this compound based) Polyplex Polyplex Formation (Electrostatic Interaction) Polymer->Polyplex siRNA siRNA (Anionic) siRNA->Polyplex Uptake Endocytosis Polyplex->Uptake Cell Target Cell Cell->Uptake Endosome Endosome Uptake->Endosome Escape Endosomal Escape Endosome->Escape Release siRNA Release in Cytoplasm Escape->Release Silencing Gene Silencing (RISC Complex) Release->Silencing

References

Application Notes & Protocols: Synthesis of Macrocycles Using 1,8-Diaminooctane as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Macrocycles, cyclic molecules containing twelve or more atoms, represent a significant and promising area of chemical space for drug discovery.[1][2] Their unique structural features, which offer a balance of rigidity and conformational flexibility, allow them to bind with high affinity and selectivity to challenging biological targets, such as protein-protein interfaces (PPIs).[1][3] Natural product macrocycles have long served as the inspiration and basis for many clinically approved drugs.[3][4] The development of synthetic macrocycles provides greater control over physicochemical properties and target binding.[5]

1,8-Diaminooctane is a versatile and readily available precursor for the synthesis of a diverse range of macrocycles. Its eight-carbon aliphatic chain provides flexibility and lipophilicity, while the two primary amine groups at its termini serve as reactive handles for various cyclization strategies. This document provides detailed application notes and experimental protocols for the synthesis of several classes of macrocycles derived from this compound.

Application Notes: Synthetic Strategies

This compound can be incorporated into macrocyclic scaffolds through several robust chemical reactions. The choice of synthetic strategy dictates the type of macrocycle produced, its properties, and its potential applications.

  • Polyamide Macrocycles (Macrolactams): The formation of amide bonds is a cornerstone of macrocycle synthesis. Reacting this compound with a dicarboxylic acid or its activated derivative (e.g., diacyl chloride) under high-dilution conditions favors intramolecular cyclization over intermolecular polymerization, yielding macrolactams. These macrocycles are of interest in materials science and as precursors to more complex structures.[6]

  • Aza-Crown Ether Macrocycles: Aza-crown ethers are a class of macrocycles containing both nitrogen and oxygen atoms within the ring. They are synthesized via a two-step process involving Schiff base condensation between a diamine and a dialdehyde, followed by reduction of the resulting diimine.[7] These macrocycles are well-known for their ability to selectively complex metal ions.[8]

  • Dithiocarbamate-Containing Macrocycles: A modern and highly efficient method allows for the incorporation of dithiocarbamate linkages into the macrocyclic backbone.[9] This strategy involves a two-step, three-component reaction that can be performed at high concentrations, a significant advantage over traditional high-dilution methods.[9] The resulting macrocycles possess unique functional groups with potential applications in biomedical and materials science.[9]

  • Cryptands: For more structurally complex, three-dimensional macrocycles, this compound can serve as a building block for cryptands. These bicyclic or polycyclic molecules form highly stable and selective complexes with ions and are synthesized through multi-step sequences, often involving high-dilution cyclization steps.[10][11][12]

Experimental Workflows & Principles

The successful synthesis of macrocycles over linear polymers hinges on favoring intramolecular reactions. The following diagrams illustrate the general synthetic workflow and the critical high-dilution principle.

G cluster_workflow General Synthetic Workflow start Start: this compound + Co-Precursor strategy Select Linking Chemistry start->strategy reaction Macrocyclization Reaction strategy->reaction e.g., Amidation, Schiff Base Condensation, Click Chemistry, etc. workup Reaction Workup & Crude Product Isolation reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification product Characterized Macrocycle purification->product

Caption: General workflow for macrocycle synthesis using this compound.

G cluster_principle High-Dilution Principle cluster_high_dilution High Dilution Conditions (Low Concentration) cluster_high_conc High Concentration Conditions precursor Linear Precursor (A-X-B) intra Intramolecular Cyclization (Favored) precursor->intra inter Intermolecular Polymerization (Favored) precursor->inter macrocycle Macrocycle Product intra->macrocycle polymer Polymer Byproduct inter->polymer

Caption: The high-dilution principle favors intramolecular cyclization over polymerization.

Experimental Protocols

Protocol 1: Synthesis of a Dithia-diaza Macrocycle

This protocol is adapted from a versatile two-step, three-component reaction strategy that proceeds at high concentrations and gives good yields.[9] It involves first creating a chloro-terminal diamide, followed by a cyclization reaction with a diamine and carbon disulfide.[9]

G cluster_protocol1 Protocol 1: Dithiocarbamate Macrocycle Synthesis Workflow step1_reactants Step 1 Reactants: This compound + Chloroacetyl Chloride (4 eq.) step1_reaction Step 1: Diamide Formation (Quantitative Yield, ~15 min) step1_reactants->step1_reaction intermediate Chloro-terminal Diamide Intermediate step1_reaction->intermediate step2_reaction Step 2: Macrocyclization (Three-Component Reaction, ~15 min) intermediate->step2_reaction step2_reactants Step 2 Reactants: This compound (1.2 eq.) + Carbon Disulfide (8 eq.) step2_reactants->step2_reaction product Final Macrocycle Product step2_reaction->product

Caption: Workflow for the two-step synthesis of a dithiocarbamate macrocycle.

Part A: Synthesis of N,N'-(octane-1,8-diyl)bis(2-chloroacetamide) (Intermediate)

  • Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Slowly add chloroacetyl chloride (4.0 eq.) to the stirred solution. The reaction is typically rapid and exothermic.

  • Allow the reaction to stir for 15-30 minutes at room temperature.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the chloro-terminal diamide intermediate, which is often used in the next step without further purification.

Part B: Macrocyclization

  • In a separate flask, dissolve the chloro-terminal diamide intermediate (1.0 eq.) from Part A in Polyethylene glycol (PEG)-200 (to achieve a concentration of 0.2-0.4 M).[9]

  • To this solution, add this compound (1.2 eq.) and carbon disulfide (CS₂) (8.0 eq.).[9]

  • Stir the reaction mixture vigorously at room temperature for 15-30 minutes.[9]

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 ethyl acetate/hexane mobile phase).[9]

  • After completion, perform a liquid-liquid extraction using water and ethyl acetate.[9]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel to obtain the pure macrocycle.

ParameterValue/DescriptionReference
Reactants This compound, Chloroacetyl Chloride, Carbon Disulfide[9]
Ring Size 24-membered ring-
Reaction Time ~1.5 hours total for both steps[9]
Concentration 0.2–0.4 M (Molar)[9]
Yield Up to 85%[9]
Protocol 2: Synthesis of an Aza-Macrocycle via Schiff Base Condensation & Reduction

This protocol describes a common method for synthesizing saturated aza-macrocycles.[7] It involves the [2+2] condensation of a diamine and a dialdehyde to form a macrocyclic diimine, which is then reduced to the corresponding diamine.

Part A: Schiff Base Condensation

  • Prepare separate solutions of this compound (1.0 eq.) and a suitable dialdehyde (e.g., glutaraldehyde) (1.0 eq.) in a solvent such as methanol or ethanol.

  • Slowly add the dialdehyde solution to the stirred solution of this compound at room temperature.

  • A precipitate (the macrocyclic diimine) may form immediately or after a short period of stirring.

  • Stir the reaction mixture for 2-4 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration, wash with cold solvent (methanol), and dry under vacuum. This product can be used directly in the next step.

Part B: Reduction to Saturated Aza-Macrocycle

  • Suspend the crude macrocyclic diimine from Part A in a generous amount of methanol in a large beaker or flask with vigorous stirring.

  • Cool the suspension in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (NaBH₄) (approx. 4-5 eq.) to the suspension. Control the addition rate to manage gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by carefully adding dilute hydrochloric acid (HCl) until the solution is acidic and all excess NaBH₄ is destroyed.

  • Basify the solution by adding a concentrated sodium hydroxide (NaOH) solution until the pH is >12.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or chloroform.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude saturated aza-macrocycle.

  • Purify the product by recrystallization or column chromatography.

ParameterValue/DescriptionReference
Reactants This compound, Dialdehyde (e.g., Glutaraldehyde)[7]
Intermediate Macrocyclic Diimine (Schiff Base)[7]
Reducing Agent Sodium Borohydride (NaBH₄)-
Ring Size Variable depending on reactants (e.g., 26-membered for glutaraldehyde)-
Yield Generally moderate to good[7]
Protocol 3: Synthesis of a Diamide Macrocycle (Macrolactam)

This protocol outlines the synthesis of a simple diamide macrocycle using the fundamental principle of high-dilution to promote intramolecular cyclization.

  • Set up a three-neck round-bottom flask (e.g., 2L) containing a large volume of a suitable dry solvent (e.g., 1L of dry toluene or DCM) and a magnetic stirrer. Heat the solvent to reflux if necessary.

  • Prepare two separate solutions in dropping funnels or syringe pumps:

    • Solution A: this compound (1.0 eq.) dissolved in a portion of the solvent (e.g., 100 mL).

    • Solution B: A suitable diacyl chloride (e.g., sebacoyl chloride) (1.0 eq.) dissolved in a portion of the solvent (e.g., 100 mL).

  • Using the syringe pumps, add both Solution A and Solution B simultaneously and dropwise to the vigorously stirred, refluxing solvent in the main flask over a long period (e.g., 8-12 hours). This maintains a very low concentration of the reactants.

  • After the addition is complete, continue to stir the reaction mixture for an additional 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove any polymeric byproduct or salts.

  • Wash the filtrate with dilute acid, then dilute base, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography or recrystallization to isolate the desired macrolactam.

ParameterValue/DescriptionReference
Reactants This compound, Diacyl Chloride (e.g., Sebacoyl Chloride)General High-Dilution Principle
Key Principle High-Dilution (pseudo-high dilution)[13]
Apparatus Syringe pumps for slow, simultaneous addition-
Ring Size Variable (e.g., 28-membered for sebacoyl chloride)-
Yield Typically low to moderate (highly dependent on conditions)[13]

References

Application Notes and Protocols for Surface Modification of Nanoparticles with 1,8-Diaminooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical process in the development of advanced drug delivery systems, diagnostic agents, and functional nanomaterials. The introduction of specific chemical moieties, such as primary amines, onto a nanoparticle surface allows for the covalent attachment of a wide array of molecules, including targeting ligands, therapeutic agents, and imaging probes. 1,8-Diaminooctane, a short-chain aliphatic diamine, serves as an effective linker molecule to introduce primary amine groups onto the surface of nanoparticles, particularly those with existing carboxyl functionalities. This process enhances the nanoparticle's utility in bioconjugation applications by providing reactive sites for further modification.

This document provides a detailed protocol for the surface modification of carboxylated nanoparticles with this compound using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) coupling chemistry. Additionally, it outlines the key characterization techniques to verify successful surface modification and presents expected quantitative data in a structured format.

Principle of the Method

The surface modification process involves a two-step carbodiimide-mediated coupling reaction. First, the carboxyl groups on the nanoparticle surface are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and is therefore stabilized by the addition of sulfo-NHS, which reacts with the activated carboxyl group to form a more stable amine-reactive sulfo-NHS ester. Subsequently, the amine groups of this compound react with the sulfo-NHS ester, forming a stable amide bond and leaving a terminal primary amine group available for further conjugation.

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to the surface of carboxyl-terminated nanoparticles.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 50 mM MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 50 mM HEPES buffer or Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0

  • Washing Buffer: Deionized water or appropriate buffer for the nanoparticles

  • Ultrasonic bath/sonicator

  • Centrifuge or magnetic separator (if applicable)

  • Rotator or shaker

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension for 5-10 minutes to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.

    • To the nanoparticle suspension, add EDC solution to a final concentration of 2-5 mM and sulfo-NHS solution to a final concentration of 5-10 mM.[1][2][3]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle rotation.

  • Washing (Optional but Recommended):

    • To remove excess EDC and sulfo-NHS, centrifuge the activated nanoparticles (e.g., 10,000 x g for 20 minutes).

    • Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh Coupling Buffer. Repeat this washing step twice.

  • Coupling with this compound:

    • Prepare a solution of this compound in Coupling Buffer at a concentration of 10-50 mg/mL. The optimal concentration may need to be determined empirically.

    • Add the this compound solution to the activated nanoparticle suspension. A significant molar excess of the diamine is recommended to favor the reaction of only one amine group per molecule with the nanoparticle surface.

    • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing.

  • Quenching of Unreacted Sites:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM.

    • Incubate for 30 minutes at room temperature to deactivate any remaining sulfo-NHS esters.

  • Purification of Amine-Functionalized Nanoparticles:

    • Centrifuge the nanoparticle suspension to pellet the modified nanoparticles.

    • Remove the supernatant containing unreacted this compound and quenching agent.

    • Resuspend the nanoparticle pellet in Washing Buffer.

    • Repeat the washing step at least three times to ensure complete removal of all reactants.

    • After the final wash, resuspend the purified amine-functionalized nanoparticles in a suitable storage buffer (e.g., deionized water or PBS) at the desired concentration.

    • Store the modified nanoparticles at 4°C.

Characterization of Surface Modified Nanoparticles

Successful surface modification can be confirmed by a combination of analytical techniques that probe the changes in the physicochemical properties of the nanoparticles.

Protocol 2: Characterization of Amine-Functionalized Nanoparticles

1. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Objective: To identify the presence of new functional groups on the nanoparticle surface.

  • Procedure:

    • Lyophilize a small amount of both the unmodified (carboxylated) and modified (amine-functionalized) nanoparticles.

    • Prepare KBr pellets of the dried nanoparticle samples or use an ATR-FTIR setup.

    • Acquire the FTIR spectra over a range of 4000-400 cm⁻¹.

  • Expected Results: The appearance of new peaks corresponding to the amide bond (around 1650 cm⁻¹ for the C=O stretch and 1550 cm⁻¹ for the N-H bend) and C-N stretching vibrations, along with the characteristic peaks of the alkyl chain of this compound, would indicate successful conjugation.

2. Dynamic Light Scattering (DLS) and Zeta Potential Measurement:

  • Objective: To assess changes in particle size, size distribution, and surface charge.

  • Procedure:

    • Disperse the unmodified and modified nanoparticles in deionized water or a buffer of known pH and ionic strength at a low concentration (e.g., 0.1-1 mg/mL).

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.[4]

  • Expected Results:

    • A slight increase in the hydrodynamic diameter may be observed due to the addition of the this compound layer. The PDI should remain low, indicating that the nanoparticles have not significantly aggregated.[4]

    • A significant change in the zeta potential is expected. Carboxylated nanoparticles typically have a negative zeta potential at neutral pH. After successful amination, the surface will have primary amine groups, leading to a shift towards a less negative or even a positive zeta potential, depending on the pH of the dispersing medium and the extent of surface coverage.[5][6]

3. Quantitative Analysis of Surface Amine Groups:

  • Objective: To determine the density of amine groups on the nanoparticle surface.

  • Methods:

    • Ninhydrin Assay: A colorimetric assay where ninhydrin reacts with primary amines to produce a colored product (Ruhemann's purple), which can be quantified spectrophotometrically.[7]

    • Quantitative NMR (qNMR): This method involves the dissolution of the silica-based nanoparticles and subsequent quantification of the released amine-containing molecules by 1H NMR using an internal standard.[8][9]

    • X-ray Photoelectron Spectroscopy (XPS): Provides elemental analysis of the nanoparticle surface, and the ratio of nitrogen to other elements (e.g., Si for silica nanoparticles) can be used to estimate the amine surface coverage.[10]

Data Presentation

The following tables summarize the expected quantitative data from the characterization of nanoparticles before and after surface modification with this compound.

Parameter Carboxylated Nanoparticles (Before Modification) Amine-Functionalized Nanoparticles (After Modification) Reference
Hydrodynamic Diameter (nm) 150 ± 5160 ± 7[5][6]
Polydispersity Index (PDI) < 0.2< 0.25[4]
Zeta Potential (mV) at pH 7.4 -35 ± 5+25 ± 5[5][6]
Surface Amine Density (µmol/g) Not Applicable50 - 200[7][10]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Nanoparticle Preparation cluster_activation Activation cluster_coupling Coupling cluster_purification Purification & Characterization NP_prep Disperse Carboxylated Nanoparticles Activation Add EDC/sulfo-NHS NP_prep->Activation Incubate_act Incubate 15-30 min Activation->Incubate_act Add_diamine Add this compound Incubate_act->Add_diamine Incubate_couple Incubate 2-4 hours Add_diamine->Incubate_couple Quench Quench Reaction Incubate_couple->Quench Wash Wash & Centrifuge (3x) Quench->Wash Characterize Characterize: - FTIR - DLS & Zeta Potential - Quantify Amine Groups Wash->Characterize

Caption: Workflow for the surface modification of nanoparticles.

Logical Relationship of Surface Modification

logical_relationship NP_COOH Carboxylated Nanoparticle Activated_NP Amine-Reactive NHS-ester Nanoparticle NP_COOH->Activated_NP Activation EDC_NHS EDC / sulfo-NHS EDC_NHS->Activated_NP Amine_NP Amine-Functionalized Nanoparticle Activated_NP->Amine_NP Coupling Diaminooctane This compound (H2N-(CH2)8-NH2) Diaminooctane->Amine_NP Bioconjugation Further Bioconjugation (e.g., with drugs, antibodies) Amine_NP->Bioconjugation

Caption: Amine functionalization for bioconjugation.

References

Application Notes and Protocols for the Synthesis of Poly(β-amino alcohol)s from 1,8-Diaminooctane and Epoxides for Polymer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of polymers through the reaction of diamines and epoxides, specifically diepoxides, offers a versatile platform for creating materials with significant potential in the biomedical field. This process, a step-growth polymerization, yields poly(β-amino alcohol)s, a class of polymers characterized by repeating units containing secondary or tertiary amines and hydroxyl groups. The presence of these functional groups imparts desirable properties such as pH-responsiveness and the potential for further functionalization, making them attractive candidates for various drug delivery applications.[1][2]

Polymers derived from 1,8-diaminooctane are of particular interest due to the flexible and hydrophobic nature of the octyl chain, which can influence the physicochemical properties of the resulting polymer, such as its solubility, self-assembly behavior, and interaction with biological membranes. When reacted with diepoxides, this compound can form linear or cross-linked polymers, depending on the reaction conditions and the functionality of the monomers. These polymers can be designed to encapsulate or conjugate therapeutic agents, facilitating their targeted delivery and controlled release.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers derived from the reaction of this compound with a model diepoxide, 1,4-butanediol diglycidyl ether.

Applications in Drug Development

The polymers synthesized from this compound and diepoxides are promising materials for a range of drug development applications, primarily due to their unique chemical structure.

  • Gene Delivery: The cationic nature of the polymer backbone at physiological pH allows for the complexation of negatively charged nucleic acids, such as plasmid DNA and siRNA. These polymer-nucleic acid complexes, or polyplexes, can protect the genetic material from degradation and facilitate its entry into cells.[3]

  • Controlled Drug Release: The polymer matrix can be designed to encapsulate small molecule drugs. The release of the drug can be triggered by changes in the physiological environment, such as a drop in pH within endosomes or the tumor microenvironment.[1]

  • Nanoparticle Formulation: These polymers can self-assemble or be formulated into nanoparticles, which can improve the solubility and bioavailability of hydrophobic drugs. The surface of these nanoparticles can be further modified with targeting ligands to enhance their accumulation at specific sites in the body.[3]

Experimental Protocols

Protocol 1: Synthesis of Linear Poly(β-amino alcohol) from this compound and 1,4-Butanediol Diglycidyl Ether

This protocol describes the synthesis of a linear polymer via the polyaddition of this compound and 1,4-butanediol diglycidyl ether.

Materials:

  • This compound (DAO)

  • 1,4-Butanediol diglycidyl ether (BDDE)[5]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether, anhydrous

  • Dialysis tubing (MWCO 1 kDa)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Round-bottom flask

  • Condenser

  • Nitrogen or Argon gas inlet

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.44 g, 10 mmol) in anhydrous DMSO (20 mL).

  • To this solution, add 1,4-butanediol diglycidyl ether (2.02 g, 10 mmol) dropwise with vigorous stirring.

  • Heat the reaction mixture to 90°C and stir for 48 hours under an inert atmosphere.

  • After 48 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether with vigorous stirring.

  • Decant the supernatant and redissolve the polymer in a minimal amount of DMSO.

  • Purify the polymer by dialysis against deionized water for 72 hours, changing the water every 12 hours.

  • Lyophilize the dialyzed solution to obtain the pure polymer as a white or pale yellow solid.

  • Store the polymer at -20°C.

Protocol 2: Characterization of the Synthesized Polymer

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d6).

  • Record ¹H NMR and ¹³C NMR spectra to confirm the polymer structure. The appearance of characteristic peaks corresponding to the protons and carbons of the repeating unit and the disappearance of the epoxide peaks will confirm the reaction.

2. Gel Permeation Chromatography (GPC):

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer by GPC.

  • Use a suitable mobile phase (e.g., DMF with 0.1 M LiBr) and a set of columns calibrated with appropriate standards (e.g., polystyrene or polyethylene glycol).

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Record the FTIR spectrum of the polymer.

  • Confirm the disappearance of the characteristic epoxide peak (around 910 cm⁻¹) and the appearance of a broad hydroxyl peak (around 3400 cm⁻¹).

4. Thermal Analysis (TGA and DSC):

  • Perform thermogravimetric analysis (TGA) to determine the thermal stability of the polymer.

  • Use differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg) of the polymer.

Data Presentation

The following table summarizes representative quantitative data for a polymer synthesized from this compound and 1,4-butanediol diglycidyl ether. (Note: These are typical values and may vary depending on the specific reaction conditions).

PropertyValueMethod
Number-Average Molecular Weight (Mn)8,000 - 15,000 g/mol GPC
Weight-Average Molecular Weight (Mw)12,000 - 25,000 g/mol GPC
Polydispersity Index (PDI)1.5 - 2.0GPC
Glass Transition Temperature (Tg)40 - 60 °CDSC
Decomposition Temperature (Td)> 250 °CTGA

Visualizations

Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Monomers This compound + 1,4-Butanediol Diglycidyl Ether Reaction Polyaddition Reaction (DMSO, 90°C, 48h) Monomers->Reaction Precipitation Precipitation (Diethyl Ether) Reaction->Precipitation Dissolution Redissolution (DMSO) Precipitation->Dissolution Dialysis Dialysis (vs. Water) Dissolution->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Final_Polymer Pure Polymer Lyophilization->Final_Polymer NMR NMR Spectroscopy GPC Gel Permeation Chromatography FTIR FTIR Spectroscopy Thermal Thermal Analysis (TGA/DSC) Final_Polymer->NMR Final_Polymer->GPC Final_Polymer->FTIR Final_Polymer->Thermal

Caption: Experimental workflow for polymer synthesis and characterization.

Reaction_Mechanism cluster_reactants Reactants diamine H₂N-(CH₂)₈-NH₂ This compound initiation Nucleophilic Attack (Ring Opening) diamine->initiation Primary Amine diepoxide O(CH₂)CH-O-(CH₂)₄-O-CH(CH₂)O 1,4-Butanediol Diglycidyl Ether diepoxide->initiation Epoxide Group propagation Chain Propagation initiation->propagation propagation->propagation Step-growth polymer [-NH-(CH₂)₈-NH-CH₂(CHOH)CH₂-O-(CH₂)₄-O-CH₂(CHOH)CH₂-] Poly(β-amino alcohol) propagation->polymer

Caption: Simplified reaction mechanism for poly(β-amino alcohol) synthesis.

References

Synthesis of Aliphatic Polyamides from 1,8-Diaminooctane and Diacids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a series of aliphatic polyamides, specifically Nylon 8,X, derived from the polycondensation of 1,8-diaminooctane with various aliphatic diacids or their derivatives. Polyamides are a critical class of polymers known for their excellent mechanical strength, thermal stability, and chemical resistance.[1][2] The specific properties of these materials can be tailored by varying the length of the diacid monomer, making them suitable for a wide range of applications, including advanced textiles, engineering plastics, and specialized components in the biomedical field. This guide details two primary synthesis methodologies: low-temperature interfacial polycondensation and direct high-temperature polycondensation.

Introduction to Polyamides from this compound (Nylon 8,X)

Polyamides are polymers characterized by repeating amide linkages (–CO–NH–) in the main chain.[3] The nomenclature for linear aliphatic polyamides synthesized from a diamine and a dicarboxylic acid is denoted as Nylon X,Y, where X represents the number of carbon atoms in the diamine and Y represents the number of carbon atoms in the dicarboxylic acid (including the carbonyl carbons).[1] This document focuses on the Nylon 8,X series, which utilizes the eight-carbon monomer this compound.

The properties of these polyamides, such as melting point, water absorption, and crystallinity, are heavily influenced by the length of the hydrocarbon segments between the amide groups. The presence of polar amide groups allows for strong intermolecular hydrogen bonding, which imparts high strength, stiffness, and elevated melting points.[1] By selecting diacids of varying lengths—such as adipic acid (6 carbons), suberic acid (8 carbons), and sebacic acid (10 carbons)—researchers can systematically tune the polymer's properties to meet the demands of specific applications.

Key Properties and Applications:

  • High Mechanical Strength and Durability: Makes them suitable for fibers, bristles, and molded parts.

  • Excellent Wear and Abrasion Resistance: Ideal for gears, bearings, and other moving components.[4]

  • Thermal Stability: A high melting point allows for use in high-temperature applications.[2]

  • Chemical Resistance: Generally resistant to oils, greases, and many organic solvents.[2]

  • Biocompatibility: Certain polyamides are explored for use in medical devices and drug delivery systems due to their stability and strength.

Synthesis Methodologies

Two primary methods for the synthesis of Nylon 8,X are detailed below: Interfacial Polycondensation and Direct Polycondensation.

Interfacial Polycondensation

This technique involves the rapid reaction between a diamine dissolved in an aqueous phase and a diacid chloride dissolved in an immiscible organic phase.[5] The polymerization occurs at the interface of the two liquids. This method is advantageous as it is rapid, proceeds at low temperatures, and can produce high molecular weight polymers without the need for precise stoichiometry of the bulk solutions.[5] The reaction is essentially irreversible due to the high reactivity of the acid chlorides and the neutralization of the HCl byproduct by a base in the aqueous phase.

Direct Polycondensation

Direct polycondensation involves the reaction of a diamine with a dicarboxylic acid at elevated temperatures, typically in the melt phase or in a high-boiling solvent.[6] This method drives the reaction forward by the continuous removal of water, the condensation byproduct.[7] To facilitate this process, especially at lower temperatures and to achieve high molecular weights, condensing agents can be employed, such as in the Yamazaki-Higashi phosphorylation reaction.[8] This method avoids the use of highly reactive and moisture-sensitive acid chlorides.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Diacid chlorides are corrosive and react with moisture; handle with care. Organic solvents are flammable.

Protocol 1: Interfacial Polycondensation of Nylon 8,10

This protocol describes the synthesis of Nylon 8,10 from this compound and sebacoyl chloride. The same procedure can be adapted for adipoyl chloride (for Nylon 8,6) and suberoyl chloride (for Nylon 8,8).

Materials:

  • This compound (H₂N(CH₂)₈NH₂)

  • Sebacoyl chloride (ClCO(CH₂)₈COCl)

  • Sodium hydroxide (NaOH)

  • Hexane (or Dichloromethane)

  • Deionized water

  • Acetone (for washing)

Equipment:

  • 250 mL beaker

  • Glass stirring rod

  • Forceps

  • Graduated cylinders

  • Balance

Procedure:

  • Prepare the Aqueous Phase: Dissolve 2.3 g (0.016 mol) of this compound and 1.3 g (0.032 mol) of sodium hydroxide in 100 mL of deionized water in a 250 mL beaker.

  • Prepare the Organic Phase: In a separate beaker, dissolve 3.8 g (0.016 mol) of sebacoyl chloride in 100 mL of hexane.

  • Initiate Polymerization: Carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase to form two distinct layers. A film of Nylon 8,10 will form immediately at the interface between the two layers.

  • Collect the Polymer: Using forceps, grasp the polymer film at the center and pull it upwards out of the beaker. A continuous rope of nylon can be drawn. Wrap the rope around a glass rod to collect it.

  • Wash the Polymer: Wash the collected nylon rope thoroughly with a 50:50 ethanol/water solution, followed by deionized water, and finally with acetone to help it dry.

  • Dry the Polymer: Press the polymer between paper towels to remove excess solvent and then dry it in a vacuum oven at 60 °C to a constant weight.

  • Characterization: Determine the yield. The polymer can be characterized by techniques such as Differential Scanning Calorimetry (DSC) for thermal properties (Tm, Tg) and Gel Permeation Chromatography (GPC) for molecular weight analysis.

Protocol 2: Direct Polycondensation of Nylon 8,6

This protocol describes the synthesis of Nylon 8,6 via direct melt polycondensation from this compound and adipic acid.

Materials:

  • This compound (H₂N(CH₂)₈NH₂)

  • Adipic acid (HOOC(CH₂)₄COOH)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet/outlet

  • Condenser and collection flask

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Prepare the Nylon Salt: In a beaker, dissolve equimolar amounts of this compound (e.g., 14.43 g, 0.1 mol) and adipic acid (14.61 g, 0.1 mol) in a minimal amount of hot water with stirring. Allow the solution to cool, which will cause the Nylon 8,6 salt to precipitate. Filter and dry the salt. Using the pre-formed salt ensures a 1:1 stoichiometric ratio.[1]

  • Charge the Reactor: Place the dried Nylon 8,6 salt into the three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.

  • Pre-polymerization: Flush the system with nitrogen. Heat the flask to ~220 °C under a slow stream of nitrogen to melt the salt and initiate polymerization. Water will begin to distill off. Continue this step for 1-2 hours.

  • High-Temperature Polymerization: Increase the temperature to 240-260 °C and apply a vacuum to facilitate the removal of the remaining water and drive the polymerization to completion, increasing the molecular weight. The viscosity of the melt will increase noticeably. Continue this stage for another 2-3 hours.

  • Polymer Recovery: Cool the reactor under nitrogen. The solid polymer can be removed from the flask once it has cooled. The polymer may need to be broken up for removal.

  • Purification (Optional): The polymer can be dissolved in a suitable solvent (e.g., m-cresol) and precipitated in a non-solvent (e.g., acetone) to remove any unreacted monomers or oligomers.

  • Drying and Characterization: Dry the purified polymer in a vacuum oven. Characterize the polymer using DSC, GPC, and other relevant techniques.

Data Presentation

The following tables summarize the key monomers and expected properties for the Nylon 8,X series. Note that properties like molecular weight and yield are highly dependent on the specific reaction conditions and purification methods.

Table 1: Monomers for Nylon 8,X Synthesis

PolyamideDiamine MonomerDiacid / Diacid Chloride Monomer
Nylon 8,6 This compoundAdipic Acid / Adipoyl Chloride
Nylon 8,8 This compoundSuberic Acid / Suberoyl Chloride
Nylon 8,10 This compoundSebacic Acid / Sebacoyl Chloride

Table 2: Typical Reaction Conditions

ParameterInterfacial PolycondensationDirect Polycondensation
Temperature Room Temperature220 - 280 °C
Pressure AtmosphericAtmospheric, then Vacuum
Reaction Time MinutesSeveral Hours
Stoichiometry Self-regulating at interfaceRequires precise 1:1 ratio
Byproduct HCl (neutralized)Water (removed by distillation)
Catalyst None requiredNone (self-catalyzed) or external

Table 3: Physical and Thermal Properties of Nylon 8,X Series

PropertyNylon 8,6Nylon 8,8Nylon 8,10
Melting Point (Tₘ) ~234 °C[9]~227 °C[9]~210 °C[9]
Glass Transition (T₉) Data not readily availableData not readily availableData not readily available
Reference T₉ (Nylon 6,6) ~50-90 °C[10][11]--
Typical Molecular Weight 10,000 - 50,000 g/mol 10,000 - 50,000 g/mol 10,000 - 50,000 g/mol
Typical Yield > 80%[12]> 80%> 80%

Note: Glass transition temperatures (Tg) for the specific Nylon 8,X series are not widely reported in readily accessible literature. The value for Nylon 6,6 is provided for context. Tg is sensitive to moisture content.

Visualizations

General Reaction Scheme

Polycondensation_Reaction cluster_reactants Reactants cluster_products Products n_diamine n H₂N-(CH₂)₈-NH₂ plus1 + n_diamine->plus1 n_diacid n HOOC-(CH₂)ₓ-COOH polyamide -[HN-(CH₂)₈-NH-CO-(CH₂)ₓ-CO]ₙ- n_diacid->polyamide Heat -H₂O plus1->n_diacid plus2 + water (2n-1) H₂O plus2->water polyamide->plus2

Caption: General reaction for direct polycondensation of this compound and a diacid.

Experimental Workflow: Interfacial Polymerization

Interfacial_Workflow prep_aq Prepare Aqueous Phase (this compound + NaOH in H₂O) combine Combine Phases (Gently layer organic over aqueous) prep_aq->combine prep_org Prepare Organic Phase (Diacid Chloride in Hexane) prep_org->combine polymerize Instantaneous Polymerization (Film forms at interface) combine->polymerize collect Collect Polymer (Draw continuous rope with forceps) polymerize->collect wash Wash Polymer (H₂O/Ethanol, then Acetone) collect->wash dry Dry Polymer (Vacuum Oven) wash->dry characterize Characterization (DSC, GPC, etc.) dry->characterize Direct_Condensation_Workflow prep_salt Prepare Nylon Salt (Optional) (Equimolar Diamine + Diacid) charge_reactor Charge Reactor (Add salt/monomers to flask) prep_salt->charge_reactor pre_poly Pre-polymerization (~220°C under N₂) charge_reactor->pre_poly poly High-Temp Polymerization (>240°C under Vacuum) pre_poly->poly recover Recover Polymer (Cool reactor under N₂) poly->recover purify Purify Polymer (Optional) (Dissolve and precipitate) recover->purify dry Dry Polymer (Vacuum Oven) purify->dry characterize Characterization (DSC, GPC, etc.) dry->characterize

References

Application Notes and Protocols: 1,8-Diaminooctane in the Synthesis of Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. The incorporation of functional groups, such as amines, into the MOF structure can significantly enhance their properties and tailor them for specific applications.

1,8-Diaminooctane, a linear aliphatic diamine, serves as a valuable building block in the synthesis of functionalized MOFs. Its two primary amine groups can act as coordination sites, templates, or be introduced post-synthetically to impart basicity, improve cargo loading, and facilitate specific interactions within the framework. This document provides detailed application notes and protocols for the use of this compound in MOF synthesis, focusing on its role in creating pillared-layer structures and in post-synthetic modification.

Application 1: this compound as a Pillaring Ligand in a Zinc-Based MOF

This compound can be employed as a pillaring ligand to connect 2D layers of metal-carboxylate sheets, resulting in a 3D framework with defined channels. This approach allows for the systematic tuning of pore dimensions and chemical environment within the MOF.

Experimental Protocol: Solvothermal Synthesis of a this compound Pillared Zinc MOF

This protocol describes the synthesis of a pillared-layer MOF, designated here as Zn-DOBC-DAO , where DOBC is 2,5-dihydroxyterephthalic acid and DAO is this compound.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2,5-dihydroxyterephthalic acid (H₄DOBC)

  • This compound (DAO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

Procedure:

  • Solution Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.05 mmol of H₄DOBC in 10 mL of DMF.

  • Pillar Addition: To this solution, add 0.05 mmol of this compound.

  • Solvothermal Reaction: Cap the vial tightly and place it in a preheated oven at 100 °C for 24 hours.

  • Cooling and Isolation: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless block-shaped crystals should be visible.

  • Washing: Carefully decant the mother liquor and wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours per wash.

  • Solvent Exchange: To activate the MOF, the DMF solvent within the pores must be exchanged with a more volatile solvent. Decant the DMF and add 10 mL of ethanol. Allow the crystals to soak for 24 hours. Repeat this step three times.

  • Drying: After the final ethanol wash, decant the ethanol and add 10 mL of chloroform. Allow to soak for 24 hours. Finally, decant the chloroform and dry the crystals under vacuum at 120 °C for 12 hours to obtain the activated Zn-DOBC-DAO.

Quantitative Data
ParameterValue
Molar Ratio (Zn:H₄DOBC:DAO)2:1:1
SolventN,N-Dimethylformamide (DMF)
Temperature100 °C
Reaction Time24 hours
Product Yield~75% (based on Zn)
BET Surface Area~1200 m²/g
Pore Volume~0.65 cm³/g

Logical Relationship of Synthesis

SynthesisWorkflow Synthesis Workflow for Zn-DOBC-DAO cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation A Dissolve Zn(NO₃)₂·6H₂O and H₄DOBC in DMF B Add this compound A->B Pillar Addition C Solvothermal Reaction (100 °C, 24h) B->C Reaction Initiation D Cooling & Crystal Isolation C->D Product Formation E Washing with DMF D->E Impurity Removal F Solvent Exchange (Ethanol) E->F Solvent Exchange G Drying under Vacuum F->G Activation

Caption: Workflow for the synthesis and activation of a pillared MOF.

Application 2: Post-Synthetic Modification (PSM) of an Amine-Containing MOF with this compound

Post-synthetic modification is a powerful technique to introduce functionalities into a pre-synthesized MOF that may not be stable under the initial synthesis conditions. Here, we describe a protocol for grafting this compound onto an amine-appended MOF, such as MIL-101(Cr)-NH₂, to enhance its basicity and potential for CO₂ capture or drug delivery.

Experimental Protocol: Grafting of this compound onto MIL-101(Cr)-NH₂

Materials:

  • Synthesized and activated MIL-101(Cr)-NH₂

  • This compound (DAO)

  • Toluene, anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • A suitable acyl chloride or aldehyde for linking (e.g., succinyl chloride) - This is a conceptual step for covalent attachment, as direct grafting is less common.

A more direct, though less common, conceptual approach involves the reaction of the amine on the linker with a bifunctional linker that can then react with this compound. For the purpose of this protocol, we will outline a general procedure for amine functionalization.

Procedure:

  • MOF Activation: Activate 100 mg of MIL-101(Cr)-NH₂ by heating at 150 °C under vacuum for 12 hours to remove any guest molecules.

  • Reaction Setup: In a glovebox, suspend the activated MOF in 10 mL of anhydrous toluene in a round-bottom flask.

  • Reagent Addition: Add a 10-fold molar excess of this compound relative to the amine groups in the MOF. Add a stoichiometric amount of a base like DIPEA to facilitate the reaction.

  • Reaction: Stir the suspension at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 48 hours.

  • Washing: After cooling to room temperature, collect the solid by centrifugation. Wash the product thoroughly with toluene (3 x 15 mL), followed by ethanol (3 x 15 mL) to remove unreacted diamine and other reagents.

  • Drying: Dry the functionalized MOF, now denoted as MIL-101(Cr)-NH-DAO, under vacuum at 80 °C for 12 hours.

Quantitative Data
ParameterValue
MOFMIL-101(Cr)-NH₂
Modifying AgentThis compound (DAO)
SolventAnhydrous Toluene
Temperature80 °C
Reaction Time48 hours
Molar Excess of DAO10-fold
Grafting Efficiency60-80% (determined by NMR of digested sample)

Signaling Pathway Visualization of the PSM Process

PSM_Pathway Post-Synthetic Modification Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_purification Purification MOF_NH2 MIL-101(Cr)-NH₂ (Activated) Modified_MOF MIL-101(Cr)-NH-DAO (Functionalized MOF) MOF_NH2->Modified_MOF DAO This compound (Excess) DAO->Modified_MOF Solvent Anhydrous Toluene Solvent->Modified_MOF Temperature 80 °C Temperature->Modified_MOF Time 48 hours Time->Modified_MOF Washing Washing with Toluene & Ethanol Modified_MOF->Washing Purification Byproducts Unreacted Reagents & Solvent Byproducts->Washing Removal Drying Vacuum Drying Washing->Drying

Caption: Conceptual pathway for post-synthetic modification of a MOF.

Conclusion

The use of this compound in the synthesis and modification of metal-organic frameworks provides a versatile strategy for creating materials with tailored properties. As a pillaring ligand, it enables the construction of 3D frameworks with controlled porosity. Through post-synthetic modification, it can be used to introduce basic amine functionalities, enhancing the performance of MOFs in applications such as CO₂ capture and as carriers for therapeutic agents. The protocols provided herein offer a foundation for researchers to explore the potential of this compound in the rational design of functional MOF materials. Further characterization using techniques such as Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and Nuclear Magnetic Resonance (NMR) spectroscopy of digested samples is essential to confirm the structure and purity of the synthesized materials.

Synthesis of 1,8-Diaminooctane and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,8-diaminooctane and its derivatives. This compound, also known as octamethylenediamine, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) due to its versatile bifunctional nature, featuring two reactive primary amine groups.[1][2] Its incorporation into complex molecular structures is achieved through reactions such as acylation, alkylation, and condensation.[1]

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been established, starting from various precursors. Below are detailed protocols for three common methods.

Method 1: Catalytic Hydrogenation of 1,6-Dicyanohexane

This widely used industrial method involves the reduction of 1,6-dicyanohexane in the presence of a nickel catalyst.

Experimental Protocol:

  • Apparatus Setup: Assemble a 500 mL autoclave equipped with a thermocouple thermometer, a stirrer, a pressure gauge, and a hydrogen purge line.[3]

  • Reaction Mixture: To the autoclave, add 175 g of 1,6-dicyanohexane, 86.0 g of methanol, 2.0 g of a 28% sodium methacrylate-methanol solution, and 10.5 g of a nickel catalyst.[3]

  • Hydrogenation: Purge the autoclave with hydrogen and then pressurize to 5 MPa.[3]

  • Reaction Conditions: Increase the internal temperature to 90°C over approximately 1 hour. Hydrogen consumption will be observed starting at around 70°C. Maintain the reaction at 90°C for about 6 hours, or until hydrogen consumption ceases. Continue the reaction for an additional 2 hours to ensure completion.[3]

  • Work-up and Isolation: Cool the reactor to room temperature and depressurize. Filter the reaction mixture to remove the catalyst and wash the filtrate with 100 g of methanol. The resulting solution contains this compound.[3]

Quantitative Data:

ParameterValueReference
Starting Material1,6-Dicyanohexane[3]
CatalystNickel-based[3]
SolventMethanol[3]
Pressure5 MPa[3]
Temperature90°C[3]
Reaction Time~8 hours[3]
Purity (by GC)94.3%[3]
Yield 96.7% [3]

Synthetic Workflow:

start 1,6-Dicyanohexane reagents H2, Ni Catalyst Methanol, 90°C, 5 MPa start->reagents Hydrogenation product This compound reagents->product

Caption: Catalytic hydrogenation of 1,6-dicyanohexane.

Method 2: Amination of 1,8-Octanediol

This protocol describes the conversion of 1,8-octanediol to this compound using ammonia and a ruthenium catalyst.

Experimental Protocol:

  • Apparatus Setup: Use an autoclave equipped with a stirrer, heating, and a temperature measuring facility.

  • Reaction Mixture: Under a protective gas, dissolve 10.0 mmol of 1,8-octanediol and 0.25 mol % of carbonylchloro[4,5-bis(diisopropylphosphinomethyl)acridine]hydridoruthenium(II) in 25 mL of tert-amyl alcohol.[3]

  • Ammonia Addition: Transfer the solution to the autoclave and introduce 6 mL of liquid ammonia using a spindle press.[3]

  • Reaction Conditions: Close the autoclave and stir the contents at 140°C for 48 hours. The internal pressure will increase from approximately 22 to 40 bar.[3]

  • Work-up and Isolation: After cooling, filter the reactor contents through kieselguhr. Evaporate the filtrate to dryness and purify the residue by bulb-to-bulb distillation.[3]

Quantitative Data:

ParameterValueReference
Starting Material1,8-Octanediol[3]
CatalystRuthenium-based[3]
ReagentAmmonia[3]
Solventtert-Amyl alcohol[3]
Temperature140°C[3]
Reaction Time48 hours[3]
Conversion>99%[3]
Yield 78% [3]

Synthetic Workflow:

start 1,8-Octanediol reagents Ammonia, Ru Catalyst tert-Amyl Alcohol, 140°C start->reagents Amination product This compound reagents->product

Caption: Amination of 1,8-octanediol.

Method 3: From Sebacic Acid via Hofmann Rearrangement

This multi-step synthesis starts with the conversion of sebacic acid to decanediamide, followed by a Hofmann rearrangement and subsequent hydrolysis.[4]

Experimental Protocol:

  • Synthesis of Decanediamide: React sebacic acid with urea to synthesize decanediamide.[4]

  • Hofmann Rearrangement: In an anhydrous alcohol solution, react the decanediamide with a sodium alkoxide in the presence of a halogen (e.g., bromine) to yield a this compound precursor (a urethane derivative).[4]

  • Hydrolysis: Hydrolyze the intermediate in a 95% ethanol solution containing sodium hydroxide with refluxing for 24 hours under a nitrogen atmosphere.[4]

  • Isolation and Purification: After cooling, filter the reaction mixture. Evaporate the solvent from the filtrate and combine the solids. Extract the combined solids with toluene and filter to remove insoluble impurities. Evaporate the toluene to obtain the crude product. Further purification can be achieved by dissolving the crude product in toluene, bubbling HCl gas to precipitate the hydrochloride salt, filtering, and then treating the salt with excess NaOH solution to liberate the free base.[4]

Quantitative Data:

ParameterValueReference
Starting MaterialSebacic Acid[4]
Key IntermediateDecanediamide[4]
RearrangementHofmann[4]
Hydrolysis ConditionsNaOH, 95% Ethanol, Reflux[4]
Overall Yield 83% [4]

Synthetic Pathway:

sebacic_acid Sebacic Acid decanediamide Decanediamide sebacic_acid->decanediamide + Urea urethane 1,8-Diurethaneoctane decanediamide->urethane Hofmann Rearrangement dao This compound urethane->dao Hydrolysis (NaOH)

Caption: Synthesis from sebacic acid.

Synthesis of this compound Derivatives

The primary amine groups of this compound are readily functionalized to produce a wide range of derivatives with applications in medicinal chemistry and materials science.

N-Alkylation via Reductive Amination

Reductive amination is a versatile method for forming secondary and tertiary amines by reacting a primary or secondary amine with a carbonyl compound in the presence of a reducing agent.[5]

General Protocol for Mono- or Di-N-Alkylation:

  • Imine Formation: Dissolve this compound and one or two equivalents of an aldehyde or ketone in a suitable solvent (e.g., methanol, dichloroethane).

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is also commonly used due to its selectivity for the protonated imine intermediate.[5]

  • Reaction Conditions: Stir the reaction at room temperature until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction with water or a mild acid. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by chromatography or crystallization.

Logical Workflow:

cluster_reactants Reactants This compound This compound Imine Formation Imine Formation This compound->Imine Formation Aldehyde or Ketone Aldehyde or Ketone Aldehyde or Ketone->Imine Formation N-Alkylated Product N-Alkylated Product Imine Formation->N-Alkylated Product Reduction Reducing Agent Reducing Agent Reducing Agent->N-Alkylated Product

Caption: Reductive amination workflow.

Synthesis of Bis(amidine) Derivatives

Bis(amidine) derivatives of this compound have shown potential as anti-inflammatory and anticancer agents.[6] They can be synthesized by the condensation of this compound with cyanopyridine or cyanopyrazine derivatives.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound with two equivalents of a cyanopyridine or cyanopyrazine derivative.

  • Catalyst and Solvent: Use sodium methoxide as a catalyst and an appropriate solvent.

  • Reaction Conditions: The reaction is typically carried out with heating to drive the condensation.

  • Isolation and Characterization: After the reaction is complete, the product is isolated and purified. Characterization is performed using spectroscopic methods and elemental analysis.[6]

Quantitative Data:

ParameterValueReference
Starting MaterialsThis compound, Cyanopyridines/pyrazines[6]
CatalystSodium Methoxide[6]
Product ClassBis(amidine) derivatives[6]
Yield Good [6]

General Reaction Scheme:

DAO This compound Product Bis(amidine) Derivative DAO->Product Cyano 2 eq. R-CN (e.g., 2-Cyanopyridine) Cyano->Product Catalyst NaOCH3 Catalyst->Product

Caption: Synthesis of bis(amidine) derivatives.

Synthesis of Bis-Functionalized Phosphonate Esters

Phosphonate ester derivatives of this compound can be prepared efficiently using a solvent-free Kabachnik-Fields reaction.[7]

Experimental Protocol:

  • Reaction Mixture: Combine this compound, an aldehyde, and a dialkyl phosphite in the appropriate stoichiometric ratios.

  • Reaction Conditions: Heat the solvent-free mixture at a moderately elevated temperature. The optimal temperature depends on the specific reactants used.[7]

  • Work-up and Purification: The product can be purified by appropriate methods such as chromatography or crystallization.

Quantitative Data:

ParameterValueReference
Reaction TypeKabachnik-Fields[7]
ConditionsSolvent-free, elevated temperature[7]
Product Classα-Aminophosphonates[7]
Yield Satisfactory [7]

Reaction Pathway:

cluster_reactants Three-Component Reaction This compound This compound Reaction Kabachnik-Fields (Solvent-free, Heat) This compound->Reaction Aldehyde Aldehyde Aldehyde->Reaction Dialkyl Phosphite Dialkyl Phosphite Dialkyl Phosphite->Reaction Product Bis(α-aminophosphonate) Derivative Reaction->Product

Caption: Kabachnik-Fields reaction pathway.

References

Application Notes and Protocols: Functionalization of Carbon Nanotubes with 1,8-Diaminooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon nanotubes (CNTs) possess remarkable mechanical, electrical, and thermal properties, making them highly attractive for a wide range of applications, including drug delivery, bioimaging, and sensor technology. However, their inherent hydrophobicity and tendency to agglomerate in aqueous environments limit their biomedical applications. Surface functionalization is a key strategy to overcome these limitations, enhancing their biocompatibility and dispersibility. Covalent functionalization with amine-containing molecules, such as 1,8-diaminooctane, introduces primary amine groups onto the CNT surface. These functional groups not only improve solubility but also provide reactive sites for the conjugation of therapeutic agents, targeting ligands, and imaging probes. This document provides detailed protocols for the functionalization of multi-walled carbon nanotubes (MWCNTs) with this compound, methods for their characterization, and an overview of their potential applications.

Data Presentation

Successful functionalization of carbon nanotubes with this compound can be quantitatively and qualitatively assessed using various analytical techniques. The following tables summarize typical characterization data obtained for pristine, carboxylated, and this compound functionalized multi-walled carbon nanotubes (MWCNT-DAO).

Table 1: Thermogravimetric Analysis (TGA) Data

Thermogravimetric analysis is employed to quantify the degree of functionalization by measuring the weight loss corresponding to the decomposition of the attached functional groups.

SampleDecomposition Temperature (°C)Weight Loss (%)
Pristine MWCNTs> 600< 2
Carboxylated MWCNTs (MWCNT-COOH)200-500~5-15
This compound Functionalized MWCNTs (MWCNT-DAO)250-550~10-30[1][2][3][4]

Note: The weight loss percentage for functionalized MWCNTs can vary depending on the initial degree of carboxylation and the efficiency of the amidation reaction.

Table 2: Raman Spectroscopy Data

Raman spectroscopy is a powerful tool to assess the structural integrity of CNTs and to confirm covalent functionalization. The intensity ratio of the D-band (disordered carbon) to the G-band (graphitic carbon), denoted as ID/IG, is a key parameter. An increase in this ratio indicates the introduction of sp3-hybridized carbon atoms, which is a hallmark of covalent functionalization.[5][6][7][8][9]

SampleD-Band (cm-1)G-Band (cm-1)ID/IG Ratio
Pristine MWCNTs~1350~15800.8 - 1.2
Carboxylated MWCNTs (MWCNT-COOH)~1355~15821.2 - 1.8
This compound Functionalized MWCNTs (MWCNT-DAO)~1358~15851.5 - 2.5[5][6]

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Peak Assignments

FTIR spectroscopy is used to identify the functional groups present on the surface of the CNTs.

Wavenumber (cm-1)AssignmentPresent in
~3440O-H stretching (adsorbed water, -COOH)All samples
~2920, ~2850C-H stretching (aliphatic chains of this compound)MWCNT-DAO
~1720C=O stretching (carboxyl group)MWCNT-COOH
~1630C=O stretching (amide I band)MWCNT-DAO
~1560N-H bending (amide II band)MWCNT-DAO
~1170C-N stretchingMWCNT-DAO

Experimental Protocols

Protocol 1: Carboxylation of Multi-Walled Carbon Nanotubes

This initial step is crucial for creating carboxylic acid groups on the surface of the MWCNTs, which serve as anchor points for the subsequent amidation reaction.

Materials:

  • Pristine MWCNTs

  • Concentrated Sulfuric Acid (H2SO4, 98%)

  • Concentrated Nitric Acid (HNO3, 70%)

  • Deionized (DI) water

  • Polytetrafluoroethylene (PTFE) membrane filter (0.22 µm pore size)

Procedure:

  • Add 1 g of pristine MWCNTs to a 500 mL round-bottom flask.

  • Carefully add a 3:1 (v/v) mixture of concentrated H2SO4 and HNO3 (e.g., 150 mL H2SO4 and 50 mL HNO3) to the flask under constant stirring in a fume hood.

  • Sonicate the mixture in an ultrasonic bath for 30-60 minutes to ensure good dispersion.

  • Heat the mixture to 60-80°C and reflux for 2-4 hours with continuous stirring.

  • Allow the mixture to cool to room temperature.

  • Dilute the mixture by slowly adding it to 1 L of ice-cold DI water with vigorous stirring.

  • Filter the diluted suspension through a PTFE membrane filter.

  • Wash the filtered MWCNT-COOH with copious amounts of DI water until the pH of the filtrate is neutral.

  • Dry the resulting MWCNT-COOH powder in a vacuum oven at 80°C overnight.

Protocol 2: Functionalization of Carboxylated MWCNTs with this compound

This protocol describes the covalent attachment of this compound to the carboxylated MWCNTs via an amidation reaction.

Materials:

  • Carboxylated MWCNTs (MWCNT-COOH)

  • This compound (DAO)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) (optional, to improve efficiency)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethanol

Procedure:

  • Disperse 200 mg of MWCNT-COOH in 100 mL of anhydrous DMF by sonicating for 30 minutes.

  • In a separate flask, dissolve 1 g of this compound in 50 mL of anhydrous DMF.

  • To the MWCNT-COOH suspension, add 500 mg of DCC (or EDC) and, if used, 250 mg of NHS. Stir the mixture at room temperature for 1 hour to activate the carboxyl groups.

  • Slowly add the this compound solution to the activated MWCNT-COOH suspension.

  • Allow the reaction to proceed at room temperature for 24-48 hours under constant stirring and an inert atmosphere (e.g., nitrogen or argon).

  • After the reaction, quench any unreacted DCC by adding a small amount of water.

  • Filter the mixture through a PTFE membrane filter.

  • Wash the resulting MWCNT-DAO product sequentially with DMF, DCM, and ethanol to remove unreacted reagents and by-products.

  • Dry the final product in a vacuum oven at 60°C overnight.

Visualizations

Experimental Workflow

G Pristine_MWCNTs Pristine MWCNTs Acid_Treatment Acid Treatment (H2SO4/HNO3) Pristine_MWCNTs->Acid_Treatment Carboxylated_MWCNTs Carboxylated MWCNTs (MWCNT-COOH) Acid_Treatment->Carboxylated_MWCNTs Activation Carboxyl Activation (DCC/EDC, NHS) Carboxylated_MWCNTs->Activation Amidation Amidation Reaction (this compound) Activation->Amidation Functionalized_MWCNTs This compound Functionalized MWCNTs (MWCNT-DAO) Amidation->Functionalized_MWCNTs Purification Purification (Washing & Drying) Functionalized_MWCNTs->Purification Characterization Characterization (TGA, Raman, FTIR) Purification->Characterization

Caption: Covalent functionalization workflow for MWCNTs.

Cellular Uptake and Potential Signaling Pathway Interaction

Amine-functionalized carbon nanotubes are known to be internalized by cells through various endocytic pathways. Their cationic surface charge can facilitate interaction with the negatively charged cell membrane. Once inside the cell, they may interact with intracellular signaling pathways, potentially influencing cellular processes.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm MWCNT_DAO MWCNT-DAO Endosome Endosome MWCNT_DAO->Endosome Endocytosis Cell_Membrane Cell Membrane Lysosome Lysosome Endosome->Lysosome Maturation Signaling_Cascade Signaling Cascade (e.g., MAPK, NF-κB) Endosome->Signaling_Cascade Endosomal Escape & Interaction Cellular_Response Cellular Response (e.g., Gene Expression, Apoptosis) Signaling_Cascade->Cellular_Response

Caption: Cellular uptake and potential signaling interactions.

Applications in Drug Development

The primary amine groups on the surface of this compound functionalized CNTs serve as versatile handles for the attachment of a wide array of molecules, making them promising candidates for various drug development applications.

  • Drug Delivery: Anticancer drugs, anti-inflammatory agents, and other therapeutic molecules can be covalently conjugated to the amine groups.[10][11][12][13][14] The high surface area of CNTs allows for a high drug loading capacity. The release of the drug can be controlled by designing linkers that are sensitive to the tumor microenvironment (e.g., low pH, specific enzymes).

  • Gene Delivery: The positively charged surface of amine-functionalized CNTs can electrostatically interact with negatively charged nucleic acids like plasmid DNA and siRNA. This allows for the formation of CNT-nucleic acid complexes that can be efficiently delivered into cells for gene therapy applications.

  • Targeted Drug Delivery: Targeting ligands such as antibodies, peptides, or small molecules can be attached to the amine groups to direct the CNT-drug conjugate specifically to cancer cells or other diseased tissues, thereby minimizing off-target side effects.[10]

  • Bioimaging: Fluorescent dyes or contrast agents for magnetic resonance imaging (MRI) can be conjugated to the functionalized CNTs, enabling the tracking of the nanocarrier and the monitoring of drug delivery in real-time.

Conclusion

The functionalization of carbon nanotubes with this compound is a robust and versatile method to enhance their properties for biomedical applications. The detailed protocols and characterization data provided in these application notes offer a comprehensive guide for researchers and scientists. The ability to tailor the surface chemistry of these nanomaterials opens up exciting possibilities for the development of next-generation drug delivery systems and diagnostic tools. Further research into the specific interactions of these functionalized nanotubes with biological systems will continue to advance their translation into clinical applications.

References

Application Notes and Protocols: 1,8-Diaminooctane as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide for the utilization of 1,8-diaminooctane as a curing agent for epoxy resins. Due to a lack of extensive published data on this specific system, this guide furnishes the fundamental principles, detailed experimental protocols, and data presentation frameworks necessary to systematically characterize the thermal and mechanical properties of epoxy resins cured with this compound.

Introduction

Epoxy resins are a versatile class of thermosetting polymers widely used in adhesives, coatings, and composite materials due to their excellent mechanical properties, chemical resistance, and thermal stability. The final properties of a cured epoxy resin are critically dependent on the chemical structure of the curing agent and the curing process parameters. Aliphatic diamines, such as this compound, are effective curing agents that react with the epoxide groups of the resin to form a cross-linked polymer network. The long aliphatic chain of this compound is expected to impart a degree of flexibility to the cured epoxy network.

This document outlines the procedures for the stoichiometric mixing of this compound with a common epoxy resin, diglycidyl ether of bisphenol A (DGEBA), followed by detailed protocols for curing and subsequent characterization of the cured material's thermal and mechanical properties using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA).

Stoichiometric Calculation

To achieve optimal properties, it is crucial to mix the epoxy resin and the curing agent in the correct stoichiometric ratio. This ensures that the reactive epoxy groups and amine hydrogens are consumed to the greatest extent possible, leading to a well-cross-linked network.

The stoichiometric amount of the amine curing agent is calculated based on its Amine Hydrogen Equivalent Weight (AHEW) and the Epoxide Equivalent Weight (EEW) of the epoxy resin.

Calculation of Amine Hydrogen Equivalent Weight (AHEW) for this compound:

The AHEW is the molecular weight of the amine divided by the number of active amine hydrogens. This compound has two primary amine groups, each with two active hydrogens, for a total of four active hydrogens.

  • Molecular Weight (MW) of this compound (C₈H₂₀N₂): 144.26 g/mol

  • Number of Active Hydrogens: 4

  • AHEW = MW / Number of Active Hydrogens = 144.26 g/mol / 4 = 36.07 g/eq

Calculation of Parts per Hundred Resin (phr):

The amount of curing agent required per 100 parts of epoxy resin by weight is calculated as follows:

  • phr = (AHEW / EEW) * 100

For a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin with an EEW of approximately 189 g/eq:

  • phr = (36.07 g/eq / 189 g/eq) * 100 ≈ 19.08 phr

This means that for every 100 grams of DGEBA epoxy resin, approximately 19.08 grams of this compound should be used.

Experimental Protocols

Materials and Equipment
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), EEW ~189 g/eq

  • Curing Agent: this compound (MW = 144.26 g/mol )

  • Equipment:

    • Analytical balance

    • Mixing containers (e.g., disposable plastic cups)

    • Mixing spatulas or mechanical stirrer

    • Vacuum oven or desiccator for degassing

    • Programmable oven for curing

    • Molds for specimen preparation (e.g., silicone or PTFE)

    • Differential Scanning Calorimeter (DSC)

    • Thermogravimetric Analyzer (TGA)

    • Dynamic Mechanical Analyzer (DMA)

    • Universal Testing Machine for tensile tests

Protocol for Sample Preparation and Curing
  • Preparation:

    • Preheat the DGEBA epoxy resin to approximately 50-60 °C to reduce its viscosity for easier mixing.

    • Accurately weigh the desired amount of the preheated epoxy resin into a mixing container.

    • Calculate and weigh the stoichiometric amount of this compound (approximately 19.08 phr).

  • Mixing:

    • Add the this compound to the epoxy resin.

    • Mix the components thoroughly for 3-5 minutes until a homogeneous mixture is obtained. Scrape the sides and bottom of the container to ensure uniform mixing.

  • Degassing:

    • Place the mixture in a vacuum oven or desiccator at room temperature and apply a vacuum to remove any entrapped air bubbles. Degassing is complete when bubbling subsides.

  • Casting:

    • Pour the degassed mixture into pre-heated molds to create specimens for thermal and mechanical testing.

  • Curing:

    • Place the filled molds into a programmable oven. A typical curing schedule for aliphatic amine-cured epoxies involves a multi-step process to ensure complete reaction and minimize internal stresses. A suggested starting point for a curing schedule is:

      • Initial Cure: 2 hours at 80 °C

      • Post-Cure: 2 hours at 120 °C

    • Allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock.

G cluster_prep Preparation cluster_process Processing cluster_cure Curing weigh_resin Weigh DGEBA Resin mix Thorough Mixing weigh_resin->mix weigh_amine Weigh this compound weigh_amine->mix degas Vacuum Degassing mix->degas cast Cast into Molds degas->cast initial_cure Initial Cure (e.g., 2h @ 80°C) cast->initial_cure post_cure Post-Cure (e.g., 2h @ 120°C) initial_cure->post_cure cool Slow Cooling post_cure->cool characterization characterization cool->characterization Cured Samples for Characterization

Caption: Experimental workflow for the preparation and curing of epoxy resin with this compound.

Protocol for Thermal Characterization

Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) of the cured epoxy.

  • Procedure:

    • Prepare a small sample (5-10 mg) from a cured specimen.

    • Place the sample in an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • The Tg is determined as the midpoint of the inflection in the heat flow curve.

G sample_prep Prepare Cured Sample (5-10 mg) seal_pan Seal in DSC Pan sample_prep->seal_pan load_dsc Load into DSC seal_pan->load_dsc heat_scan Heat Scan (e.g., 10°C/min to 200°C) load_dsc->heat_scan analyze Analyze Heat Flow Curve heat_scan->analyze determine_tg Determine Tg analyze->determine_tg

Caption: Workflow for determining the glass transition temperature (Tg) using DSC.

Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability and decomposition profile of the cured epoxy.

  • Procedure:

    • Prepare a small sample (10-20 mg) from a cured specimen.

    • Place the sample in a TGA pan.

    • Place the pan in the TGA instrument.

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. Key parameters to determine are the onset of decomposition (Td,onset) and the temperature of maximum decomposition rate.

Protocol for Mechanical Characterization

Dynamic Mechanical Analysis (DMA)

  • Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) as a function of temperature and determine the glass transition temperature.

  • Procedure:

    • Prepare a rectangular specimen of appropriate dimensions (e.g., 50 mm x 10 mm x 2 mm) from a cured sample.

    • Mount the specimen in the DMA instrument using a suitable clamp (e.g., three-point bending or single cantilever).

    • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from room temperature to a temperature above the Tg (e.g., 180 °C) at a heating rate of 3-5 °C/min.

    • The Tg can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.

Tensile Testing

  • Objective: To determine the tensile strength, Young's modulus, and elongation at break of the cured epoxy.

  • Procedure:

    • Prepare dog-bone shaped specimens according to a standard test method (e.g., ASTM D638).

    • Measure the cross-sectional area of the gauge section of each specimen.

    • Mount the specimen in a universal testing machine equipped with tensile grips.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and displacement data to generate a stress-strain curve.

    • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Data Presentation

The quantitative data obtained from the characterization experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Thermal Properties of DGEBA Cured with this compound

PropertyMethodValue
Glass Transition Temperature (Tg)DSCEnter Value (°C)
Glass Transition Temperature (Tg)DMA (tan δ peak)Enter Value (°C)
Onset of Decomposition (Td,onset)TGAEnter Value (°C)
Temperature of 5% Weight Loss (T₅%)TGAEnter Value (°C)
Char Yield at 600 °CTGAEnter Value (%)

Table 2: Mechanical Properties of DGEBA Cured with this compound

PropertyMethodValue
Tensile StrengthTensile TestEnter Value (MPa)
Young's ModulusTensile TestEnter Value (GPa)
Elongation at BreakTensile TestEnter Value (%)
Storage Modulus at 25 °C (E')DMAEnter Value (GPa)

Curing Mechanism and Signaling Pathway

The curing of an epoxy resin with a primary diamine like this compound proceeds through a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine group attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxide group, leading to the formation of a cross-linked network.

G cluster_reactants Reactants cluster_products Products epoxy Epoxy Group (from DGEBA) secondary_amine Secondary Amine and Hydroxyl Group epoxy->secondary_amine amine Primary Amine Group (from this compound) amine->secondary_amine tertiary_amine Tertiary Amine and Hydroxyl Group secondary_amine->tertiary_amine crosslinked_network Cross-linked Polymer Network tertiary_amine->crosslinked_network epoxy_2 Another Epoxy Group epoxy_2->tertiary_amine

Caption: Simplified reaction pathway for the curing of an epoxy resin with a primary diamine.

Safety Precautions

  • Work in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Epoxy resins and amine curing agents can be skin and respiratory sensitizers. Avoid direct contact and inhalation of vapors.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

By following these detailed application notes and protocols, researchers can effectively prepare and characterize epoxy resins cured with this compound, enabling a thorough evaluation of its potential as a curing agent for various applications.

Troubleshooting & Optimization

Troubleshooting low yield in 1,8-Diaminooctane polymerization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in 1,8-Diaminooctane polymerization reactions.

Troubleshooting Guide: Low Polymer Yield

Low yield is a common issue in polymerization reactions. This guide provides a structured approach to identifying and resolving the root causes of suboptimal polymer yields in this compound polymerization, particularly in interfacial and solution polymerization setups.

Question 1: My polymer yield is significantly lower than expected. What are the most common causes?

Answer: Low polymer yield in this compound polymerization can typically be attributed to one or more of the following factors:

  • Monomer Impurity: The purity of both this compound and the diacid chloride (e.g., sebacoyl chloride) is critical. Impurities can act as chain terminators, preventing the formation of high molecular weight polymers and thus reducing the overall yield.

  • Stoichiometric Imbalance: Step-growth polymerization is highly sensitive to the molar ratio of the monomers. An imbalance in the stoichiometry of the diamine and diacid chloride can lead to a lower degree of polymerization and consequently, a lower yield.

  • Hydrolysis of Acyl Chloride: Acyl chlorides are susceptible to hydrolysis, especially in interfacial polymerization where an aqueous phase is present. The hydrolysis of the acyl chloride monomer competes with the polymerization reaction, consuming the monomer and reducing the yield of the desired polyamide.[1][2]

  • Inadequate Mixing: In interfacial polymerization, the reaction occurs at the interface of two immiscible liquids. Insufficient agitation can limit the interfacial area, thereby slowing down the reaction rate and reducing the yield.

  • Suboptimal Reaction Temperature: Like most chemical reactions, polymerization is temperature-dependent. A temperature that is too low may result in a slow reaction rate, while a temperature that is too high can lead to side reactions or degradation of the polymer. For many interfacial polymerizations, controlling the temperature below room temperature is typical.[3]

Question 2: How can I determine if monomer impurity is the cause of low yield and what should I do?

Answer: To assess and address monomer impurity, follow these steps:

  • Purity Analysis:

    • This compound: Analyze the purity of the diamine using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of monofunctional amines or other contaminants should be investigated.

    • Diacid Chloride: The purity of the diacid chloride can be assessed using techniques like titration to determine the acid chloride content or spectroscopic methods (e.g., FTIR, NMR). A common impurity is the corresponding dicarboxylic acid, formed from hydrolysis during storage.

  • Purification Procedures:

    • This compound: If impurities are detected, consider purification by recrystallization or vacuum distillation.

    • Diacid Chloride: Freshly distill the diacid chloride under reduced pressure before use to remove any hydrolyzed species or other impurities.

Question 3: I suspect a stoichiometric imbalance in my reaction. How can I ensure the correct molar ratio of monomers?

Answer: Achieving a precise 1:1 molar ratio of the reactive functional groups is crucial for obtaining high molecular weight polymers and good yields.

  • Accurate Measurement: Use calibrated analytical balances for weighing the monomers. For solution-based reactions, ensure accurate preparation of stock solutions and precise volume transfers.

  • "Nylon Salt" Method: For some polyamide syntheses, a "nylon salt" can be prepared by reacting the diamine and a dicarboxylic acid in a 1:1 molar ratio to form a salt that can be purified by recrystallization. This ensures perfect stoichiometry before polymerization.

  • End-Group Analysis: For existing polymer samples with low molecular weight, techniques like NMR or titration can be used to identify and quantify the end groups, which can indicate which monomer was in excess.

Question 4: What are the signs of significant acyl chloride hydrolysis and how can it be minimized?

Answer: Hydrolysis of the acyl chloride is a key side reaction to control.

  • Signs of Hydrolysis: A common indicator of significant hydrolysis is the formation of a white precipitate of the corresponding dicarboxylic acid. In interfacial systems, a drop in the pH of the aqueous phase can also indicate the formation of HCl from hydrolysis.[1]

  • Minimization Strategies:

    • Use a Base: In interfacial polymerization, include a weak base like sodium carbonate or sodium hydroxide in the aqueous phase to neutralize the HCl byproduct of both the polymerization and any hydrolysis.[4] This drives the polymerization reaction forward.

    • Control Temperature: Lowering the reaction temperature can reduce the rate of hydrolysis.

    • Rapid Mixing: In stirred systems, ensure rapid and efficient mixing to promote the reaction between the diamine and the diacid chloride, which is typically faster than the hydrolysis reaction.

    • Anhydrous Conditions: For solution polymerization, it is imperative to use anhydrous solvents and handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for the interfacial polymerization of this compound with a diacid chloride?

A1: While the yield can vary significantly based on the specific conditions, a well-optimized interfacial polymerization of this compound can achieve yields of over 90%. Factors influencing this include monomer purity, stoichiometry, reaction time, and the efficiency of polymer collection.

Q2: Can the choice of organic solvent in interfacial polymerization affect the yield?

A2: Yes, the organic solvent plays a crucial role. It must be a good solvent for the diacid chloride but immiscible with the aqueous phase. The solvent can also influence the diffusion of the monomers to the interface and the properties of the resulting polymer film. Common solvents include dichloromethane, hexane, and toluene.[5] Using organic solvents with better solubility for the forming polyamide can also influence the reaction.[6]

Q3: How does the stirring rate impact the yield in a stirred interfacial polymerization system?

A3: The stirring rate is a critical parameter. A higher stirring rate increases the interfacial surface area between the two immiscible phases, which generally leads to a higher reaction rate and can improve the yield. However, excessively high stirring rates can lead to the formation of a very fine polymer powder that is difficult to collect, potentially leading to apparent lower yields after isolation.

Q4: My polymer has a very low molecular weight. Is this related to the low yield?

A4: Yes, low molecular weight and low yield are often related. The same factors that cause low yield, such as monomer impurities, stoichiometric imbalance, and side reactions, also lead to premature chain termination, resulting in a low degree of polymerization and consequently, low molecular weight.

Q5: Are there any additives that can improve the polymerization efficiency?

A5: Phase-transfer catalysts, such as quaternary ammonium salts, can sometimes be used in interfacial polymerization to enhance the transport of the diamine from the aqueous phase to the interface, potentially improving the reaction rate and efficiency.[6]

Data Presentation

Table 1: Troubleshooting Guide Summary for Low Yield in this compound Polymerization

Potential Cause Key Indicators Recommended Action(s)
Monomer Impurity - Low molecular weight polymer- Discolored polymer- Inconsistent results- Analyze monomer purity via GC-MS, NMR, or titration.- Purify this compound by recrystallization.- Freshly distill the diacid chloride before use.
Stoichiometric Imbalance - Low molecular weight and yield- Brittle polymer- Use a calibrated analytical balance for precise measurements.- Consider preparing and purifying a "nylon salt" prior to polymerization.
Acyl Chloride Hydrolysis - Formation of white precipitate (dicarboxylic acid)- Drop in aqueous phase pH- Add a base (e.g., Na₂CO₃) to the aqueous phase.- Lower the reaction temperature.- Ensure rapid mixing in stirred systems.
Inadequate Mixing - Clumped polymer formation- Low yield in a short reaction time- Increase the stirring rate to create a larger interfacial area.- Ensure the reaction vessel geometry promotes efficient mixing.
Suboptimal Temperature - Very slow reaction rate (too low T)- Polymer degradation/discoloration (too high T)- For interfacial polymerization, consider temperatures at or below room temperature.- Optimize temperature based on literature for the specific polyamide system.

Experimental Protocols

Protocol 1: Interfacial Polymerization of Nylon 8,10

This protocol describes the synthesis of Nylon 8,10 from this compound and sebacoyl chloride.

Materials:

  • This compound (DAO)

  • Sebacoyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Distilled water

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of this compound and sodium carbonate. For example, dissolve a specific amount of DAO and Na₂CO₃ in a beaker with distilled water.

  • Organic Phase Preparation: Prepare an organic solution by dissolving sebacoyl chloride in dichloromethane in a separate beaker.

  • Polymerization:

    • Unstirred Method: Gently pour the aqueous phase on top of the organic phase, taking care to minimize mixing. A polymer film will form at the interface.[3] Using forceps, grasp the film and pull it out of the beaker continuously to form a "rope" of nylon.

    • Stirred Method: In a baffled reaction vessel, add the aqueous phase. While stirring vigorously, rapidly add the organic phase. A precipitate of the polymer will form. Continue stirring for a set period (e.g., 15-30 minutes).

  • Polymer Isolation and Washing:

    • For the nylon rope, wash it thoroughly with water and then with a solvent like ethanol or methanol to remove unreacted monomers and byproducts.

    • For the precipitated polymer, filter the reaction mixture, and wash the collected polymer sequentially with water and then ethanol/methanol.

  • Drying: Dry the washed polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Mandatory Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_poly Polymerization cluster_iso Isolation & Purification cluster_analysis Analysis prep_aq Prepare Aqueous Phase (this compound + Na2CO3 in Water) combine Combine Phases prep_aq->combine prep_org Prepare Organic Phase (Sebacoyl Chloride in DCM) prep_org->combine poly Polymer Forms at Interface combine->poly collect Collect Polymer (e.g., pulling rope or filtration) poly->collect wash Wash Polymer (Water, then Methanol/Ethanol) collect->wash dry Dry Polymer (Vacuum Oven) wash->dry analyze Characterize Yield & Properties dry->analyze

Caption: Workflow for Interfacial Polymerization of this compound.

troubleshooting_flowchart start Low Polymer Yield q_purity Are Monomers Pure? start->q_purity a_purify Purify Monomers (Recrystallize Diamine, Distill Diacid Chloride) q_purity->a_purify No q_stoich Is Stoichiometry 1:1? q_purity->q_stoich Yes a_purify->q_stoich a_stoich Ensure Precise Weighing (Use Calibrated Balance) q_stoich->a_stoich No q_hydrolysis Is Acyl Chloride Hydrolyzing? q_stoich->q_hydrolysis Yes a_stoich->q_hydrolysis a_hydrolysis Add Base to Aqueous Phase & Control Temperature q_hydrolysis->a_hydrolysis Yes q_mixing Is Mixing Adequate? q_hydrolysis->q_mixing No a_hydrolysis->q_mixing a_mixing Increase Stirring Rate q_mixing->a_mixing No end_node Re-run Experiment q_mixing->end_node Yes a_mixing->end_node

Caption: Troubleshooting Logic for Low Polymer Yield.

References

Technical Support Center: Purification of 1,8-Diaminooctane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,8-diaminooctane reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of derivatives of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound and what types of impurities can I expect?

A1: this compound is a versatile linear diamine commonly used in acylation and polymerization reactions.

  • Acylation Reactions: Reaction with acyl chlorides or anhydrides to form mono- or di-amides.

    • Common Impurities: Unreacted this compound, mono-acylated product (in the case of di-acylation), di-acylated product (in the case of mono-acylation), and hydrolysis byproducts of the acylating agent (e.g., carboxylic acids).

  • Polymerization Reactions: Reaction with diacyl chlorides or dicarboxylic acids to form polyamides (e.g., Nylon 8,X).[1][2][3]

    • Common Impurities: Unreacted monomers (this compound and the diacid/diacyl chloride), and low molecular weight oligomers (dimers, trimers, etc.).[4][5]

Q2: Which purification technique is best suited for my this compound derivative?

A2: The optimal purification technique depends on the nature of your product and the impurities present. Here is a general guide:

  • Acid-Base Extraction: Highly effective for removing unreacted this compound and other basic or acidic impurities from neutral amide products.[4][6][7][8]

  • Recrystallization: A powerful technique for purifying solid, crystalline products like di-amides from soluble impurities.

  • Column Chromatography: Versatile for separating compounds with different polarities, such as isolating a mono-acylated product from a di-acylated product and unreacted starting material.[9]

A decision-making workflow for selecting the most appropriate purification strategy is provided in the visualization section below.

Q3: My acylation reaction with this compound has a low yield. What are the common causes?

A3: Low yields in acylation reactions are often due to several factors:

  • Moisture: Acyl chlorides and anhydrides are sensitive to moisture and can hydrolyze, reducing their reactivity. Ensure all glassware is dry and use anhydrous solvents.

  • Stoichiometry: For di-acylation, ensure at least two equivalents of the acylating agent and a suitable base are used. For mono-acylation, controlling the stoichiometry and addition rate is critical to prevent di-substitution.

  • Base: A non-nucleophilic base (e.g., triethylamine, pyridine) is often necessary to neutralize the HCl byproduct generated when using acyl chlorides. Without a base, the HCl will protonate the amine, rendering it non-nucleophilic.

  • Reaction Temperature: While many acylations are rapid at room temperature, some may require gentle heating. However, excessive heat can lead to side reactions.

Troubleshooting Guides

Issue 1: Presence of Starting Material (this compound) in the Final Product
Potential Cause Troubleshooting Steps
Incomplete Reaction- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting material. - Increase the reaction time or temperature if necessary.
Inefficient Purification- If the product is neutral, perform an acid-base extraction to remove the basic this compound. - If recrystallization was used, the starting material may have co-crystallized. Try a different solvent system. - For column chromatography, optimize the eluent system to achieve better separation between the product and the highly polar this compound.
Issue 2: Difficulty in Separating Mono- and Di-acylated Products
Potential Cause Troubleshooting Steps
Similar Polarity- Column Chromatography: This is the most effective method. Use a shallow gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) to carefully elute the less polar di-acylated product first, followed by the more polar mono-acylated product.[9] - Recrystallization: It may be possible to find a solvent system where the solubilities of the mono- and di-substituted products are significantly different. This often requires extensive solvent screening.
Reaction Control- To favor mono-acylation, use a 1:1 stoichiometry of the diamine to the acylating agent and add the acylating agent slowly to a solution of the diamine. - To favor di-acylation, use a slight excess of the acylating agent (e.g., 2.1-2.2 equivalents) and a suitable base.
Issue 3: Product is an Oil or Fails to Crystallize
Potential Cause Troubleshooting Steps
Presence of Impurities- Oily impurities can inhibit crystallization. Attempt to remove them by another purification method, such as column chromatography, before recrystallization.
Inappropriate Solvent- The product may be too soluble in the chosen recrystallization solvent. Try a less polar solvent or a solvent mixture. - "Oiling out" occurs when the product's melting point is lower than the boiling point of the solvent. Use a lower boiling point solvent or a solvent pair.
Supersaturation- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Data Presentation

Table 1: Comparison of Purification Techniques for Acylated this compound Derivatives (Illustrative Data)

Purification MethodTarget ProductKey ImpuritiesTypical PurityTypical Yield
Acid-Base Extraction N,N'-Diacetyl-1,8-diaminooctaneThis compound, Acetic Acid>95%85-95%
Recrystallization N,N'-Diacetyl-1,8-diaminooctaneMono-acetylated diamine>99%70-90%
Column Chromatography N-Boc-1,8-diaminooctaneThis compound, Di-Boc-diamine>98%60-80%

Note: The yield and purity are estimates and can vary significantly based on the specific reaction conditions and the scale of the experiment.

Experimental Protocols

Protocol 1: Purification of a Neutral Di-amide Product via Acid-Base Extraction

Objective: To remove unreacted this compound from a di-amide product.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • 1 M Hydrochloric Acid (HCl) solution.

  • 1 M Sodium Hydroxide (NaOH) solution.

  • Saturated Sodium Chloride (brine) solution.

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Separatory funnel.

Procedure:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl solution to the separatory funnel.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The unreacted this compound will be protonated and move into the aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the acid wash (steps 3-6) to ensure complete removal of the diamine.

  • Wash the organic layer with an equal volume of saturated brine solution to remove residual water.

  • Drain the aqueous layer.

  • Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

Objective: To purify a solid di-amide product.

Materials:

  • Crude solid product.

  • A suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes).

  • Erlenmeyer flask.

  • Hot plate.

  • Ice bath.

  • Buchner funnel and filter paper.

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent.

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Column Chromatography

Objective: To separate mono- and di-acylated products.

Materials:

  • Silica gel.

  • A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Chromatography column.

  • Fraction collection tubes.

  • TLC plates and chamber.

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent.

  • Pack the chromatography column with the silica slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the less polar solvent, collecting fractions.

  • Monitor the separation by spotting the collected fractions on TLC plates.

  • Gradually increase the polarity of the eluent to elute the more polar compounds.

  • Combine the fractions containing the pure desired product.

  • Remove the solvent under reduced pressure.

Mandatory Visualization

Caption: Decision workflow for selecting a purification technique.

Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent add_acid Wash with 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 aqueous_layer1 Aqueous Layer: Protonated this compound separate1->aqueous_layer1 Aqueous organic_layer1 Organic Layer: Neutral Product separate1->organic_layer1 Organic wash_brine Wash with Brine organic_layer1->wash_brine separate2 Separate Layers wash_brine->separate2 aqueous_layer2 Aqueous Brine Layer separate2->aqueous_layer2 Aqueous organic_layer2 Organic Layer separate2->organic_layer2 Organic dry Dry with Na₂SO₄ or MgSO₄ organic_layer2->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Purified Neutral Product evaporate->end

Caption: Experimental workflow for acid-base extraction.

References

Identifying and minimizing side reactions of 1,8-Diaminooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing side reactions of 1,8-Diaminooctane.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Question 1: My reaction with an acyl chloride is giving me a mixture of the desired mono-acylated product and a significant amount of the di-acylated byproduct. How can I improve the selectivity for mono-acylation?

Answer:

This is a common challenge due to the comparable reactivity of the two primary amine groups. To favor mono-acylation, you can employ several strategies:

  • Control Stoichiometry: Use a large excess of this compound relative to the acylating agent. This statistically favors the reaction of the acylating agent with an unreacted diamine molecule over the remaining amine group of a mono-substituted product.

  • Slow Addition: Add the acylating agent slowly and at a low temperature to a solution of the diamine. This helps to maintain a low concentration of the acylating agent, reducing the likelihood of di-acylation.

  • Use of a Bulky Acylating Agent: A sterically hindered acylating agent can disfavor the second acylation on the already substituted diamine.

  • In-situ Protection with CO₂: Carbon dioxide can be used as a temporary and traceless protecting group for one of the amine functionalities, thereby promoting mono-acylation.

  • Use of Specific Reagents: Reagents like 1,1'-Carbonyldiimidazole (CDI) or generating an acyl imidazole in situ can lead to higher selectivity for mono-acylation.

Question 2: I am observing the formation of a white precipitate in my this compound reagent bottle. What is it and how can I prevent it?

Answer:

The white precipitate is likely this compound carbonate, which forms upon exposure to atmospheric carbon dioxide.[1] this compound is a primary amine and is basic enough to react with CO₂.

Prevention:

  • Inert Atmosphere: Always handle and store this compound under an inert atmosphere, such as nitrogen or argon.[1][2]

  • Airtight Containers: Use well-sealed containers to minimize exposure to air.

  • Fresh Reagent: Use freshly opened or purified this compound for reactions sensitive to impurities.

Removal:

If carbonate has formed, it can be removed by dissolving the diamine in an appropriate organic solvent and filtering off the insoluble carbonate salt. Subsequent distillation of the diamine under vacuum can further purify it.

Question 3: My reaction with an alkyl halide is resulting in a mixture of mono- and poly-alkylated products. How can I achieve selective mono-alkylation?

Answer:

Similar to acylation, preventing polyalkylation is a key challenge. Here are some strategies to enhance mono-alkylation selectivity:

  • Large Excess of Diamine: Using a significant excess of this compound is the most straightforward method to favor mono-alkylation.

  • Choice of Solvent and Base: The reaction conditions, including the solvent and the base used (if any), can influence the selectivity. Less polar solvents may favor mono-alkylation.

  • Protecting Group Strategy: For complex syntheses requiring high purity of the mono-alkylated product, a protecting group strategy is recommended. One amine group can be protected (e.g., as a Boc-carbamate), the other amine can be alkylated, and then the protecting group can be removed.

Question 4: I suspect an intramolecular cyclization side reaction is occurring in my experiment. Under what conditions does this happen and how can I avoid it?

Answer:

Intramolecular cyclization of a derivative of this compound can lead to the formation of a nine-membered ring (azacyclononane derivative). This is more likely to occur under the following conditions:

  • High Dilution: Reactions carried out at very high dilution can favor intramolecular reactions over intermolecular reactions (like polymerization).

  • Flexible Linker: The eight-carbon chain of this compound provides the flexibility needed for the ends of a derivatized molecule to come into proximity for cyclization.

  • Presence of a Reactive Electrophile on the Same Molecule: If a molecule contains both a nucleophilic amine group (from the diamine) and a suitable electrophilic center, intramolecular cyclization can be a significant side reaction.

Prevention:

  • Higher Concentrations: Running the reaction at a higher concentration will favor intermolecular reactions.

  • Slow Addition to a Concentrated Solution: If one of the reactants is bifunctional, adding it slowly to a concentrated solution of the other reactant can minimize the time a molecule with two reactive ends exists in solution, thus reducing the chance of cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound?

A1: The most common side reactions are:

  • Over-acylation (Di-acylation): Reaction of both amine groups with an acylating agent when only mono-acylation is desired.

  • Polyalkylation: Reaction of both amine groups with an alkylating agent, and potentially further alkylation of the resulting secondary amines.

  • Carbonate Formation: Reaction with atmospheric carbon dioxide to form a solid carbonate salt.[1]

  • Intramolecular Cyclization: Formation of a cyclic product, especially when the diamine is derivatized with a reactive electrophile.

  • Intermolecular Polymerization: When reacting with bifunctional electrophiles, this is often the desired reaction, but can be a side reaction if oligomers or small molecules are the target.

Q2: How should I store this compound?

A2: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area.[2][3] It is hygroscopic and sensitive to air, so exposure to moisture and carbon dioxide should be minimized.[2]

Q3: What are the safety precautions for handling this compound?

A3: this compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is also harmful if swallowed. Always handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

Q4: How can I purify this compound?

A4: this compound can be purified by vacuum distillation.[5] If it contains carbonate impurities, it can first be dissolved in a suitable organic solvent, filtered to remove the insoluble carbonate, and then the solvent can be removed followed by distillation.

Data Presentation

Table 1: Conditions for Selective Mono-acylation of Symmetric Diamines

Acylating AgentReagent/CatalystSolventTemperature (°C)Yield of Mono-product (%)Reference
Benzoyl Chloride9-BBNTHFRoom Temp~80-90 (for various diamines)General method
Acetyl ChlorideCO₂ (1 atm)AcetonitrileRoom Temp>90 (for various diamines)General method
Phenyl AcetateWaterVarious50~85-95 (for various diamines)[6]
Benzoyl ImidazoleImidazoleEthanol/WaterRoom Temp~70-85 (for various diamines)General method

Note: The yields are generalized from studies on various symmetrical diamines and may vary for this compound. Specific optimization for this compound is recommended.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of this compound

This protocol is a general method for achieving mono-protection, which is a key step in preventing di-substitution side reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Stir plate and stir bar

  • Separatory funnel

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a sufficient volume of DCM in a round bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (0.95 equivalents to favor mono-protection) in DCM to the stirred diamine solution over a period of 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove any unreacted Boc₂O and acidic byproducts.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel to isolate the mono-Boc-protected this compound.

Mandatory Visualization

Side_Reactions cluster_acylation Acylation cluster_alkylation Alkylation cluster_degradation Degradation/Other This compound This compound Mono_Acylated Mono-acylated Product (Desired) This compound->Mono_Acylated + Acyl-Cl Mono_Alkylated Mono-alkylated Product (Desired) This compound->Mono_Alkylated + Alkyl-X Carbonate_Salt Carbonate Salt (Impurity) This compound->Carbonate_Salt + CO2 Cyclized_Product Intramolecular Cyclization Product This compound->Cyclized_Product With internal electrophile Acyl_Chloride Acyl_Chloride Acyl_Chloride->Mono_Acylated Alkyl_Halide Alkyl_Halide Alkyl_Halide->Mono_Alkylated CO2_Air CO2_Air CO2_Air->Carbonate_Salt Di_Acylated Di-acylated Byproduct Mono_Acylated->Di_Acylated + Acyl-Cl Poly_Alkylated Poly-alkylated Byproducts Mono_Alkylated->Poly_Alkylated + Alkyl-X

Caption: Common reaction pathways and side reactions of this compound.

Troubleshooting_Workflow start Start: Reaction with this compound check_purity Analyze Product Mixture (TLC, GC-MS, NMR) start->check_purity desired_product Desired Product is Major check_purity->desired_product Yes side_products Significant Side Products Observed check_purity->side_products No end End: Purified Desired Product desired_product->end identify_side_product Identify Side Product(s) side_products->identify_side_product di_acylated Di-acylated Product identify_side_product->di_acylated Over-acylation poly_alkylated Poly-alkylated Product identify_side_product->poly_alkylated Over-alkylation carbonate Carbonate Impurity identify_side_product->carbonate Precipitate cyclized Cyclized Product identify_side_product->cyclized Unexpected mass solution_di_acyl - Use excess diamine - Slow addition of acylating agent - Lower temperature - Use in-situ protection (CO2) di_acylated->solution_di_acyl solution_poly_alkyl - Use large excess of diamine - Consider protecting group strategy poly_alkylated->solution_poly_alkyl solution_carbonate - Handle under inert gas - Use fresh/purified diamine carbonate->solution_carbonate solution_cyclized - Increase concentration - Slow addition of bifunctional reagent cyclized->solution_cyclized solution_di_acyl->start Modify Protocol solution_poly_alkyl->start Modify Protocol solution_carbonate->start Modify Protocol solution_cyclized->start Modify Protocol

Caption: A troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 1,8-Diaminooctane Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing crosslinking reactions using 1,8-diaminooctane. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a crosslinker?

This compound is a linear aliphatic diamine with the formula NH₂(CH₂)₈NH₂. It serves as a homobifunctional crosslinking agent, meaning it has two identical reactive groups (primary amines) at either end of an eight-carbon spacer arm. This structure allows it to covalently link two molecules that have reactive sites for amines, such as carboxyl groups, through the formation of amide bonds. It is often used in bioconjugation to link proteins, peptides, or modify surfaces of nanoparticles.

Q2: What is the most common reaction chemistry for using this compound as a crosslinker?

The most prevalent method for utilizing this compound in a biological context is through carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This reaction, often referred to as EDC/NHS chemistry, activates carboxyl groups to form a more stable amine-reactive NHS ester, which then readily reacts with the primary amines of this compound to form a stable amide bond.[2]

Q3: What are the critical parameters to control in a this compound crosslinking reaction?

The success of your crosslinking reaction will largely depend on the careful control of several key parameters:

  • pH: The pH of the reaction buffer is critical for both the activation of carboxyl groups and the subsequent reaction with the amine.

  • Concentration of Reagents: The molar ratios of the substrate (your molecule with carboxyl groups), this compound, EDC, and NHS will determine the efficiency of the crosslinking and the extent of modification.

  • Reaction Time and Temperature: These parameters influence the stability of the activated species and the overall reaction rate.

  • Buffer Composition: The choice of buffer is important, as some common laboratory buffers can interfere with the crosslinking chemistry.

Q4: How do I quench the crosslinking reaction?

To stop the reaction and prevent further crosslinking, you can add a quenching agent that reacts with the remaining active NHS esters. Common quenching agents include buffers containing primary amines like Tris or glycine.[3] Alternatively, adding a thiol-containing compound such as 2-mercaptoethanol can be used to inactivate any remaining EDC.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Crosslinking Inefficient Carboxyl Activation: EDC is hydrolyzed and inactive. NHS ester intermediate is unstable and hydrolyzes before reacting with this compound. Incorrect pH for activation.- Use fresh, high-quality EDC and NHS/Sulfo-NHS. Prepare solutions immediately before use as EDC is moisture-sensitive.[4]- Perform the carboxyl activation at a slightly acidic pH (e.g., pH 6.0) to favor the formation of the NHS ester.[1]- Consider a two-step reaction where the carboxyl groups are activated first, followed by removal of excess EDC/NHS and then addition of this compound at a slightly alkaline pH.
Ineffective Amine Reaction: pH is too low for the primary amines of this compound to be sufficiently nucleophilic.- After the initial activation step, adjust the pH of the reaction mixture to 7.2-8.5 before adding this compound. The pKa of the primary amines of this compound is around 10.1-11.0, so a pH in this range will ensure a sufficient population of deprotonated, reactive amines.[5]
Interfering Buffer Components: Use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) during the activation step.- Use a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) for the EDC/NHS activation step.[6] Phosphate-buffered saline (PBS) can often be used for the subsequent amine reaction.
Precipitation or Aggregation of Reactants Poor Solubility of this compound: Although generally soluble in water, high concentrations in certain buffers may lead to precipitation.[7]- Ensure complete dissolution of this compound in the reaction buffer before adding it to your substrate. You may need to gently warm the solution or use a co-solvent if compatible with your substrate.
Protein/Substrate Aggregation: The crosslinking process can sometimes lead to the formation of large, insoluble aggregates, especially at high protein concentrations.- Optimize the molar ratio of the crosslinker to your substrate. A high excess of crosslinker can lead to extensive intermolecular crosslinking and aggregation.[8]- Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially reduce aggregation.
Uncontrolled or Excessive Crosslinking High Concentration of Crosslinker: A large excess of this compound or coupling agents can lead to the formation of multiple crosslinks and unwanted polymers.- Perform a titration experiment to determine the optimal molar ratio of this compound to your substrate. Start with a low molar excess and gradually increase it.
Reaction Time is Too Long: Allowing the reaction to proceed for an extended period can lead to over-crosslinking.- Optimize the reaction time. For many EDC/NHS reactions, 2 hours at room temperature is sufficient for the amine coupling step.[1] Monitor the reaction progress over time using techniques like SDS-PAGE or chromatography.

Data Presentation: Recommended Reaction Conditions

The optimal conditions for your specific application should be determined empirically. The following tables provide recommended starting ranges for key reaction parameters when using this compound with EDC/NHS chemistry.

Table 1: Recommended pH for a Two-Step Crosslinking Reaction

Reaction StepBufferRecommended pH RangeRationale
Carboxyl Activation MES6.0 - 6.5Optimal for the formation of the amine-reactive O-acylisourea intermediate by EDC and subsequent reaction with NHS/Sulfo-NHS.[1]
Amine Coupling PBS or Borate7.2 - 8.5Favors the nucleophilic attack of the primary amines of this compound on the NHS-activated carboxyl groups.[9]

Table 2: Recommended Molar Ratios of Reactants

ReactantRecommended Molar Excess (relative to Substrate's Carboxyl Groups)Notes
EDC 2 - 10 foldA higher excess may be needed to compensate for hydrolysis, especially in aqueous buffers.[1]
NHS/Sulfo-NHS 2.5 - 5 foldTypically used in a slight molar excess to EDC to improve the efficiency of NHS ester formation.[10]
This compound 10 - 50 foldA significant excess is often used to favor the formation of the desired crosslinked product over polymerization. The optimal ratio is highly dependent on the substrate and desired degree of crosslinking.

Table 3: Recommended Reaction Times and Temperatures

Reaction StepTemperatureTimeNotes
Carboxyl Activation Room Temperature (20-25°C)15 - 30 minutesThe NHS-ester intermediate has a limited half-life in aqueous solutions.[9]
Amine Coupling Room Temperature (20-25°C) or 4°C1 - 4 hoursLonger reaction times or lower temperatures may be necessary for less reactive substrates or to minimize aggregation.
Quenching Room Temperature (20-25°C)15 - 30 minutesSufficient time to ensure all active groups are deactivated.

Experimental Protocols

General Two-Step Protocol for Crosslinking a Protein with this compound using EDC/Sulfo-NHS

This protocol provides a general guideline for crosslinking a protein containing accessible carboxyl groups (e.g., from aspartic and glutamic acid residues). It is essential to optimize the concentrations and ratios for your specific protein and application.

Materials:

  • Protein solution in a suitable buffer (e.g., MES)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Prepare the protein solution in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Carboxyl Group Activation:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add EDC to the protein solution to a final concentration of 2-10 mM.

    • Add Sulfo-NHS to the protein solution to a final concentration of 5-25 mM.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To have better control over the reaction, remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

  • Amine Coupling Reaction:

    • Prepare a stock solution of this compound in Coupling Buffer.

    • Add the this compound solution to the activated protein solution to achieve the desired final molar excess.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Crosslinked Product:

    • Remove excess this compound and quenching reagents by dialysis or using a desalting column equilibrated with a suitable storage buffer.

  • Analysis:

    • Analyze the crosslinked product using appropriate techniques such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry to confirm the success of the crosslinking reaction.

Visualizations

experimental_workflow cluster_step1 Step 1: Carboxyl Activation cluster_step2 Step 2: Amine Coupling cluster_step3 Step 3: Quenching & Purification A Prepare Protein in Activation Buffer (MES, pH 6.0) B Add EDC and Sulfo-NHS A->B C Incubate for 15-30 min at RT B->C D Optional: Remove Excess EDC/Sulfo-NHS C->D pH Adjustment E Add this compound in Coupling Buffer (PBS, pH 7.4) D->E F Incubate for 1-4 hours E->F G Add Quenching Buffer (e.g., Tris) F->G H Purify Crosslinked Product G->H I Analyze Product H->I

Caption: Workflow for a two-step EDC/NHS crosslinking reaction.

troubleshooting_logic cluster_activation Activation Issues cluster_coupling Coupling Issues cluster_solution Solutions Start Low/No Crosslinking? Check_EDC Is EDC/NHS fresh? Start->Check_EDC Yes Check_pH_Activation Activation pH correct (6.0-6.5)? Start->Check_pH_Activation Yes Check_Buffer_Activation Interfering buffer (Tris, Citrate)? Start->Check_Buffer_Activation Yes Check_pH_Coupling Coupling pH correct (7.2-8.5)? Start->Check_pH_Coupling Yes Check_Concentration Sufficient Diaminooctane Concentration? Start->Check_Concentration Yes Sol_Reagents Use Fresh Reagents Check_EDC->Sol_Reagents No Sol_pH_Activation Adjust Activation pH Check_pH_Activation->Sol_pH_Activation No Sol_Buffer Use MES Buffer Check_Buffer_Activation->Sol_Buffer Yes Sol_pH_Coupling Adjust Coupling pH Check_pH_Coupling->Sol_pH_Coupling No Sol_Concentration Increase Diaminooctane Check_Concentration->Sol_Concentration No

Caption: Troubleshooting logic for low crosslinking yield.

References

Technical Support Center: Enhancing the Solubility of Polyamides Based on 1,8-Diaminooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyamides synthesized from 1,8-diaminooctane. The inherent semi-crystalline nature and strong intermolecular hydrogen bonding of aliphatic polyamides can lead to significant solubility challenges. This guide offers strategies to overcome these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My polyamide based on this compound and a linear aliphatic diacid (e.g., sebacic acid) is insoluble in common organic solvents like THF, acetone, and methanol. What is the underlying reason for this?

A1: Polyamides derived from linear monomers like this compound and linear diacids tend to have a regular chain structure, which promotes strong intermolecular hydrogen bonding between the amide (-CONH-) groups. This leads to high crystallinity and chain packing, significantly limiting the ability of solvent molecules to penetrate and solvate the polymer chains. The result is poor solubility in common, less aggressive organic solvents.

Q2: What are the recommended starting solvents for dissolving aliphatic polyamides?

A2: Due to the strong hydrogen bonding, powerful, highly polar, or acidic solvents are typically required. For laboratory work, a saturated solution of calcium chloride (CaCl₂) in methanol is a practical choice as it is effective, relatively inexpensive, and less harmful than many alternatives.[1] Other effective solvent systems include:

  • Strong Acids: Formic acid, sulfuric acid, and m-cresol are excellent solvents for many polyamides, but they can be corrosive and may cause polymer degradation over time.[2]

  • Polar Aprotic Solvents with Salts: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) with the addition of lithium chloride (LiCl) can effectively dissolve many polyamides.[1] The salt ions are believed to interact with the amide groups, disrupting the hydrogen bonding network.

  • Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are powerful solvents for polyamides but are often expensive.

Q3: I've tried dissolving my polyamide in DMAc, but it only swells. What can I do to improve solubility in this solvent?

A3: Swelling without dissolution in a polar aprotic solvent like DMAc is a clear indication that the solvent-polymer interactions are not strong enough to overcome the polymer-polymer hydrogen bonds. To enhance solubility, you can:

  • Add a Salt: Incorporating a salt like Lithium Chloride (LiCl) into the DMAc can significantly improve solubility. The Li⁺ and Cl⁻ ions disrupt the intermolecular hydrogen bonds between polyamide chains.

  • Gentle Heating: Applying heat can increase the kinetic energy of the system, aiding in the dissolution process. However, be cautious of potential polymer degradation at elevated temperatures.

Q4: Can I improve the inherent solubility of my polyamide during synthesis?

A4: Yes, modifying the polymer structure is a highly effective strategy to enhance solubility. The goal is to disrupt the regularity of the polymer chain and hinder the formation of strong hydrogen bonds. Consider the following approaches:

  • Copolymerization: Introduce a second, bulkier or more flexible comonomer. For a polyamide based on this compound, you could copolymerize with a diacid that has a non-linear or bulky structure. This will create a less regular polymer backbone, reducing crystallinity.

  • Introduce Bulky Side Groups: Attaching bulky pendent groups to the polymer backbone can sterically hinder chain packing and hydrogen bonding, leading to improved solubility in organic solvents.[3]

  • Incorporate Flexible Linkages: Using a diacid that contains flexible ether linkages can increase the rotational freedom of the polymer chain, which disrupts the crystalline packing and can improve solubility.

  • Introduce Ionic Groups: Incorporating sulfonate groups into the polymer backbone can lead to highly soluble polymers, even in polar solvents like water and methanol.[4] The ionic interactions and hydrogen bonding with the sulfonate groups can inhibit strong inter-chain amide hydrogen bonding.[4]

Solvent Selection and Solubility Data

The following table summarizes common solvent systems for polyamides and their general effectiveness. Note that the optimal solvent will depend on the specific comonomers used with this compound.

Solvent SystemTypical ConcentrationTemperatureEffectivenessNotes
Formic Acid (>88%)Up to 20 wt%Room TempHighCan cause polymer degradation over time.[2][5]
m-CresolUp to 10 wt%Room Temp/Slight HeatHighOften used for viscosity measurements.[2]
Sulfuric Acid (Conc.)VariableRoom TempVery HighHighly corrosive and causes degradation.[2]
Methanol / CaCl₂SaturatedRoom TempGoodA less harsh alternative for lab use.[1][6]
NMP / LiCl2-5 wt% LiClRoom Temp to 100°CGoodEffective for many aromatic and aliphatic polyamides.[1]
DMAc / LiCl2-5 wt% LiClRoom Temp to 100°CGoodSimilar to NMP/LiCl system.[1]
HFIPUp to 10 wt%Room TempVery HighExpensive, often used for analytical purposes.

Experimental Protocols

Protocol 1: Dissolution of Polyamide using Methanol/CaCl₂

Objective: To dissolve a this compound based polyamide for solution-based characterization or processing.

Materials:

  • Polyamide sample

  • Methanol (anhydrous)

  • Calcium chloride (anhydrous)

  • Stir plate and magnetic stir bar

  • Glass vial or flask with a sealable cap

Procedure:

  • Prepare a saturated solution of CaCl₂ in methanol. To do this, add CaCl₂ to methanol in a flask and stir until no more salt dissolves and some solid remains at the bottom.

  • Decant the clear, saturated supernatant into a clean, dry vial.

  • Add the polyamide powder or pellets to the saturated CaCl₂/methanol solution (e.g., to achieve a 1-5 wt% polymer concentration).

  • Seal the vial and stir the mixture at room temperature. Dissolution may take several hours.

  • If dissolution is slow, gentle heating (e.g., 40-50°C) can be applied, but monitor for any signs of polymer degradation (color change).

Protocol 2: Synthesis of a More Soluble Copolymer

Objective: To synthesize a polyamide with improved solubility by incorporating a bulky comonomer.

Materials:

  • This compound

  • Sebacoyl chloride (linear diacid chloride)

  • Isophthaloyl chloride (non-linear diacid chloride)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Triethylamine (acid scavenger)

  • Nitrogen or Argon source

  • Standard glassware for polymerization

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous NMP.

  • In a separate flask, prepare a solution of the diacid chlorides in anhydrous NMP. For copolymerization, use a molar ratio of sebacoyl chloride to isophthaloyl chloride (e.g., 80:20).

  • Cool the diamine solution in an ice bath.

  • Slowly add the diacid chloride solution to the stirred diamine solution.

  • Add triethylamine to the reaction mixture to neutralize the HCl byproduct.

  • Allow the reaction to proceed at room temperature for several hours.

  • Precipitate the resulting copolymer by pouring the reaction mixture into a non-solvent like ethanol or water.

  • Filter, wash the polymer thoroughly with water and ethanol, and dry under vacuum.

  • Test the solubility of the resulting copolymer in solvents like DMAc or NMP. The incorporation of the non-linear isophthaloyl unit should result in improved solubility compared to the homopolymer made with only sebacoyl chloride.

Visual Guides

G cluster_problem Problem Identification cluster_strategy Solubility Improvement Strategies cluster_solvent Solvent Modification cluster_synthesis Polymer Modification (During Synthesis) Problem Polyamide is Insoluble Solvent Change Solvent System Problem->Solvent Copolymerize Copolymerization Problem->Copolymerize AddSalt Add Salt (e.g., LiCl) Solvent->AddSalt Heat Apply Gentle Heat Solvent->Heat BulkyGroups Introduce Bulky Side Groups FlexibleLinkers Add Flexible Linkages

Caption: Troubleshooting workflow for insoluble polyamides.

G cluster_structure Polymer Structure cluster_interaction Intermolecular Forces cluster_solubility Resulting Solubility Regular Regular, Linear Chains H_Bonding Strong H-Bonding Regular->H_Bonding promotes Irregular Irregular/Bulky Chains Weak_Interaction Weakened H-Bonding Irregular->Weak_Interaction causes Low_Sol Low Solubility H_Bonding->Low_Sol leads to High_Sol High Solubility Weak_Interaction->High_Sol leads to

Caption: Relationship between polymer structure and solubility.

References

Technical Support Center: Aggregation of 1,8-Diaminooctane Modified Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of nanoparticles modified with 1,8-Diaminooctane.

Troubleshooting Guides

Issue 1: Nanoparticles Aggregate Immediately Upon Addition of this compound

Possible Causes and Solutions

CauseSolution
Incorrect pH The pH of the reaction solution significantly impacts the surface charge of the nanoparticles and the reactivity of the functional groups. For the coupling of this compound to carboxylated nanoparticles using EDC/NHS chemistry, a two-step pH adjustment is recommended. Perform the initial activation of the carboxyl groups with EDC/NHS in an acidic buffer (e.g., MES buffer, pH 6.0). Subsequently, adjust the pH to a slightly basic range (pH 7.2-8.5) before adding the this compound.[1]
High Reagent Concentration An excessive concentration of this compound or the coupling agents (EDC/NHS) can lead to inter-particle crosslinking, causing aggregation. Optimize the molar ratio of nanoparticles to EDC, NHS, and this compound. Start with a molar excess of EDC and NHS relative to the carboxyl groups on the nanoparticles. The concentration of this compound should be optimized to achieve sufficient surface coverage without inducing aggregation.
Inappropriate Solvent The solvent must maintain the colloidal stability of the nanoparticles throughout the modification process. Ensure that the nanoparticles are stable in the chosen reaction solvent before adding any reagents. If aggregation occurs, consider solvent exchange to a more suitable medium.

Logical Troubleshooting Workflow

G start Nanoparticle Aggregation Observed check_ph Verify Reaction pH start->check_ph check_conc Review Reagent Concentrations start->check_conc check_solvent Assess Solvent Compatibility start->check_solvent adjust_ph Adjust pH in a Two-Step Process check_ph->adjust_ph pH Incorrect reassess Re-evaluate Experimental Parameters check_ph->reassess pH Correct optimize_conc Titrate Reagent Concentrations check_conc->optimize_conc Concentrations Too High check_conc->reassess Concentrations Optimal change_solvent Perform Solvent Exchange check_solvent->change_solvent Solvent Inappropriate check_solvent->reassess Solvent Appropriate stable_suspension Stable Nanoparticle Suspension Achieved adjust_ph->stable_suspension optimize_conc->stable_suspension change_solvent->stable_suspension G cluster_activation Activation Step (pH 6.0) cluster_coupling Coupling Step (pH 7.5-8.5) cluster_purification Purification & Quenching np_cooh Carboxylated Nanoparticles add_edc_nhs Add EDC and Sulfo-NHS np_cooh->add_edc_nhs activated_np NHS-activated Nanoparticles add_edc_nhs->activated_np add_diamine Add this compound activated_np->add_diamine amine_np Amine-modified Nanoparticles add_diamine->amine_np quench Quench Reaction amine_np->quench wash Wash via Centrifugation or Dialysis quench->wash final_product Purified Amine-modified Nanoparticles wash->final_product

References

Technical Support Center: Controlling the Molecular Weight of Polymers Synthesized with 1,8-Diaminooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,8-diaminooctane in polymer synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during polymerization, with a focus on controlling the molecular weight of the resulting polymers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight of polyamides synthesized from this compound?

A1: The molecular weight of polyamides synthesized via step-growth polymerization, such as those using this compound, is primarily controlled by two main factors: stoichiometric control of the monomers and the extent of the reaction (conversion).[1] A slight excess of one of the bifunctional monomers will limit the final molecular weight.[1] Additionally, the introduction of a monofunctional reagent, often called a "chain stopper," can effectively cap the growing polymer chains and thus control the final molecular weight.

Q2: How does the stoichiometry of this compound and the diacid chloride affect the molecular weight of the resulting polyamide?

A2: In step-growth polymerization, achieving a high molecular weight polymer requires a precise 1:1 stoichiometric ratio of the functional groups of the two monomers (in this case, the amine groups of this compound and the acyl chloride groups of the diacid chloride).[1] Any deviation from this perfect ratio will result in a lower molecular weight polymer because one of the monomers will be completely consumed, leaving the polymer chain ends with the same functional group, thus preventing further chain growth.[1]

Q3: What is the role of a "chain stopper" in controlling molecular weight?

A3: A chain stopper is a monofunctional reactant that can react with the growing polymer chain, effectively terminating its growth. By adding a controlled amount of a chain stopper, the final molecular weight of the polymer can be precisely controlled. For polyamides synthesized from this compound, a monofunctional amine or a monofunctional acid chloride can be used as a chain stopper.

Q4: What are the common side reactions that can occur during the polymerization of this compound and how can they be minimized?

A4: A potential side reaction in the polymerization of diamines at high temperatures is deamination, which can lead to cross-linking and the formation of gels.[2] For this compound, which is sensitive to air and hygroscopic, side reactions with carbon dioxide and water from the atmosphere can occur, leading to the formation of carbonate and carbamate salts, which can disrupt the stoichiometry and inhibit polymerization.[3] To minimize these side reactions, it is crucial to use high-purity, dry monomers and solvents, and to conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon).

Q5: How can I purify the polyamide synthesized with this compound?

A5: Purification of the synthesized polyamide is essential to remove unreacted monomers, oligomers, and any side products. A common method is precipitation of the polymer by adding the reaction solution to a large volume of a non-solvent. The precipitated polymer can then be collected by filtration, washed with the non-solvent to remove impurities, and dried under vacuum. The choice of solvent and non-solvent will depend on the specific polyamide synthesized.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of polyamides with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Polymer Molecular Weight - Incorrect stoichiometry of monomers.- Presence of monofunctional impurities.- Incomplete reaction (low conversion).- Premature precipitation of the polymer from the reaction medium.- Carefully measure and dispense monomers to ensure a 1:1 molar ratio of functional groups.- Use highly purified monomers and solvents.- Increase reaction time or temperature to drive the reaction to a higher conversion.- Choose a solvent system in which both the monomers and the resulting polymer are soluble.
Gel Formation During Polymerization - Side reactions leading to cross-linking, such as deamination at high temperatures.- Presence of trifunctional or higher functionality impurities in the monomers.- Lower the reaction temperature if possible.- Ensure the purity of the monomers and remove any polyfunctional impurities.
Inconsistent Results Between Batches - Variation in monomer purity or water content.- Inconsistent reaction conditions (temperature, time, stirring rate).- Exposure to air and moisture.- Use monomers from the same batch with consistent purity and dryness.- Precisely control all reaction parameters.- Maintain a dry, inert atmosphere throughout the experiment.
Difficulty Dissolving this compound - this compound is a solid at room temperature and may be slow to dissolve.- Gently warm the solvent while stirring to aid dissolution.- Ensure the chosen solvent is appropriate for this compound (it is soluble in water and some organic solvents).[3][4]
Polymer Discoloration - Oxidation of the diamine or other components at high temperatures.- Impurities in the monomers or solvent.- Conduct the polymerization under a nitrogen or argon atmosphere to prevent oxidation.- Use purified monomers and high-purity solvents.

Experimental Protocols

Interfacial Polymerization of Nylon 8,10

This protocol describes the synthesis of Nylon 8,10 from this compound and sebacoyl chloride via interfacial polymerization.

Materials:

  • This compound

  • Sebacoyl chloride

  • Sodium hydroxide (NaOH)

  • Hexane (or another suitable organic solvent)

  • Distilled water

  • Beakers

  • Glass stirring rod

  • Forceps

Procedure:

  • Prepare the Aqueous Phase: In a beaker, dissolve a specific amount of this compound and sodium hydroxide in distilled water. The sodium hydroxide is used to neutralize the HCl gas that is a byproduct of the reaction.

  • Prepare the Organic Phase: In a separate beaker, dissolve a corresponding amount of sebacoyl chloride in hexane.

  • Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase, minimizing mixing of the two layers. A polymer film will form at the interface of the two immiscible liquids.

  • Polymer Collection: Using forceps, gently grasp the polymer film at the center and pull it upwards. A continuous strand of nylon can be drawn from the beaker. Wrap the polymer strand around a glass rod to collect it.

  • Washing and Drying: Wash the collected polymer thoroughly with distilled water and then with a suitable solvent like acetone to remove unreacted monomers and byproducts. Allow the polymer to dry completely, preferably in a vacuum oven at a moderate temperature.

Characterization:

The molecular weight and structure of the synthesized polyamide can be characterized using techniques such as:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups of the polyamide, such as the amide N-H and C=O stretching vibrations.

Quantitative Data

The following table, compiled from typical experimental results, illustrates the effect of the monomer feed ratio on the molecular weight of Nylon 8,10 synthesized by interfacial polymerization.

Mole Ratio (this compound : Sebacoyl Chloride)Number-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI) (Mw/Mn)
1.05 : 1.0018,00037,8002.1
1.02 : 1.0025,00055,0002.2
1.00 : 1.0035,00077,0002.2
1.00 : 1.0224,00051,6002.15
1.00 : 1.0517,50036,7502.1

Note: These are representative values and actual results may vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow for Interfacial Polymerization

G cluster_prep Monomer Solution Preparation cluster_reaction Polymerization cluster_processing Polymer Processing cluster_analysis Characterization A Dissolve this compound and NaOH in Water C Carefully layer Hexane Solution over Aqueous Solution A->C B Dissolve Sebacoyl Chloride in Hexane B->C D Nylon Film forms at Interface C->D E Draw Polymer Strand from Interface D->E F Wash with Water and Acetone E->F G Dry Polymer under Vacuum F->G H GPC (Mn, Mw, PDI) G->H I NMR (Structure) G->I J IR (Functional Groups) G->J

Caption: Workflow for the synthesis and characterization of Nylon 8,10.

Logical Relationship for Polycation-Mediated siRNA Delivery

Polymers synthesized from this compound can be designed to have cationic properties, making them suitable for gene and siRNA delivery applications. The following diagram illustrates the logical steps involved in this process.

G A Cationic Polyamide (from this compound) C Electrostatic Complexation (Polyplex Formation) A->C B Negatively Charged siRNA B->C D Cellular Uptake (Endocytosis) C->D E Endosomal Escape ('Proton Sponge' Effect) D->E F siRNA Release into Cytoplasm E->F G RISC Loading and mRNA Cleavage F->G H Target Gene Silencing G->H

Caption: Mechanism of siRNA delivery using a cationic polyamide.

References

Challenges in the purification of 1,8-Diaminooctane containing macrocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1,8-diaminooctane, particularly when it is contaminated with macrocyclic impurities.

Frequently Asked Questions (FAQs)

Q1: What are macrocyclic impurities and why are they a problem in this compound purification?

A1: Macrocyclic impurities are cyclic molecules that can form as byproducts during the synthesis of this compound. These can arise from intermolecular or intramolecular side reactions, especially at high temperatures or concentrations. Their presence is problematic because their physical properties, such as polarity and boiling point, can be very similar to the linear this compound, making separation challenging. This can impact the purity of the final product, which is critical for applications in drug development and polymer synthesis where precise stoichiometry and the absence of reactive impurities are essential.[1]

Q2: What are the common methods for purifying this compound?

A2: The most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[2][3] Distillation can also be employed, but its effectiveness is limited if the boiling points of the macrocyclic impurities are close to that of this compound. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I detect the presence of macrocyclic impurities in my this compound sample?

A3: Several analytical techniques can be used to detect and quantify impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and semi-volatile compounds.[4][5][6] High-Performance Liquid Chromatography (HPLC), particularly with a suitable detector like a UV or mass spectrometer, can also be effective for analyzing less volatile impurities.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the impurities present.

Troubleshooting Guides

Recrystallization

Issue: Low or no crystal formation upon cooling.

  • Possible Cause:

    • Too much solvent was used: This results in a solution that is not saturated enough for crystallization to occur.[10][11]

    • Supersaturation: The solution is saturated, but the crystals have not started to form.[10][12]

    • Inappropriate solvent: The chosen solvent may not have a significant enough difference in solubility for this compound at high and low temperatures.

  • Troubleshooting Steps:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod just below the surface of the liquid.[10][12] The rough surface can provide a nucleation site.

      • Add a "seed" crystal of pure this compound to the solution.[10]

    • Reduce the amount of solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Re-evaluate your solvent system: If crystallization still fails, you may need to select a different solvent or a mixed-solvent system. For diamines, solvent systems like ethanol/water or n-hexane/acetone can be effective.[13]

Issue: The purified product is still impure.

  • Possible Cause:

    • Co-crystallization: The macrocyclic impurity has a similar solubility profile to this compound in the chosen solvent and crystallizes along with it.

    • Rapid crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[14]

  • Troubleshooting Steps:

    • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Change the solvent: A different solvent may alter the solubility of the impurity relative to the product, preventing co-crystallization.

    • Perform a second recrystallization: A subsequent recrystallization of the purified material can further enhance purity.

    • Consider a different purification technique: If recrystallization is ineffective, column chromatography may be necessary.

Issue: Oiling out instead of crystallization.

  • Possible Cause:

    • The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.

    • The solid is coming out of the solution too quickly at a temperature above its melting point.[11]

  • Troubleshooting Steps:

    • Re-heat and add more solvent: Return the mixture to the heat and add more of the "good" solvent to increase the saturation temperature.[11]

    • Use a lower boiling point solvent: Select a solvent with a boiling point below the melting point of your compound (this compound melts at 50-52 °C).

    • Try a mixed-solvent system: Dissolve the compound in a "good" solvent at a high temperature and then slowly add a "poor" solvent until the solution becomes turbid, then clarify by adding a small amount of the "good" solvent before cooling.

Column Chromatography

Issue: Poor separation of this compound and macrocyclic impurities.

  • Possible Cause:

    • Inappropriate mobile phase: The polarity of the eluent is either too high or too low, resulting in co-elution or no elution of the compounds.

    • Column overloading: Too much sample has been loaded onto the column, exceeding its separation capacity.

  • Troubleshooting Steps:

    • Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to screen different solvent systems to find one that provides good separation between your product and the impurity. For amines, a common mobile phase is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[3]

    • Use a gradient elution: Start with a less polar solvent and gradually increase the polarity to elute the compounds with different retention times.

    • Reduce the sample load: Use a smaller amount of the crude product on the column.

    • Choose a different stationary phase: While silica gel is common, other stationary phases like alumina or reverse-phase C18 might provide better separation for your specific impurities.

Issue: Tailing of the this compound peak.

  • Possible Cause:

    • Strong interaction with the stationary phase: The basic amine groups of this compound can interact strongly with the acidic silanol groups on silica gel.

    • Column degradation: The column may be old or damaged.

  • Troubleshooting Steps:

    • Add a modifier to the mobile phase: Adding a small amount of a basic modifier, like triethylamine or ammonia in methanol, to the eluent can help to reduce tailing by competing for the active sites on the silica gel.

    • Use a deactivated stationary phase: Consider using a silica gel that has been end-capped to reduce the number of free silanol groups.

    • Use a different stationary phase: Alumina can be a good alternative to silica for the purification of basic compounds.

Data Presentation

Table 1: Comparison of Purification Techniques for Diamines (Analogous Systems)

Purification TechniqueAdvantagesDisadvantagesTypical Purity AchievedTypical YieldReference
Recrystallization Simple, inexpensive, scalableCan be ineffective for impurities with similar solubility, potential for co-crystallization>99% (if successful)70-90%[10][12]
Column Chromatography Highly effective for separating compounds with different polarities, can separate complex mixturesMore time-consuming, requires larger volumes of solvent, can be difficult to scale up>99.5%50-80%[15]
Distillation Good for removing volatile or non-volatile impuritiesIneffective for impurities with similar boiling pointsDependent on boiling point differenceHighN/A

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection:

    • Perform solubility tests with small amounts of the crude this compound in various solvents (e.g., water, ethanol, methanol, acetone, hexane, ethyl acetate, and mixtures thereof).

    • An ideal solvent will dissolve the compound when hot but not at room temperature. A good starting point for diamines is often a mixed solvent system like ethanol/water or hexane/ethyl acetate.[13]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen "good" solvent (the one in which it is more soluble).

    • Heat the mixture gently (e.g., in a water bath) while stirring until the solid dissolves completely. If using a mixed solvent system, dissolve in the "good" solvent first.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature.

    • If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again. Allow the clear solution to cool slowly.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary and Mobile Phase Selection:

    • Use TLC to determine an appropriate mobile phase. For this compound on silica gel, a gradient of ethyl acetate in hexane or methanol in dichloromethane is a good starting point. Adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help reduce peak tailing.

    • Choose a column with an appropriate diameter and length for the amount of sample you need to purify.

  • Column Packing:

    • Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack evenly, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase, starting with the least polar solvent system identified from your TLC analysis.

    • Collect fractions and monitor the elution of your compound using TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and then any more strongly retained impurities.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualization of Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_purification Purification cluster_final_product Final Product Crude_Product Crude this compound (with Macrocycles) Recrystallization Recrystallization Crude_Product->Recrystallization Initial Attempt Purity_Check Purity Check (GC-MS, HPLC) Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Purity Not Met Pure_Product Pure this compound (>99% Purity) Purity_Check->Pure_Product Purity Met Recrystallization->Purity_Check Column_Chromatography->Purity_Check

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Low/No Crystal Formation Start->Problem Cause1 Too Much Solvent? Problem->Cause1 Check Cause2 Supersaturation? Problem->Cause2 Check Solution1 Evaporate Solvent Cause1->Solution1 Solution2 Induce Crystallization (Scratch/Seed) Cause2->Solution2 Solution1->Start Retry Success Crystals Formed Solution2->Success

Caption: Troubleshooting logic for low crystal yield in recrystallization.

References

Strategies to avoid gelation in 1,8-Diaminooctane crosslinking reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1,8-diaminooctane as a crosslinking agent. It provides troubleshooting guidance and frequently asked questions (FAQs) to help you control your crosslinking reactions and effectively avoid premature or uncontrolled gelation.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during crosslinking reactions with this compound, offering potential causes and actionable solutions.

Problem: Rapid, Uncontrolled Gelation or Precipitation

Potential CauseRecommended Solutions
High Reactant Concentration Decrease the overall concentration of the polymer and this compound. A lower concentration slows the rate of intermolecular crosslink formation.
Incorrect Stoichiometry Carefully control the molar ratio of this compound to the reactive groups on the polymer. An excess of the diamine can sometimes be used to favor the formation of smaller, soluble adducts initially.
High Reaction Temperature Lower the reaction temperature to reduce the reaction rate. Some crosslinking reactions can be performed at room temperature or even cooled to slow down the process.
Inappropriate Solvent The solvent should fully solubilize all reactants. A poor solvent can lead to aggregation and localized high concentrations, promoting rapid gelation. Ensure the solvent does not participate in or accelerate the crosslinking reaction undesirably.
Fast-Reacting Crosslinker Chemistry If using a highly reactive co-crosslinker or activating agent (e.g., EDC/NHS for carboxyl groups), consider a slower-reacting alternative or reduce the concentration of the activating agent.

Problem: Gelation Occurs Too Quickly to Allow for Proper Mixing or Processing

Potential CauseRecommended Solutions
Rapid Initial Reaction Kinetics Add the this compound solution dropwise or via a syringe pump to the polymer solution with vigorous stirring. This ensures a more homogeneous distribution and avoids localized high concentrations that can initiate rapid gelation.
Reaction Temperature Too High Perform the initial mixing of reactants at a lower temperature to slow down the reaction, then gradually increase the temperature if necessary to drive the reaction to completion.
High Concentration of Catalysts or Initiators If the reaction is catalyzed, reduce the concentration of the catalyst to slow down the gelation process.

Problem: Inconsistent Gelation Times Between Batches

Potential CauseRecommended Solutions
Variability in Reagent Purity or Water Content Use reagents from the same lot number and ensure they are stored under appropriate conditions to prevent degradation or water absorption. Traces of water can affect the reactivity of some crosslinking agents.
Inconsistent Temperature Control Use a temperature-controlled reaction vessel or water bath to maintain a consistent temperature throughout the reaction and across different batches.
Differences in Mixing Efficiency Standardize the stirring speed and method to ensure consistent mixing for all reactions.
pH Fluctuations Buffer the reaction mixture to maintain a stable pH, as the reactivity of amine groups is pH-dependent.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal stoichiometric ratio of this compound to my polymer to avoid gelation?

A1: The ideal stoichiometric ratio is highly dependent on the polymer's functionality (number of reactive sites per chain) and the desired degree of crosslinking. There is no single universal ratio. As a starting point, a 1:1 molar ratio of amine groups (from this compound) to the reactive groups on the polymer is often considered. However, to avoid gelation, it is frequently beneficial to use a slight excess of the polymer's reactive groups or to control the reaction time carefully. It is crucial to determine the optimal ratio empirically for your specific system.

Q2: How does temperature affect the crosslinking reaction with this compound?

A2: Generally, increasing the reaction temperature accelerates the crosslinking reaction rate, leading to a shorter gelation time.[1][2][3] Conversely, lowering the temperature can significantly slow down the reaction, providing a larger window for processing before the gel point is reached. For new systems, it is advisable to start at a lower temperature (e.g., room temperature or below) and gradually increase it if the reaction is too slow.

Q3: What is the role of the solvent in controlling gelation?

A3: The solvent plays a critical role in controlling gelation by:

  • Solubilizing Reactants: A good solvent ensures that the polymer and this compound are fully dissolved, preventing localized high concentrations that can lead to rapid, uncontrolled gelation.[4][5]

  • Influencing Reactivity: The polarity and protic nature of the solvent can influence the reactivity of the functional groups involved in the crosslinking reaction.

  • Viscosity: The viscosity of the solvent can affect the diffusion of reactants, which in turn can influence the reaction rate.

Q4: How can I monitor the progress of the crosslinking reaction to predict gelation?

A4: Rheological monitoring is a powerful technique to track the progress of a crosslinking reaction in real-time.[6][7] By measuring the storage modulus (G') and loss modulus (G''), you can determine the gel point, which is often identified as the crossover point where G' = G''. An increase in viscosity over time is also a key indicator of crosslink formation.

Q5: Are there any potential side reactions with this compound I should be aware of?

A5: Side reactions can be specific to the other reactants and conditions used. In polyamide synthesis, for example, deamination at high temperatures can lead to cyclization of the diamine, which can affect the stoichiometry and molecular weight of the polymer.[8] While this is more common with shorter diamines, it is a possibility to consider, especially if the reaction is conducted at elevated temperatures. Unwanted reactions can also be triggered by impurities in the reactants or solvent.[9]

Section 3: Data Presentation

Table 1: Illustrative Effect of Reactant Concentration on Gelation Time

Polymer Concentration (wt%)This compound Concentration (molar eq. to polymer functional groups)Approximate Gelation Time (minutes)
51.015
50.825
2.51.045
2.50.870

Note: These are example values. Actual gelation times will vary significantly based on the specific polymer, solvent, and temperature.

Table 2: Illustrative Effect of Temperature on Gelation Time

Reaction Temperature (°C)Approximate Gelation Time (minutes)
25120
4045
6010

Note: These are example values for a hypothetical system and should be determined experimentally.

Section 4: Experimental Protocols

Protocol 1: Method for Monitoring Gelation using Rheometry

This protocol outlines a general procedure for monitoring the gelation process of a polymer solution being crosslinked with this compound using a rotational rheometer.

Materials and Equipment:

  • Rotational rheometer with parallel plate or cone-plate geometry

  • Temperature control unit for the rheometer

  • Polymer solution of known concentration

  • This compound solution of known concentration

  • Appropriate solvent

  • Syringes or pipettes for accurate liquid handling

Procedure:

  • Instrument Setup:

    • Set the rheometer to the desired reaction temperature.

    • Select an appropriate geometry (e.g., 25 mm parallel plate) and set the gap to a suitable distance (e.g., 500 µm).

  • Sample Loading:

    • Accurately measure the required volume of the polymer solution and load it onto the bottom plate of the rheometer.

    • Lower the upper geometry to the set gap and trim any excess sample.

  • Initiation of Measurement:

    • Start the rheological measurement in oscillatory mode at a constant frequency (e.g., 1 Hz) and a strain within the linear viscoelastic region (typically 0.1-1%). This should be determined beforehand with a strain sweep on the initial polymer solution.

    • Record the storage modulus (G') and loss modulus (G'') as a function of time.

  • Initiation of Crosslinking:

    • After a brief baseline measurement, carefully and quickly add the predetermined amount of the this compound solution to the edge of the geometry. The crosslinker will diffuse into the sample. For more uniform mixing, the reactants can be pre-mixed immediately before loading, if the gelation time is sufficiently long.

  • Data Acquisition:

    • Continue to record G' and G'' over time until they reach a plateau, indicating the completion of the crosslinking reaction.

  • Determination of Gel Point:

    • The gel point is typically identified as the time at which the G' and G'' curves intersect (G' = G'').

Section 5: Visualizations

Troubleshooting_Gelation start Problem: Uncontrolled Gelation check_conc Check Reactant Concentrations start->check_conc conc_high Concentrations Too High? check_conc->conc_high reduce_conc Action: Reduce Concentrations conc_high->reduce_conc Yes check_stoich Check Stoichiometry conc_high->check_stoich No resolve Gelation Controlled reduce_conc->resolve stoich_issue Incorrect Molar Ratio? check_stoich->stoich_issue adjust_stoich Action: Adjust Molar Ratios stoich_issue->adjust_stoich Yes check_temp Check Reaction Temperature stoich_issue->check_temp No adjust_stoich->resolve temp_high Temperature Too High? check_temp->temp_high lower_temp Action: Lower Temperature temp_high->lower_temp Yes check_mixing Review Mixing Procedure temp_high->check_mixing No lower_temp->resolve mixing_issue Rapid/Uneven Mixing? check_mixing->mixing_issue improve_mixing Action: Use Dropwise Addition with Vigorous Stirring mixing_issue->improve_mixing Yes mixing_issue->resolve No, Issue Persists (Consult Further) improve_mixing->resolve

Caption: Troubleshooting workflow for uncontrolled gelation.

Gelation_Factors cluster_params gelation Gelation (Time & Properties) param Experimental Parameters conc Concentration (Polymer & Diamine) stoich Stoichiometry (Amine:Reactive Group) temp Temperature solvent Solvent mixing Mixing Rate ph pH conc->gelation Inverse Effect on Time stoich->gelation Controls Network temp->gelation Inverse Effect on Time solvent->gelation Affects Rate & Homogeneity mixing->gelation Affects Homogeneity ph->gelation Affects Amine Reactivity

Caption: Key factors influencing gelation in crosslinking reactions.

References

Technical Support Center: Optimizing Stoichiometry for 1,8-Diaminooctane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the stoichiometry in 1,8-diaminooctane polymerization. It includes frequently asked questions, troubleshooting solutions, and detailed protocols to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is precise stoichiometry so critical in the polymerization of this compound?

In step-growth polymerization, such as the synthesis of polyamides from this compound and a dicarboxylic acid, achieving a high molecular weight polymer is fundamentally dependent on maintaining a precise 1:1 molar ratio of the reactive functional groups (amine and carboxylic acid).[1][2] An excess of either monomer limits the chain length, as the polymer chains will be capped with the functional group of the monomer in excess, preventing further reaction.[1]

Q2: What primary polymer properties are affected by a stoichiometric imbalance?

A stoichiometric imbalance directly impacts several key properties:

  • Molecular Weight: Even a small deviation from a 1:1 ratio will significantly lower the number average molecular weight (Mn) of the resulting polymer.[2]

  • Mechanical Properties: Properties such as tensile strength and flexural strength are often maximized when the highest molecular weight is achieved, which corresponds to a perfect stoichiometric balance.[3]

  • Thermal Properties: The glass transition temperature (Tg) and melting temperature (Tm) can also be affected by changes in molecular weight.

  • Chain Length Distribution: An imbalance can lead to a broader distribution of polymer chain lengths, which can affect the material's physical properties.[2]

Q3: What is a "nylon salt," and how does it help control stoichiometry?

A nylon salt is formed by reacting the diamine (this compound) with a dicarboxylic acid (e.g., sebacic acid) in a solvent like water or an alcohol. The resulting salt precipitates and can be isolated, purified through recrystallization, and then heated to initiate polymerization. This method is highly effective for achieving a precise 1:1 stoichiometry because the salt itself contains the monomers in the correct molar ratio.[1][4]

Q4: How can I ensure monomer purity, and why is it important?

Monomer purity is as critical as stoichiometry. The presence of monofunctional impurities will act as chain terminators, drastically limiting the molecular weight.[1] It is crucial to:

  • Use high-purity monomers (≥99%).

  • Be aware that this compound is hygroscopic (absorbs moisture from the air) and sensitive to air.[5] Store it in a dry, inert atmosphere.

  • Dry all monomers and solvents thoroughly before use to prevent hydrolysis, which can degrade the polymer, especially at the high temperatures used in melt polymerization.[4]

Q5: What are common dicarboxylic acids used as co-monomers with this compound?

This compound is commonly copolymerized with various dicarboxylic acids to form different types of polyamides. A frequent choice is sebacic acid (a ten-carbon dicarboxylic acid) to produce nylon 8,10.[6][7] Other possibilities include adipic acid and citric acid, which can be used to create elastomers with tailored properties for applications like tissue engineering.[8]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the polymerization of this compound.

Problem Possible Cause Recommended Solution
Low Polymer Molecular Weight or Poor Yield Imprecise Stoichiometry: The molar ratio of diamine to diacid is not exactly 1:1.1. Recalculate all monomer masses and moles carefully. 2. Use a high-precision balance for all measurements. 3. Prepare and purify a nylon salt before polymerization to ensure a perfect 1:1 ratio.[1]
Monomer Impurities: Monofunctional impurities are present, acting as chain terminators.1. Verify the purity of the this compound and the dicarboxylic acid (should be ≥99%).[1] 2. If purity is questionable, purify the monomers via recrystallization or distillation.
Incomplete Reaction: Insufficient reaction time or temperature, or inefficient removal of byproducts (e.g., water).1. Increase the polymerization time or temperature, monitoring for potential thermal degradation.[1] 2. Apply a vacuum during the later stages of melt polycondensation to effectively remove water and drive the reaction to completion.[1]
Brittle Polymer with Poor Mechanical Properties Low Molecular Weight: The polymer chains are too short (see causes above).Follow all recommendations for achieving high molecular weight, with a primary focus on perfecting stoichiometry and ensuring monomer purity.
Moisture Absorption: Water present in the monomers or absorbed from the atmosphere has caused hydrolysis.1. Dry this compound and the diacid in a vacuum oven before use.[5] 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Thoroughly dry the final polymer product.[4]
Thermal Degradation: The polymerization temperature is too high, causing chain scission.1. Determine the thermal stability of your specific polyamide using Thermogravimetric Analysis (TGA). 2. Reduce the polymerization temperature or time. 3. Consider using thermal stabilizers or antioxidants if necessary.[9]
Polymer Gels or Becomes Insoluble Unintended Cross-linking: Side reactions are occurring at high temperatures.1. Lower the polymerization temperature. 2. Introduce a co-monomer to disrupt chain regularity, which can sometimes reduce the likelihood of side reactions.[1]
Trifunctional Impurities: An impurity with more than two reactive groups is present in one of the monomers.Verify monomer purity and ensure that only bifunctional monomers are being used.

Quantitative Data Summary

The following tables provide typical data ranges for polyamides synthesized from diamines and dicarboxylic acids. The exact values will depend on the specific co-monomer and reaction conditions.

Table 1: Effect of Stoichiometry on Polyamide Properties

Diamine:Diacid Molar Ratio Expected Molecular Weight (Mn) Polydispersity Index (PDI) General Mechanical Properties
1.05 : 1.00LowLow-ModerateBrittle, low strength
1.01 : 1.00ModerateLowReduced strength and toughness
1.00 : 1.00 High (e.g., 10,000 - 30,000 g/mol ) [1]Moderate (e.g., 1.5 - 2.5) [1]Optimal strength, toughness, and flexibility [3]
0.99 : 1.00ModerateLowReduced strength and toughness
0.95 : 1.00LowLow-ModerateBrittle, low strength

Table 2: Typical Melt Polycondensation Conditions

Parameter Typical Value Range Purpose
Temperature 180 - 285 °C[1][4]To melt monomers and drive the condensation reaction.
Reaction Time Several hours[1]To allow the reaction to proceed to high conversion.
Atmosphere Inert gas (N₂ or Ar), followed by vacuum (<1 torr)[1]To prevent oxidation and remove water byproduct.
Catalyst Optional (e.g., phosphites)[1]To increase the reaction rate.

Experimental Protocols

Protocol 1: Preparation of Nylon Salt from this compound and Sebacic Acid

  • Dissolution: In a beaker, dissolve this compound in hot ethanol. In a separate beaker, dissolve an equimolar amount of sebacic acid in hot ethanol.

  • Mixing: Slowly add the sebacic acid solution to the this compound solution while stirring continuously.

  • Precipitation: The nylon 8,10 salt will precipitate as a white solid as the solution cools. Cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the salt by vacuum filtration.

  • Washing: Wash the collected salt with cold ethanol to remove any unreacted monomers.

  • Drying: Dry the purified salt in a vacuum oven at 60-80 °C until a constant weight is achieved. The dried salt now contains a precise 1:1 molar ratio of the monomers.

Protocol 2: Melt Polycondensation

  • Setup: Place the dried nylon salt (from Protocol 1) or precisely weighed equimolar amounts of this compound and the dicarboxylic acid into a reaction vessel equipped with a mechanical stirrer, an inert gas inlet, and a condenser/vacuum outlet.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen) for 15-20 minutes to remove oxygen.

  • Heating: Begin heating the vessel while maintaining a slow stream of inert gas. Increase the temperature gradually to above the melting point of the resulting polyamide (e.g., 220-250 °C).[4]

  • Water Removal: As the polymerization reaction proceeds, water will be evolved and removed from the system by the inert gas stream.[1]

  • Vacuum Application: Once the evolution of water slows, apply a vacuum to the system (<1 torr) for 1-2 hours to remove the remaining water and drive the reaction to completion.

  • Cooling and Collection: Discontinue heating and allow the polymer to cool to room temperature under an inert atmosphere. The solid polymer can then be collected from the reaction vessel.

Visualizations

TroubleshootingWorkflow Start Problem Encountered: Low Molecular Weight or Poor Mechanical Properties CheckStoichiometry Is Stoichiometry a Perfect 1:1 Ratio? Start->CheckStoichiometry CheckPurity Are Monomers >99% Pure and Free of Water? CheckStoichiometry->CheckPurity Yes Sol_Stoichiometry Solution: Recalculate monomer amounts. Use nylon salt method for precision. CheckStoichiometry->Sol_Stoichiometry No CheckConditions Are Reaction Conditions (Time, Temp, Vacuum) Adequate? CheckPurity->CheckConditions Yes Sol_Purity Solution: Verify purity via analysis. Purify monomers and dry thoroughly. CheckPurity->Sol_Purity No Sol_Conditions Solution: Increase reaction time/temp. Ensure efficient water removal with high vacuum. CheckConditions->Sol_Conditions No End Optimized Polymer CheckConditions->End Yes Sol_Stoichiometry->CheckPurity Sol_Purity->CheckConditions Sol_Conditions->End

Caption: A logical workflow for troubleshooting common issues in polyamide synthesis.

OptimizationWorkflow DefineProps 1. Define Target Polymer Properties (e.g., Molecular Weight, Tm) SelectMonomers 2. Select Monomers (this compound + Diacid) DefineProps->SelectMonomers OptimizeStoich 3. Optimize Stoichiometry (Target 1:1 Ratio via Nylon Salt) SelectMonomers->OptimizeStoich ScreenConditions 4. Screen Reaction Conditions (Temperature, Time, Vacuum) OptimizeStoich->ScreenConditions Characterize 5. Characterize Polymer Properties (GPC, DSC, NMR) ScreenConditions->Characterize Analyze 6. Analyze Results and Compare to Target Characterize->Analyze Optimized Optimized Protocol Achieved Analyze->Optimized Properties Met Adjust Adjust Conditions (Return to Step 3 or 4) Analyze->Adjust Properties Not Met Adjust->OptimizeStoich

Caption: An experimental workflow for optimizing this compound polymerization.[1]

References

Validation & Comparative

A Comparative Analysis of Polyamide Properties: 1,8-Diaminooctane vs. 1,6-Hexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how a two-carbon difference in the diamine monomer influences the thermal, mechanical, and physical properties of resulting polyamides, providing crucial insights for material selection and development in research and industrial applications.

The choice of monomers is a critical determinant of the final properties of a polymer. In the realm of polyamides, the length of the diamine chain plays a pivotal role in dictating the material's performance characteristics. This guide provides a comprehensive comparison of polyamides synthesized from 1,8-diaminooctane and 1,6-hexanediamine, highlighting the impact of this subtle structural variation on key material properties. This analysis is supported by experimental data to inform researchers, scientists, and drug development professionals in their material design and selection processes.

Impact of Diamine Chain Length on Polyamide Properties

The addition of two methylene groups in this compound compared to 1,6-hexanediamine leads to a lower amide group concentration in the resulting polyamide chain. This seemingly minor change has a cascading effect on the polymer's intermolecular forces, crystallinity, and interaction with the environment, thereby influencing its macroscopic properties.

Quantitative Comparison of Polyamide Properties

PropertyTest StandardPolyamide from 1,6-Hexanediamine (Nylon 6,10)Polyamide from this compound (Nylon 8,10 - Estimated)Units
Thermal Properties
Melting Point (Tm)DSC223[1]~200-215°C
Glass Transition Temp. (Tg)DSC/DMTA41[2]~35-40°C
Mechanical Properties
Tensile StrengthASTM D638HighModerate-HighMPa
Young's ModulusASTM D638HighModerate-HighGPa
Elongation at BreakASTM D638ModerateModerate-High%
Physical Properties
Water Absorption (Equilibrium)ASTM D570~1.5 (at 23°C/60%RH)[3]< 1.5%

Note: The properties of polyamides can vary significantly based on the specific grade, processing conditions, and the presence of additives.

Key Differences and Underlying Mechanisms

Thermal Properties: The longer, more flexible aliphatic chain in polyamides derived from this compound disrupts the regular packing of the polymer chains. This leads to a decrease in crystallinity and, consequently, a lower melting point compared to their counterparts made with 1,6-hexanediamine.

Mechanical Properties: While both types of polyamides exhibit high strength and stiffness, the reduced crystallinity in polyamides with this compound can result in slightly lower tensile strength and modulus. Conversely, the increased chain mobility may lead to higher ductility and elongation at break.

Water Absorption: Water absorption in polyamides is primarily driven by the hydrophilic amide groups.[4] By increasing the length of the hydrophobic aliphatic diamine chain from six to eight carbons, the overall concentration of amide groups per unit length of the polymer is reduced. This results in lower moisture absorption for polyamides based on this compound.[4] Lower water absorption is critical for applications where dimensional stability is paramount, as absorbed water can act as a plasticizer, altering the mechanical properties of the material.[5]

Experimental Protocols

The following are generalized methodologies for the synthesis and characterization of polyamides discussed in this guide.

Polyamide Synthesis: Interfacial Polymerization

Interfacial polymerization is a common laboratory method for synthesizing polyamides like Nylon 6,10.

  • Preparation of Aqueous Phase: Dissolve 1,6-hexanediamine (or this compound) and an acid scavenger (e.g., sodium carbonate) in water.

  • Preparation of Organic Phase: Dissolve a diacid chloride (e.g., sebacoyl chloride) in an organic solvent immiscible with water (e.g., dichloromethane).

  • Polymerization: Carefully pour the aqueous phase on top of the organic phase in a beaker. A polymer film will form at the interface of the two layers.

  • Polymer Collection: Gently grasp the polymer film with forceps and pull it out of the beaker as a continuous "rope." The polymer can then be washed with water and acetone and dried.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point (Tm) and glass transition temperature (Tg) of the synthesized polyamides.

  • Sample Preparation: A small, known weight of the dry polymer is sealed in an aluminum pan.

  • Heating and Cooling Cycles: The sample is subjected to a controlled temperature program in the DSC instrument. This typically involves an initial heating scan to erase the thermal history, followed by a controlled cooling scan and a second heating scan.

  • Data Analysis: The Tg is observed as a step change in the baseline of the heat flow curve, while the Tm is identified as the peak of the endothermic melting transition.

Mechanical Testing: Tensile Testing

Tensile properties such as tensile strength, Young's modulus, and elongation at break are determined using a universal testing machine according to ASTM D638 standards.

  • Specimen Preparation: The polymer is typically injection molded or compression molded into standardized "dog-bone" shaped specimens.

  • Testing Procedure: The specimen is mounted in the grips of the testing machine and pulled at a constant rate of extension until it fractures.

  • Data Acquisition: The load and displacement are continuously recorded during the test.

  • Calculation of Properties:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus: A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Water Absorption Testing

Water absorption is measured according to ASTM D570.

  • Sample Preparation: Dry, pre-weighed specimens of a specified size are used.

  • Immersion: The specimens are immersed in distilled water at a controlled temperature.

  • Periodic Measurement: At regular intervals, the specimens are removed from the water, wiped dry, and weighed.

  • Equilibrium Determination: The process is continued until the specimens reach a constant weight, indicating that they are saturated with water. The water absorption is then calculated as the percentage increase in weight.

Logical Relationship Diagram

G Diamine1 1,6-Hexanediamine (C6) Amide Higher Amide Concentration Diamine1->Amide Shorter Chain Diamine2 This compound (C8) Aliphatic Lower Amide Concentration Diamine2->Aliphatic Longer Chain Properties1 Higher Melting Point Higher Water Absorption Higher Stiffness Amide->Properties1 Stronger H-Bonding & Polarity Properties2 Lower Melting Point Lower Water Absorption Higher Flexibility Aliphatic->Properties2 Weaker H-Bonding & Less Polarity

Caption: Influence of diamine chain length on polyamide properties.

Conclusion

The selection between this compound and 1,6-hexanediamine for polyamide synthesis has a significant and predictable impact on the final material properties. Polyamides based on the shorter 1,6-hexanediamine generally exhibit higher melting points and greater stiffness due to a higher concentration of amide groups, leading to stronger intermolecular hydrogen bonding and increased crystallinity. However, this also results in higher water absorption, which can negatively affect dimensional stability. Conversely, the use of the longer this compound leads to polyamides with lower melting points, increased flexibility, and, most notably, reduced moisture uptake. This makes them more suitable for applications where dimensional stability in humid environments is a critical requirement. Understanding these structure-property relationships is essential for tailoring polyamide materials to meet the specific demands of advanced applications in research and industry.

References

A Head-to-Head Battle of Diamondoids: 1,8-Diaminooctane vs. 1,10-Decanediamine as Crosslinking Workhorses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a pivotal decision that profoundly influences the stability, mechanical integrity, and biocompatibility of biomaterials and drug delivery systems. Among the myriad of choices, aliphatic diamines are workhorses, prized for their ability to form robust covalent bonds. This guide offers a comprehensive comparison of two prominent members of this class: 1,8-Diaminooctane and 1,10-decanediamine, focusing on their impact on material properties and performance in relevant applications.

The primary distinction between this compound and 1,10-decanediamine lies in the length of their hydrocarbon chains—eight carbons versus ten. This seemingly subtle difference in molecular architecture translates into significant variations in the physical and biological characteristics of the resulting crosslinked materials. Generally, a longer chain length, as seen in 1,10-decanediamine, imparts greater flexibility and a larger mesh size to the polymer network, which in turn affects properties like swelling, mechanical strength, and drug release kinetics.

Performance at a Glance: A Quantitative Comparison

To facilitate a direct comparison, the following tables summarize key performance metrics of materials crosslinked with this compound and 1,10-decanediamine. It is important to note that these values are representative and can vary depending on the specific polymer system, crosslinker concentration, and experimental conditions.

Mechanical Properties This compound (C8) 1,10-Decanediamine (C10)
Tensile Strength HigherLower
Elastic Modulus HigherLower
Flexibility LowerHigher
Physicochemical Properties This compound (C8) 1,10-Decanediamine (C10)
Crosslinking Density HigherLower
Swelling Ratio LowerHigher
Drug Release Rate SlowerFaster
Biological Properties This compound (C8) 1,10-Decanediamine (C10)
Biocompatibility Generally GoodGenerally Good
Cytotoxicity Potentially higher at high concentrationsPotentially lower at high concentrations

Delving into the Data: What the Numbers Mean

Mechanical Strength and Flexibility: The shorter alkyl chain of this compound leads to a more densely crosslinked network. This increased crosslink density results in materials with higher tensile strength and a greater elastic modulus, meaning they are stiffer and more resistant to deformation. Conversely, the longer, more flexible chain of 1,10-decanediamine creates a network with more space between crosslinks, leading to lower tensile strength and elastic modulus but greater flexibility.

Swelling Behavior and Drug Release: The density of the polymer network directly impacts its ability to absorb water. Materials crosslinked with this compound, having a tighter network, exhibit a lower swelling ratio. This constrained swelling can be advantageous for applications requiring dimensional stability. In contrast, the looser network formed by 1,10-decanediamine allows for a higher swelling ratio.

This difference in network structure also governs the rate of drug release from a hydrogel or nanoparticle matrix. The more tortuous path within the denser network of a this compound crosslinked material results in a slower, more sustained release of encapsulated therapeutic agents. The larger mesh size of a 1,10-decanediamine crosslinked matrix facilitates faster drug diffusion and release.

Biocompatibility and Cytotoxicity: Both this compound and 1,10-decanediamine are generally considered biocompatible, particularly when fully reacted within a polymer matrix. However, the potential for unreacted crosslinker to leach out is a concern. Some studies suggest that longer-chain diamines may exhibit slightly lower cytotoxicity, potentially due to reduced cellular uptake or different modes of interaction with cell membranes. A thorough biocompatibility assessment is crucial for any new formulation intended for biomedical applications.

Visualizing the Crosslinking Process and its Consequences

To better understand the relationship between the crosslinking agent and the resulting material properties, the following diagrams illustrate the conceptual workflow and the structural differences.

G cluster_0 Crosslinker Selection cluster_1 Polymer System cluster_2 Crosslinking Reaction cluster_3 Resulting Network Structure cluster_4 Material Properties This compound This compound Reaction Reaction This compound->Reaction 1,10-Decanediamine 1,10-Decanediamine 1,10-Decanediamine->Reaction Polymer Backbone Polymer Backbone Polymer Backbone->Reaction Dense Network (C8) Dense Network (C8) Reaction->Dense Network (C8) Flexible Network (C10) Flexible Network (C10) Reaction->Flexible Network (C10) High Stiffness, Low Swelling High Stiffness, Low Swelling Dense Network (C8)->High Stiffness, Low Swelling Low Stiffness, High Swelling Low Stiffness, High Swelling Flexible Network (C10)->Low Stiffness, High Swelling

Crosslinking workflow from selection to material properties.

A Researcher's Guide to Characterizing 1,8-Diaminooctane Modified Surfaces: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful modification of a surface with 1,8-Diaminooctane (DAO) is a critical step in developing advanced materials with tailored properties. Confirming the presence and characteristics of this amine functionalization is paramount. This guide provides an objective comparison of key analytical methods used for this purpose, supported by experimental data and detailed protocols to aid in the selection of the most appropriate characterization techniques.

The covalent attachment of this compound to a surface imparts a primary amine functionality, which can significantly alter surface properties such as wettability, charge, and reactivity. These changes are crucial for applications ranging from enhancing biocompatibility and promoting specific cell adhesion to enabling the subsequent attachment of biomolecules or nanoparticles. This guide focuses on four principal analytical techniques for characterizing these modified surfaces: X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry, Atomic Force Microscopy (AFM), and Fourier-Transform Infrared Spectroscopy (FTIR).

Comparative Analysis of Analytical Techniques

Each analytical method provides unique insights into the modified surface. The choice of technique, or combination of techniques, will depend on the specific information required.

TechniquePrinciple of Operation & Information ObtainedKey AdvantagesKey Limitations
X-ray Photoelectron Spectroscopy (XPS) Irradiates the surface with X-rays and analyzes the kinetic energy of emitted core-level electrons. Provides elemental composition and chemical state information of the top 5-10 nm of the surface.Highly surface-sensitive. Directly confirms the presence of nitrogen from the amine groups. Provides quantitative elemental composition. Can distinguish between different chemical states (e.g., amine vs. amide).Requires high vacuum. May induce X-ray damage to some samples. Provides limited information on surface topography.
Contact Angle Goniometry Measures the angle at which a liquid droplet interfaces with the solid surface. This angle is a measure of the surface's wettability.Simple, rapid, and cost-effective. Highly sensitive to changes in surface chemistry. Provides a good initial indication of successful surface modification.Indirectly probes surface chemistry. Can be influenced by surface roughness and contamination. Does not provide elemental or specific functional group information.
Atomic Force Microscopy (AFM) A high-resolution scanning probe microscopy technique that uses a sharp tip to scan the surface. Provides a 3D topographical map of the surface.Provides nanoscale resolution of surface morphology and roughness. Can be operated in various environments (air, liquid). Can be used to probe mechanical properties.Can be susceptible to artifacts from tip-sample interactions. Imaging can be slow. Does not directly provide chemical information.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Provides information about the chemical bonds and functional groups present.Non-destructive. Can identify specific functional groups (e.g., N-H, C-H, C-N). Can be used for bulk and surface analysis (with ATR).Can have low sensitivity for very thin surface layers. Spectra can be complex and require careful interpretation. Water vapor and CO2 can interfere with measurements.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of this compound modified surfaces. These values can serve as a benchmark for experimental results.

Analytical TechniqueParameter MeasuredTypical Value for Unmodified Surface (e.g., Silicon)Typical Value for this compound Modified Surface
XPS N1s Binding Energy (eV)Not Applicable~399.6 - 400.1 eV (for free amine)[1]
C1s Binding Energy (eV)~285.0 eV (adventitious carbon)~285.6 eV (C-C, C-H), ~287.3 eV (C-N)[1]
Contact Angle Goniometry Water Contact Angle (°)Varies with substrate (e.g., ~60-70° for clean silicon)Generally decreases (more hydrophilic)
AFM Surface Roughness (Ra, nm)Varies with substrate (e.g., <1 nm for polished silicon wafer)May slightly increase depending on deposition method
FTIR N-H Stretch (cm⁻¹)Not Applicable~3400 cm⁻¹[2]
C-H Stretch (cm⁻¹)Varies with substrate~2850-2960 cm⁻¹
C-N Stretch (cm⁻¹)Not Applicable~1000-1250 cm⁻¹

Experimental Protocols & Workflows

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative protocols for each key technique.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To confirm the elemental composition and chemical states of the this compound modified surface.

Methodology:

  • Sample Preparation:

    • Handle the sample with clean, powder-free gloves and non-magnetic tweezers to avoid contamination.

    • Mount the sample on a clean XPS sample holder using double-sided copper or silver tape.

    • Ensure the surface to be analyzed is facing outwards.

    • For comparison, an unmodified substrate should also be prepared and analyzed under the same conditions.

  • Instrument Setup:

    • Load the sample into the XPS instrument's introduction chamber and pump down to high vacuum (<10⁻⁸ Torr).

    • Transfer the sample to the analysis chamber.

    • Use a monochromatic Al Kα X-ray source (1486.6 eV).

    • Set the analyzer pass energy to a high value (e.g., 160 eV) for survey scans and a lower value (e.g., 20-40 eV) for high-resolution scans to achieve better energy resolution.

  • Data Acquisition:

    • Acquire a survey spectrum (0-1100 eV) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the C1s, N1s, O1s, and substrate-specific photoelectron peaks.

    • Use a charge neutralizer (low-energy electron or ion flood gun) if the sample is insulating to prevent surface charging.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious C1s peak to 284.8-285.0 eV.

    • Perform peak fitting on the high-resolution spectra to deconvolute different chemical states.

    • Calculate the atomic concentrations of the detected elements from the survey scan peak areas and their respective sensitivity factors.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing Prep1 Handle with clean tools Prep2 Mount on holder Prep1->Prep2 Prep3 Load into vacuum Prep2->Prep3 Ana1 Acquire Survey Scan Prep3->Ana1 Ana2 Acquire High-Res Scans (C1s, N1s, O1s) Ana1->Ana2 Proc1 Charge Correction Ana2->Proc1 Proc2 Peak Fitting Proc1->Proc2 Proc3 Quantification Proc2->Proc3 Result Result Proc3->Result Elemental Composition & Chemical States

Figure 1. Experimental workflow for XPS analysis.
Contact Angle Goniometry

Objective: To assess the change in surface wettability following modification with this compound.

Methodology:

  • Sample Preparation:

    • Ensure the sample surface is clean and dry.

    • Place the sample on the goniometer stage, ensuring it is level.

  • Instrument Setup:

    • Use a high-purity liquid, typically deionized water, as the probe fluid.

    • Fill a syringe with the probe liquid and ensure there are no air bubbles.

    • Position the syringe needle above the sample surface.

  • Measurement:

    • Carefully dispense a small droplet (typically 2-5 µL) of the probe liquid onto the sample surface.

    • Use the instrument's camera to capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

    • The software will then analyze the image to determine the contact angle.

    • Perform measurements at multiple locations on the surface to ensure reproducibility and obtain an average value.

  • Data Analysis:

    • Compare the average contact angle of the modified surface to that of an unmodified control surface. A significant change indicates a modification of the surface chemistry.

ContactAngle_Workflow A Clean & Level Sample B Dispense Liquid Droplet A->B C Capture Droplet Image B->C D Analyze Image & Measure Angle C->D E Repeat for Statistical Significance D->E F Compare to Control Surface E->F G G F->G Assess Wettability Change

Figure 2. Workflow for contact angle measurement.
Atomic Force Microscopy (AFM)

Objective: To characterize the surface topography and roughness of the this compound modified surface.

Methodology:

  • Sample Preparation:

    • Mount the sample on a magnetic AFM stub using double-sided adhesive.

    • Ensure the sample is securely attached and as flat as possible.

  • Instrument Setup:

    • Select an appropriate AFM probe (cantilever and tip) for the desired imaging mode (e.g., tapping mode for soft surfaces).

    • Install the probe in the AFM head.

    • Perform laser alignment and photodetector calibration.

    • Tune the cantilever to its resonant frequency for tapping mode operation.

  • Imaging:

    • Engage the tip with the sample surface.

    • Optimize imaging parameters such as scan size, scan rate, setpoint, and gains to obtain a high-quality image with minimal artifacts.

    • Capture images at multiple locations on the surface.

  • Data Analysis:

    • Use the AFM software to process the images, including flattening and plane fitting to remove tilt and bow.

    • Calculate surface roughness parameters, such as the average roughness (Ra) and root-mean-square roughness (Rq), from the height data.

    • Compare the roughness of the modified surface to that of an unmodified control.

AFM_Workflow cluster_setup Instrument Setup cluster_imaging AFM Imaging cluster_analysis Data Analysis Setup1 Mount Sample Setup2 Install Probe Setup1->Setup2 Setup3 Align Laser & Tune Cantilever Setup2->Setup3 Img1 Engage Tip Setup3->Img1 Img2 Optimize Scan Parameters Img1->Img2 Img3 Acquire Topography Image Img2->Img3 Ana1 Image Processing Img3->Ana1 Ana2 Calculate Roughness (Ra, Rq) Ana1->Ana2 Result Result Ana2->Result Surface Topography & Roughness

Figure 3. Workflow for AFM analysis.
Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the characteristic vibrational modes of this compound on the surface, confirming its covalent attachment.

Methodology:

  • Sample Preparation:

    • For analysis using an Attenuated Total Reflectance (ATR) accessory, ensure the sample makes good contact with the ATR crystal.

    • Acquire a background spectrum of the clean, unmodified substrate or the empty ATR crystal.

  • Instrument Setup:

    • Place the sample in the FTIR spectrometer.

    • Set the desired spectral range (typically 4000-400 cm⁻¹) and number of scans to be co-added for a good signal-to-noise ratio (e.g., 32 or 64 scans).

  • Data Acquisition:

    • Acquire the spectrum of the modified surface.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce an absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify characteristic absorption peaks corresponding to the functional groups in this compound (e.g., N-H stretching, C-H stretching, C-N stretching).

    • Compare the spectrum of the modified surface to that of the unmodified substrate to identify new peaks associated with the DAO layer.

Conclusion

A multi-technique approach is often the most robust strategy for unequivocally characterizing this compound modified surfaces. XPS provides definitive elemental and chemical state confirmation of the amine functionalization. Contact Angle Goniometry offers a rapid and sensitive assessment of the resulting changes in surface wettability. AFM gives invaluable insight into the nanoscale topography and roughness of the modified surface. Finally, FTIR helps to identify the specific chemical bonds formed during the modification process. By combining the information from these complementary techniques, researchers can gain a comprehensive understanding of the surface modification, ensuring the development of high-performance materials for their intended applications.

References

A Researcher's Guide to NMR Spectroscopy for the Structural Elucidation of 1,8-Diaminooctane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. This guide provides a comparative analysis of the NMR spectra of 1,8-diaminooctane and its derivatives, offering insights into the influence of N-substitution and alkyl chain length on chemical shifts. Detailed experimental protocols for the synthesis and NMR analysis of these compounds are also presented to support research and development efforts.

Introduction to NMR in Diamine Structure Elucidation

NMR spectroscopy provides a wealth of information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). For linear diamines like this compound and its derivatives, key structural features can be readily identified. The chemical shifts (δ) of the methylene protons and carbons are particularly sensitive to their proximity to the electron-withdrawing amino groups. Derivatization of these amino groups, for instance, through alkylation or acylation, induces significant changes in the NMR spectrum, allowing for straightforward confirmation of successful synthesis and detailed structural analysis.

Comparative Analysis of ¹H and ¹³C NMR Spectra

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its derivatives, alongside data for longer-chain diamines to illustrate the effect of chain length on the spectra.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

CompoundSolventH-1 (α-CH₂)H-2 (β-CH₂)H-3 (γ-CH₂)H-4 (δ-CH₂)Other Protons
This compoundCDCl₃2.67 (t)1.43 (quint)1.32 (m)1.32 (m)1.09 (s, -NH₂)
N,N'-Diacetyl-1,8-diaminooctaneCDCl₃3.25 (q)1.50 (quint)1.28 (m)1.28 (m)1.98 (s, -COCH₃), 5.6 (br s, -NH)
N,N'-Dibenzoyl-1,8-diaminooctaneCDCl₃3.45 (q)1.62 (quint)1.38 (m)1.38 (m)6.5 (br s, -NH), 7.4-7.8 (m, Ar-H)
1,10-DiaminodecaneCDCl₃2.68 (t)1.44 (quint)1.29 (m)1.29 (m)1.15 (s, -NH₂)
1,12-DiaminododecaneCDCl₃2.68 (t)1.43 (quint)1.27 (m)1.27 (m)1.14 (s, -NH₂)

Note: Data for N,N'-diacetyl- and N,N'-dibenzoyl-1,8-diaminooctane are representative and may vary based on specific experimental conditions.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

CompoundSolventC-1 (α-CH₂)C-2 (β-CH₂)C-3 (γ-CH₂)C-4 (δ-CH₂)Other Carbons
This compoundCDCl₃42.233.829.427.2-
N,N'-Diacetyl-1,8-diaminooctaneCDCl₃39.529.829.126.823.3 (-COCH₃), 170.1 (C=O)
N,N'-Dibenzoyl-1,8-diaminooctaneCDCl₃40.529.629.226.9126.9, 128.5, 131.3, 134.8 (Ar-C), 167.8 (C=O)
1,10-DiaminodecaneCDCl₃42.233.829.529.527.2
1,12-DiaminododecaneCDCl₃42.333.929.629.627.3

Note: Data for N,N'-diacetyl- and N,N'-dibenzoyl-1,8-diaminooctane are representative and may vary based on specific experimental conditions.

Experimental Protocols

General Procedure for N,N'-Diacylation of this compound

This protocol describes a general method for the synthesis of N,N'-diacyl derivatives of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride or benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (2.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

NMR Sample Preparation and Data Acquisition

¹H and ¹³C NMR:

  • Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualizing Structure-Spectra Relationships

The following diagrams illustrate the general workflow for structure elucidation and the key signaling differences between the parent diamine and its acylated derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Workup & Purification cluster_analysis Analysis diamine This compound reaction Reaction in DCM diamine->reaction reagent Acyl Chloride / Et3N reagent->reaction workup Aqueous Workup reaction->workup purify Chromatography / Recrystallization workup->purify nmr NMR Spectroscopy (1H, 13C) purify->nmr ms Mass Spectrometry purify->ms ir IR Spectroscopy purify->ir elucidation Structure Elucidation nmr->elucidation ms->elucidation ir->elucidation nmr_signaling cluster_diamine This compound cluster_diacetyl N,N'-Diacetyl-1,8-diaminooctane cluster_dibenzoyl N,N'-Dibenzoyl-1,8-diaminooctane D_alpha α-CH₂ (δ ≈ 2.7 ppm) D_beta β-CH₂ (δ ≈ 1.4 ppm) A_alpha α-CH₂ (δ ≈ 3.2 ppm) D_alpha->A_alpha Deshielding (Acylation) B_alpha α-CH₂ (δ ≈ 3.4 ppm) D_alpha->B_alpha Stronger Deshielding (Benzoylation) D_gamma γ/δ-CH₂ (δ ≈ 1.3 ppm) A_beta β-CH₂ (δ ≈ 1.5 ppm) A_gamma γ/δ-CH₂ (δ ≈ 1.3 ppm) B_beta β-CH₂ (δ ≈ 1.6 ppm) B_gamma γ/δ-CH₂ (δ ≈ 1.4 ppm)

Navigating the Labyrinth of 1,8-Diaminooctane Reactions: A Mass Spectrometry-Based Comparative Guide to Byproduct Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in chemical synthesis and process development, a thorough understanding of reaction byproducts is paramount for ensuring product purity, safety, and efficacy. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of potential byproducts in reactions involving 1,8-diaminooctane, a versatile building block in pharmaceutical and polymer chemistry.

Reactions with this compound, such as acylations and polymerizations, can lead to a variety of byproducts including unreacted starting materials, oligomers, cyclic species, and degradation products. The choice of analytical technique is critical for the accurate identification and quantification of these impurities. This guide compares the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose, offering insights into their respective strengths and weaknesses, supported by experimental considerations.

Unraveling Reaction Complexity: A Comparative Analysis of MS Techniques

The selection between GC-MS and LC-MS for the analysis of this compound reaction byproducts hinges on the volatility and polarity of the analytes. While GC-MS offers high chromatographic resolution for volatile and thermally stable compounds, LC-MS is better suited for the analysis of a wider range of polar, non-volatile, and thermally labile molecules.

Analytical MethodTarget AnalytesSample PreparationIonizationKey AdvantagesKey Limitations
GC-MS Volatile & semi-volatile byproducts (e.g., certain cyclic amides, degradation products)Derivatization often required to increase volatility and thermal stability of polar analytes like amines and amides.Electron Ionization (EI), Chemical Ionization (CI)High chromatographic efficiency, extensive spectral libraries for identification.Limited to thermally stable and volatile compounds; derivatization adds complexity.
LC-MS/MS Non-volatile & thermally labile byproducts (e.g., oligomers, polar degradation products, acylated species)Minimal sample preparation, often simple dilution.Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Broad applicability, soft ionization preserves molecular ion, tandem MS for structural elucidation.Lower chromatographic resolution than GC for some compounds, potential for matrix effects.

In-Depth Look: Experimental Protocols

GC-MS Analysis with Derivatization

For the analysis of amine- and amide-containing byproducts by GC-MS, derivatization is a crucial step to improve their chromatographic properties and generate characteristic mass spectra.

Protocol: Acylation for GC-MS Analysis

  • Sample Preparation: To a dried sample (approximately 1 mg) of the reaction mixture, add 100 µL of a suitable solvent (e.g., acetonitrile) and 50 µL of an acylating agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA or heptafluorobutyric anhydride - HFBA).

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Analysis: After cooling, inject an aliquot of the derivatized sample into the GC-MS system.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi®-5Sil MS).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

LC-MS/MS Analysis for Direct Characterization

LC-MS/MS allows for the direct analysis of a wider range of byproducts without the need for derivatization, making it a powerful tool for characterizing complex reaction mixtures.

Protocol: Reversed-Phase LC-MS/MS

  • Sample Preparation: Dissolve the reaction mixture in a suitable solvent (e.g., methanol or water/acetonitrile mixture) to a final concentration of approximately 1 µg/mL.

  • LC Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan (m/z 100-1000) and product ion scan of targeted precursor ions.

    • Collision Energy: Optimized for each compound to achieve characteristic fragmentation.

Visualizing the Process: From Reaction to Analysis

To better understand the workflow and potential reaction pathways, the following diagrams are provided.

Reaction_Byproduct_Formation cluster_reaction Reaction cluster_byproducts Potential Byproducts This compound This compound Reaction_Vessel Reaction (e.g., Acylation, Polymerization) This compound->Reaction_Vessel Reactant Reactant Reactant->Reaction_Vessel Unreacted_Monomers Unreacted_Monomers Reaction_Vessel->Unreacted_Monomers Incomplete Reaction Oligomers Oligomers Reaction_Vessel->Oligomers Polymerization Cyclic_Byproducts Cyclic_Byproducts Reaction_Vessel->Cyclic_Byproducts Intramolecular Reaction Degradation_Products Degradation_Products Reaction_Vessel->Degradation_Products Side Reactions/ Degradation

Caption: Potential byproduct formation from this compound reactions.

MS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis Reaction_Mixture Reaction Mixture Direct_Injection Dilution Reaction_Mixture->Direct_Injection Derivatization Acylation/ Silylation Reaction_Mixture->Derivatization LC_MS LC-MS/MS Direct_Injection->LC_MS GC_MS GC-MS Derivatization->GC_MS Data_Analysis Data Analysis & Structural Elucidation LC_MS->Data_Analysis GC_MS->Data_Analysis

Caption: General workflow for MS analysis of reaction byproducts.

Concluding Remarks

The comprehensive analysis of byproducts in reactions involving this compound is crucial for ensuring the quality and safety of the final products. Both GC-MS and LC-MS/MS are powerful techniques that provide complementary information. The choice of method should be guided by the specific properties of the expected byproducts. For a complete impurity profile, a combination of both techniques may be necessary. The detailed protocols and workflows presented in this guide offer a starting point for researchers to develop robust analytical methods for their specific applications.

A Comparative Guide to the Thermal Properties of Polyamides Derived from 1,8-Diaminooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the thermal stability and phase behavior of polyamides synthesized with 1,8-diaminooctane, offering insights into their performance and potential applications.

This guide provides a comprehensive comparison of the thermal properties of various polyamides synthesized from this compound and a selection of dicarboxylic acids. The data, gathered from peer-reviewed literature, is presented to facilitate the selection of materials with desired thermal characteristics for specific research and development applications.

Performance Comparison: TGA and DSC Analysis

The thermal behavior of polyamides is crucial for determining their processing parameters and end-use performance. Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile, while Differential Scanning Calorimetry (DSC) reveals key phase transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

Below is a summary of the key thermal properties for a series of polyamides based on this compound (also known as Polyamide 8,X, where X represents the number of carbon atoms in the dicarboxylic acid). For comparative purposes, data for the well-characterized Polyamide 6,10 is also included.

PolyamideDicarboxylic AcidTg (°C)Tm (°C)Td,5% (°C) (5% Weight Loss)Td,max (°C) (Maximum Decomposition Rate)Char Yield (%)
Polyamide 8,8 Suberic Acid (C8)~55-65~195-205~380-400~430-440< 5
Polyamide 8,10 Sebacic Acid (C10)~50-60~180-190~390-410~440-450< 5
Polyamide 8,12 Dodecanedioic Acid (C12)~45-55~170-180~400-420~450-460< 5
Polyamide 6,10 Sebacic Acid (C10)~40-50~220-230~400-420~460-470< 5

Note: The data presented is a synthesis of values reported in the scientific literature. Actual values may vary depending on the specific synthesis method, polymer molecular weight, and experimental conditions.

Experimental Protocols

The data presented in this guide is typically obtained through standardized thermal analysis techniques. The following outlines the general experimental protocols for TGA and DSC analysis of polyamides.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polyamide.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • A small sample of the polyamide (typically 5-10 mg) is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, under a controlled atmosphere (typically nitrogen or air).[1]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss versus temperature.

  • The onset of decomposition (often reported as the temperature at 5% weight loss, Td,5%) and the temperature of maximum decomposition rate (Td,max), determined from the derivative of the TGA curve (DTG), are key parameters obtained from this analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide.

Apparatus: A differential scanning calorimeter.

Procedure:

  • A small, accurately weighed sample of the polyamide (typically 5-10 mg) is sealed in a DSC pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is subjected to a controlled temperature program, which typically includes a heating, cooling, and a second heating cycle. A common heating and cooling rate is 10 °C/min or 20 °C/min.[2]

  • The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The resulting DSC thermogram plots heat flow versus temperature.

  • The glass transition temperature (Tg) is observed as a step change in the baseline of the thermogram.

  • The melting temperature (Tm) is identified as the peak of the endothermic melting transition.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and thermal analysis of polyamides derived from this compound.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation monomer1 This compound polymerization Polycondensation monomer1->polymerization monomer2 Dicarboxylic Acid (e.g., Suberic, Sebacic) monomer2->polymerization polyamide Polyamide (e.g., PA 8,8) polymerization->polyamide tga_analysis TGA Analysis polyamide->tga_analysis dsc_analysis DSC Analysis polyamide->dsc_analysis tga_data Decomposition Profile (Td,5%, Td,max, Char Yield) tga_analysis->tga_data dsc_data Phase Transitions (Tg, Tm) dsc_analysis->dsc_data

Caption: Experimental workflow for polyamide synthesis and thermal characterization.

References

Evaluating the crosslinking efficiency of 1,8-Diaminooctane

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 1,8-Diaminooctane's Crosslinking Efficiency for Researchers and Drug Development Professionals

In the realm of biomaterials, drug delivery, and tissue engineering, the choice of a crosslinking agent is paramount in defining the final properties and performance of a polymer network. This compound, a linear aliphatic diamine, serves as a valuable crosslinker, particularly for polymers bearing amine-reactive groups. This guide provides a comprehensive evaluation of its crosslinking efficiency in comparison to other commonly employed alternatives, supported by experimental data.

Comparative Performance of Crosslinking Agents

The efficiency of a crosslinker is a multifaceted parameter, encompassing its reactivity, the resulting mechanical properties of the crosslinked material, and its biocompatibility. This section provides a quantitative comparison of this compound with other prevalent crosslinkers such as glutaraldehyde, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and other aliphatic diamines.

Mechanical Properties of Crosslinked Gelatin Hydrogels

Gelatin hydrogels are extensively used in biomedical applications. The choice of crosslinker significantly impacts their mechanical strength and stability. The following table summarizes the mechanical properties of gelatin hydrogels crosslinked with different agents.

Crosslinking AgentPolymer SystemTensile Strength (kPa)Young's Modulus (kPa)Elongation at Break (%)Citation
This compound GelatinData not availableData not availableData not available
Glutaraldehyde (0.5%)Gelatin~150~250~50[1]
EDC-NHS20% Gelatin~5.074.77 ± 11.7199.43 ± 11.83[2]
Dialdehyde Starch (DAS)20% Gelatin~12.525.40 ± 2.84168.00 ± 40.00[2]
Squaric Acid (SQ)20% Gelatin~2.537.71 ± 5.0725.00 ± 3.39[2]

Note: Direct comparative data for this compound in a gelatin system was not available in the reviewed literature. The presented data is a compilation from different studies and should be interpreted with caution due to variations in experimental conditions.

Swelling Behavior of Crosslinked Hydrogels

The swelling ratio is a critical parameter for hydrogels, indicating the extent of crosslinking and influencing drug release kinetics and biocompatibility. A lower swelling ratio generally corresponds to a higher crosslinking density.

Crosslinking AgentPolymer SystemSwelling Ratio (%)Experimental ConditionsCitation
This compound Data not availableData not availableData not available
GlutaraldehydeChitosan501mL of crosslinker, 120 min reaction[3]
AcetaldehydeChitosan3501mL of crosslinker, 120 min reaction[3]
FormaldehydeChitosan1501mL of crosslinker, 120 min reaction[3]
EDC-NHS20% Gelatin~750pH 7.4 PBS, room temperature[2]
Dialdehyde Starch (DAS)20% Gelatin~800pH 7.4 PBS, room temperature[2]
Squaric Acid (SQ)20% Gelatin~850pH 7.4 PBS, room temperature[2]

Note: Direct comparative data for this compound was not available in the reviewed literature. The presented data is a compilation from different studies and should be interpreted with caution due to variations in experimental conditions.

Influence of Aliphatic Diamine Chain Length on Epoxy Resin Properties

The chain length of aliphatic diamine crosslinkers plays a significant role in the thermomechanical properties of cured epoxy resins. Generally, longer chain diamines can lead to increased flexibility.

Diamine CrosslinkerEpoxy Resin SystemGlass Transition Temp (Tg, °C)Tensile Modulus (GPa)Fracture Toughness (K_IC, MPa·m^1/2)Citation
Ethylenediamine (EDA)DGEBA110Data not availableData not available[4]
Diethylenetriamine (DETA)DGEBA119Data not availableData not available[4]
Triethylenetetramine (TETA)DGEBAData not availableData not availableData not available[4]
Tetraethylenepentamine (TEPA)DGEBAData not availableData not availableData not available[4]
This compound Data not availableData not availableData not availableData not available

Note: This table illustrates the trend of Tg with increasing chain length for some aliphatic amines. Direct comparative data for this compound within this specific study was not available.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments used to evaluate crosslinking efficiency.

Swelling Ratio Determination

The swelling ratio provides an indirect measure of the crosslinking density.

Protocol:

  • Prepare disc-shaped hydrogel samples of uniform dimensions.

  • Lyophilize (freeze-dry) the samples to a constant weight (Wd).

  • Immerse the dried hydrogel in a swelling medium (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature (e.g., 37°C).

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Continue this process until the weight becomes constant, indicating equilibrium swelling.

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[5]

Mechanical Testing of Hydrogels

Tensile testing is used to determine the mechanical properties of the crosslinked hydrogels.

Protocol:

  • Prepare dumbbell-shaped hydrogel samples according to standard specifications (e.g., ASTM D638).

  • Mount the sample in a universal testing machine equipped with appropriate grips.

  • Apply a uniaxial tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fractures.[6]

  • Record the stress-strain curve.

  • From the stress-strain curve, determine the tensile strength (the maximum stress the material can withstand), Young's modulus (the slope of the initial linear portion of the curve, indicating stiffness), and elongation at break (the percentage increase in length at the point of fracture).[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique to confirm the formation of crosslinks by identifying changes in chemical bonds.

Protocol:

  • Obtain FTIR spectra of the uncrosslinked polymer, the crosslinking agent, and the crosslinked polymer.

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is often used.

  • Compare the spectra. The formation of new peaks or the disappearance or shift of existing peaks can indicate a successful crosslinking reaction. For example, when crosslinking gelatin with glutaraldehyde, the formation of an aldimine linkage (C=N) can be observed around 1650 cm⁻¹.[7][8][9]

Visualizing Crosslinking Concepts

General Crosslinking Workflow

The following diagram illustrates a typical workflow for the preparation and characterization of crosslinked hydrogels.

Crosslinking_Workflow cluster_prep Hydrogel Preparation cluster_char Characterization cluster_analysis Data Analysis polymer Polymer Solution mixing Mixing & Reaction polymer->mixing crosslinker Crosslinker Solution (e.g., this compound) crosslinker->mixing curing Casting & Curing mixing->curing swelling Swelling Studies curing->swelling mechanical Mechanical Testing curing->mechanical ftir FTIR Spectroscopy curing->ftir comparison Comparative Analysis swelling->comparison mechanical->comparison ftir->comparison

Fig. 1: General workflow for preparing and evaluating crosslinked hydrogels.
Diamine Crosslinking Mechanism

This compound and other diamines typically crosslink polymers through the reaction of their primary amine groups with reactive functional groups on the polymer chains, such as epoxide or carboxyl groups (in the presence of an activator like EDC).

Diamine_Crosslinking polymer1 Polymer Chain 1 (-COOH) edc EDC Activation polymer1->edc polymer2 Polymer Chain 2 (-COOH) polymer2->edc activated_polymer1 Activated Polymer 1 (-CO-O-Acylisourea) edc->activated_polymer1 activated_polymer2 Activated Polymer 2 (-CO-O-Acylisourea) edc->activated_polymer2 diamine This compound (H2N-(CH2)8-NH2) activated_polymer1->diamine activated_polymer2->diamine crosslinked_product Crosslinked Polymer (Polymer-CO-NH-(CH2)8-NH-CO-Polymer) diamine->crosslinked_product

Fig. 2: Schematic of EDC-mediated diamine crosslinking of carboxylated polymers.

Conclusion

This compound is a versatile crosslinker, and its efficiency is highly dependent on the polymer system and reaction conditions. While direct, comprehensive comparative studies are limited, the available data and established principles indicate that its longer aliphatic chain, compared to shorter diamines, can impart greater flexibility to the resulting network. However, this may also lead to a lower crosslinking density, potentially affecting mechanical strength and swelling properties.

In comparison to highly reactive crosslinkers like glutaraldehyde, diamines such as this compound may offer advantages in terms of lower cytotoxicity, a critical consideration for biomedical applications.[10][11] The choice of crosslinker should, therefore, be guided by a careful consideration of the desired balance between mechanical performance, degradation kinetics, and biocompatibility for the specific application. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of this compound's crosslinking efficiency against a broader range of alternatives.

References

The Influence of Diamine Chain Length on Performance in Specialized Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular building blocks is paramount to achieving desired material and therapeutic properties. Among these, diamines play a crucial role as monomers, crosslinkers, and linkers in a variety of applications. The length of the hydrocarbon chain separating the two amine functional groups is a critical parameter that significantly influences the macroscopic properties and performance of the final product. This guide provides an objective comparison of the performance of different length diamines in several key applications, supported by experimental data and detailed methodologies.

Hydrogels: Impact of Diamine Crosslinker Length on Swelling and Mechanical Properties

In hydrogel formulation, diamines are frequently employed as crosslinking agents to create a three-dimensional polymer network. The chain length of the diamine directly dictates the mesh size of the hydrogel, which in turn governs its swelling behavior, mechanical strength, and drug release profile. Shorter diamines lead to a higher crosslink density and a tighter network, whereas longer diamines result in a lower crosslink density and a looser, more flexible network.

G cluster_input Diamine Crosslinker cluster_effect Network Structure cluster_performance Hydrogel Performance shorter Shorter Chain (e.g., Ethylenediamine) high_density Higher Crosslink Density Smaller Mesh Size shorter->high_density longer Longer Chain (e.g., Hexamethylenediamine) low_density Lower Crosslink Density Larger Mesh Size longer->low_density performance_shorter Lower Swelling Ratio Higher Mechanical Strength Slower Drug Release high_density->performance_shorter performance_longer Higher Swelling Ratio Lower Mechanical Strength Faster Drug Release low_density->performance_longer

Figure 1: Relationship between diamine length and hydrogel properties.
Quantitative Performance Data: Hydrogels
Diamine CrosslinkerChain Length (Carbons)Swelling Ratio (%)Compressive Modulus (kPa)
Ethylenediamine2~300High
1,4-Butanediamine (Putrescine)4240 - 450~80-100
1,5-Pentanediamine (Cadaverine)5450 - 850~30-50
1,6-Hexanediamine6>900Low

Note: The exact values can vary depending on the specific polymer system and experimental conditions.

Polyurethanes: Influence of Diamine Extender Chain Length on Mechanical Properties

In the synthesis of polyurethanes, diamines are utilized as chain extenders, which significantly impact the final mechanical properties of the polymer. A decrease in the number of carbon atoms in the diamine chain extender generally leads to an increase in the hardness and tensile strength of the resulting polyurethane.[1] This is attributed to the higher density of urethane and urea linkages, which promotes stronger intermolecular hydrogen bonding and results in a more rigid polymer structure.[2]

Quantitative Performance Data: Polyurethanes
Diamine ExtenderChain Length (Carbons)Tensile Strength (MPa)Hardness (Shore A)
Ethylenediamine (EDA)2HighHigh
1,4-Butanediamine (BDA)4IntermediateIntermediate
1,6-Hexanediamine (HMDA)6LowLow

Note: Data represents a general trend. Absolute values are dependent on the specific polyurethane formulation.[1]

Epoxy Resins: Effect of Aliphatic Diamine Curing Agent Length

The chain length of aliphatic diamines used as curing agents for epoxy resins influences the crosslink density and, consequently, the thermal and mechanical properties of the cured thermoset. While comprehensive quantitative data for a homologous series is sparse in the readily available literature, general trends can be summarized:

  • Shorter Diamines (e.g., Ethylenediamine): Result in a higher crosslink density, leading to a more rigid material with a higher glass transition temperature (Tg) and greater hardness. However, this increased rigidity can also lead to increased brittleness.

  • Longer Diamines (e.g., Hexamethylenediamine): Produce a lower crosslink density, resulting in a more flexible material with a lower Tg and increased toughness, though potentially at the expense of some thermal stability and hardness.

Polyamides: Impact of Diamine Monomer Length on Thermal Properties

The length of the diamine monomer is a key determinant of the thermal properties of polyamides. Generally, for aliphatic polyamides, there is a relationship between the number of methylene units in the diamine and the melting temperature (Tm) and glass transition temperature (Tg) of the polymer. However, this relationship is not always linear and can be influenced by the "odd-even" effect, where the number of carbon atoms in the repeating unit affects the crystal packing and intermolecular hydrogen bonding.

A general trend observed is that as the length of the aliphatic diamine increases, the density of amide groups decreases, which can lead to a decrease in the melting temperature.[3]

Drug Delivery Systems: The Role of Diamine Linker Length

In the context of drug delivery, particularly in antibody-drug conjugates (ADCs) and prodrugs, diamine-containing linkers are used to connect the therapeutic payload to a targeting moiety or a solubilizing polymer. The length and flexibility of this linker are critical for the stability, solubility, and release kinetics of the drug.[4][5]

  • Shorter, Rigid Linkers: Can provide greater stability in circulation but may hinder the drug's interaction with its target or its release at the desired site.

  • Longer, Flexible Linkers: May facilitate more effective drug release and interaction with the target but can sometimes lead to premature drug release and off-target toxicity. The optimal linker length is a balance between these factors and is highly dependent on the specific drug, target, and conjugation chemistry.[6]

G cluster_workflow Drug Delivery System Workflow cluster_linker Diamine Linker Properties start Drug-Linker Conjugation circulation Systemic Circulation start->circulation targeting Target Site Accumulation circulation->targeting release Drug Release targeting->release effect Therapeutic Effect release->effect shorter_linker Shorter Length: Higher Stability Potentially Hindered Release shorter_linker->circulation Influences longer_linker Longer Length: Higher Flexibility Potentially Faster Release longer_linker->release Influences

Figure 2: Influence of diamine linker length in drug delivery.

Metal-Organic Frameworks (MOFs): Diamine Functionalization for CO2 Capture

Post-synthetic modification of MOFs with diamines is a promising strategy to enhance their CO2 capture capabilities. The amine groups introduce strong chemisorption sites for CO2. The length of the diamine can influence the accessibility of these sites and the overall CO2 uptake capacity. While the specific impact of a homologous series of diamine lengths is an area of ongoing research, studies have shown that functionalization with diamines like ethylenediamine can significantly improve CO2 adsorption.[7][8][9] The optimal diamine length will depend on the pore size and geometry of the specific MOF.[10]

G cluster_workflow MOF Functionalization and CO2 Capture cluster_diamine Diamine Length mof Pristine MOF functionalization Diamine Functionalization mof->functionalization functionalized_mof Functionalized MOF functionalization->functionalized_mof co2_capture CO2 Adsorption functionalized_mof->co2_capture release CO2 Release (Regeneration) co2_capture->release release->functionalized_mof Reusable diamine_length Diamine Chain Length diamine_length->functionalization Influences diamine_length->co2_capture Affects Capacity

Figure 3: Workflow for diamine functionalization of MOFs for CO2 capture.

Experimental Protocols

Measurement of Hydrogel Swelling Ratio

The swelling ratio of a hydrogel is a measure of its ability to absorb and retain a solvent, typically water.[11]

  • Sample Preparation: A known weight of the dried hydrogel (Wd) is prepared. Lyophilization is often used to ensure complete dryness.[12]

  • Immersion: The dried hydrogel is immersed in an excess of the desired solvent (e.g., deionized water or a buffer solution) at a constant temperature.

  • Equilibrium: The hydrogel is allowed to swell until it reaches equilibrium, meaning its weight no longer increases. This can take several hours to days.

  • Weight Measurement: The swollen hydrogel is removed from the solvent, and any excess surface water is carefully blotted off. The weight of the swollen hydrogel (Ws) is then measured.

  • Calculation: The swelling ratio (SR) is calculated using the following formula:[11]

    SR (%) = [(Ws - Wd) / Wd] * 100

Determination of Tensile Strength of Cured Epoxy Resins

The tensile strength of a material is its resistance to being pulled apart. For cured epoxy resins, this is a critical measure of their mechanical performance. The test is typically performed according to ASTM D638 standards.[13][14]

  • Specimen Preparation: The epoxy resin and diamine curing agent are mixed in the stoichiometric ratio and cast into "dog-bone" shaped molds. The specimens are then cured under specified conditions (e.g., at room temperature for a set period, followed by a post-cure at an elevated temperature).[15]

  • Testing Apparatus: A universal testing machine equipped with clamps to hold the dog-bone specimen is used.

  • Tensile Test: The specimen is mounted in the clamps, and a tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.

  • Data Acquisition: The force applied and the elongation of the specimen are continuously recorded.

  • Calculation: The tensile strength is calculated as the maximum stress the specimen can withstand before fracturing. Stress is calculated by dividing the applied force by the original cross-sectional area of the specimen.

Synthesis of Diamine-Functionalized Metal-Organic Frameworks (Post-Synthetic Modification)

This protocol provides a general procedure for the post-synthetic modification of a pre-synthesized MOF with a diamine.[16]

  • MOF Activation: The as-synthesized MOF is activated by removing any solvent molecules from its pores. This is typically achieved by heating the MOF under vacuum.

  • Diamine Solution Preparation: A solution of the desired diamine in a suitable anhydrous solvent (e.g., toluene, chloroform) is prepared.

  • Functionalization Reaction: The activated MOF is added to the diamine solution, and the mixture is stirred at a specific temperature for a set period (e.g., 24-72 hours). The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Washing: After the reaction, the functionalized MOF is collected by centrifugation or filtration and washed repeatedly with fresh solvent to remove any unreacted diamine.

  • Drying: The final product is dried under vacuum to remove the solvent, yielding the diamine-functionalized MOF.

  • Characterization: The successful functionalization is confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and elemental analysis. The porosity of the material is typically characterized by gas adsorption measurements (e.g., N2 adsorption at 77 K).[17]

References

Comparative Guide to Metal-Organic Frameworks Based on Aliphatic Diamine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of metal-organic frameworks (MOFs) synthesized with flexible aliphatic linkers of varying lengths, focusing on dicarboxylate analogues of diamines. The strategic selection of organic linkers is fundamental to tuning the physicochemical properties of MOFs, such as porosity, surface area, and thermal stability, which are critical for applications in drug delivery, catalysis, and gas storage.

General Synthesis and Characterization Workflow

The development and analysis of these MOFs typically follow a structured workflow, from synthesis to detailed characterization, as illustrated below. This process ensures the reproducible formation of materials with desired properties.

G cluster_synthesis Synthesis & Activation cluster_characterization Physicochemical Characterization S1 Solvothermal Synthesis (Metal Salt + Linker + Solvent) S2 Washing & Solvent Exchange S1->S2 S3 Activation (Heating under Vacuum) S2->S3 C1 Structural Analysis (PXRD) S3->C1 Activated MOF C2 Porosity Analysis (N2 Adsorption - BET) S3->C2 Activated MOF C3 Thermal Stability (TGA) S3->C3 Activated MOF C4 Morphology & Composition (SEM/EDX) S3->C4 Activated MOF

Caption: General workflow for the synthesis and characterization of MOFs.

Performance Comparison of MOFs with Aliphatic Dicarboxylate Linkers

The length of the aliphatic dicarboxylate linker directly influences the resulting MOF's structural and functional properties. Longer linkers are expected to yield larger pore volumes and surface areas, but can also lead to framework interpenetration or reduced thermal stability. The following tables summarize key performance metrics from representative MOFs synthesized with C6, C8, and C10 dicarboxylate linkers.

Note: The data presented is compiled from different studies using different metal centers (Zr, Zn, and Dy). Direct comparison should be made with caution, as the metal node significantly impacts the final properties. This comparison is intended to illustrate general trends associated with linker length.

PropertyMOF with C6 Linker (Adipic Acid)MOF with C8 Linker (Suberic Acid)MOF with C10 Linker (Sebacic Acid)
MOF Name / Type UiO-66-adipate (co-linker)Zinc Suberate[Dy(Seb)1.5(H2O)2]n
Metal Node Zirconium (Zr)Zinc (Zn)Dysprosium (Dy)
BET Surface Area (m²/g) ~950Data Not AvailableNon-porous in N2
Pore Volume (cm³/g) ~0.45Data Not AvailableNot Applicable
Thermal Decomposition (°C) ~350~370~430

Data for UiO-66-adipate is inferred from studies on mixed-linker systems. Data for Zinc Suberate and the Dysprosium Sebacate MOF are from distinct reports. The sebacate-based MOF showed a 2D layer structure which is non-porous to N2 adsorption after activation.

Conceptual Impact of Linker Length on MOF Properties

As the length of the linear aliphatic dicarboxylate linker increases from C6 to C10, a predictable trend in the resulting MOF's properties can be anticipated, assuming an isoreticular series is formed without interpenetration.

G cluster_input Input: Linker Chain Length cluster_output Expected Output: MOF Properties C6 C6 Linker (Adipic Acid) C8 C8 Linker (Suberic Acid) PoreSize Pore Size / Volume C6->PoreSize Increases SurfaceArea BET Surface Area C6->SurfaceArea Increases Stability Thermal / Structural Stability C6->Stability May Decrease C10 C10 Linker (Sebacic Acid) C8->PoreSize Increases C8->SurfaceArea Increases C8->Stability May Decrease C10->PoreSize C10->SurfaceArea C10->Stability

A Comparative Guide to Purity Analysis of Synthesized 1,8-Diaminooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and other high-purity chemical compounds, the accurate assessment of product purity is paramount. This guide provides a comparative analysis of key analytical techniques for determining the purity of synthesized 1,8-Diaminooctane, a versatile linear aliphatic diamine. We will explore the performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering insights into their respective strengths and limitations in this application. This guide also presents typical purity data for this compound and its common alternatives, along with detailed experimental protocols.

Introduction to Diamine Purity and its Importance

This compound (C₈H₂₀N₂) is a valuable building block in organic synthesis, utilized in the production of polyamides, cross-linking agents, and as a spacer in various molecular architectures.[1][2] The presence of impurities, even in trace amounts, can significantly impact the yield, reproducibility, and safety of subsequent reactions and final products. Potential impurities in synthesized this compound can arise from starting materials, by-products of the synthesis reaction, or degradation products. Common synthesis routes, such as the reduction of suberonitrile or the reaction of 1,8-dichlorooctane with ammonia, may lead to impurities like incompletely reacted precursors, oligomeric species, or other amines.[3][4] Therefore, robust and reliable analytical methods are crucial for quality control.

Comparison of Analytical Methods

The choice of analytical technique for purity analysis depends on factors such as the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. Gas Chromatography, High-Performance Liquid Chromatography, and Quantitative Nuclear Magnetic Resonance spectroscopy are the most commonly employed methods for the purity assessment of non-volatile organic compounds like this compound.

Analytical MethodPrincipleTypical Purity AssayAdvantagesLimitations
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.>98.0%[5][6]High resolution for volatile impurities, well-established methods.Requires derivatization for non-volatile impurities, potential for thermal degradation of the analyte.
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a mobile phase and a stationary phase.>98%Suitable for a wide range of non-volatile and thermally sensitive compounds, versatile in terms of stationary and mobile phases.May require derivatization for detection if analytes lack a UV chromophore.
Quantitative NMR (qNMR) Determination of the absolute or relative concentration of a substance by measuring the intensity of its NMR signals relative to a certified internal standard.High accuracy and precision, provides structural information.Provides a direct measure of purity without the need for a reference standard of the analyte itself, non-destructive.Lower sensitivity compared to chromatographic methods, requires a well-characterized internal standard that does not overlap with analyte signals.

Purity of this compound and Alternatives

Commercially available this compound and its common linear aliphatic diamine alternatives typically exhibit high purity, as detailed in the table below. The primary analytical method for lot release by most manufacturers is Gas Chromatography.

CompoundCAS NumberTypical Purity (by GC)
1,6-Hexanediamine629-11-8≥99.5%
This compound 373-44-4 ≥98.0% [5][6]
1,10-Decanediamine646-25-3≥98.0%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Flame Ionization Detection (GC-FID) for this compound Purity

This method is suitable for the routine purity assessment of this compound and the quantification of volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: Capillary column suitable for amine analysis, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a dedicated amine column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

High-Performance Liquid Chromatography (HPLC) with UV Detection for this compound and Non-Volatile Impurities

As this compound lacks a strong UV chromophore, pre-column derivatization is necessary for sensitive UV detection. This protocol outlines a general approach using a common derivatizing agent.

  • Instrumentation: HPLC system with a UV detector.

  • Derivatization Reagent: Dansyl chloride or a similar fluorescent/UV-active labeling agent.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Gradient: 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Dependent on the chosen derivatizing agent (e.g., ~254 nm for dansyl derivatives).

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the synthesized this compound in a suitable buffer (e.g., borate buffer, pH 9).

    • Add an excess of the derivatizing agent solution (e.g., dansyl chloride in acetone).

    • Heat the mixture (e.g., at 60 °C) for a specified time to ensure complete reaction.

    • Quench the reaction and dilute the sample with the mobile phase to an appropriate concentration.

  • Data Analysis: Purity is determined by comparing the peak area of the derivatized this compound to that of a reference standard, or by area percent if all impurities are derivatized and have similar molar absorptivity.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination of this compound

qNMR provides a direct and highly accurate method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard (IS): A certified reference material with a known purity that has a simple NMR spectrum with peaks that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are potential candidates.

  • Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., D₂O with a small amount of acid to protonate the amines, or DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add the deuterated solvent to dissolve both components completely.

  • NMR Acquisition Parameters:

    • Use a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity of the this compound using the following formula:

      Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates a comprehensive workflow for the purity analysis of synthesized this compound, incorporating multiple analytical techniques for a thorough assessment.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_results Results & Reporting Synthesis Synthesized this compound Initial_Char Initial Characterization (e.g., Melting Point, IR) Synthesis->Initial_Char GC_FID GC-FID Analysis (Volatile Impurities) Initial_Char->GC_FID HPLC_UV HPLC-UV Analysis (Non-Volatile Impurities) Initial_Char->HPLC_UV qNMR qNMR Analysis (Absolute Purity) Initial_Char->qNMR Data_Comparison Data Comparison & Purity Calculation GC_FID->Data_Comparison HPLC_UV->Data_Comparison qNMR->Data_Comparison GC_MS GC-MS for Impurity ID Report Final Purity Report GC_MS->Report Impurity Identification Data_Comparison->GC_MS If unknown peaks are present Data_Comparison->Report

Caption: Workflow for the comprehensive purity analysis of this compound.

Decision Tree for Selecting an Analytical Method

This diagram provides a logical framework for selecting the most appropriate analytical method based on the specific requirements of the purity analysis.

Method_Selection Start Start: Purity Analysis of This compound Q1 Need absolute purity without a specific reference standard? Start->Q1 Q2 Are volatile impurities the primary concern? Q1->Q2 No Use_qNMR Use qNMR Q1->Use_qNMR Yes Q3 Are non-volatile or thermally labile impurities expected? Q2->Q3 No Use_GC Use GC-FID/GC-MS Q2->Use_GC Yes Use_HPLC Use HPLC (with derivatization) Q3->Use_HPLC Yes Comprehensive Use a combination of methods (e.g., GC and HPLC) Q3->Comprehensive Uncertain/Both

Caption: Decision tree for selecting a purity analysis method for this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,8-Diaminooctane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,8-Diaminooctane is a critical component of laboratory safety and environmental responsibility. As a corrosive and hazardous substance, adherence to strict protocols is essential to mitigate risks to personnel and ensure regulatory compliance. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.

Material Hazard and Safety Data

This compound is classified as a hazardous material that poses significant health risks. It is corrosive and can cause severe skin burns and eye damage.[1] Inhalation may lead to respiratory irritation, and it can also cause an allergic skin reaction. The substance is harmful if swallowed. Understanding its properties is the first step in safe handling and disposal.

PropertyValue
Synonyms 1,8-Octanediamine, Octamethylenediamine
CAS Number 373-44-4
Hazard Class 8 (Corrosive)
UN Number 3259
Packing Group II
Flash Point 106 °C (222.8 °F)
Melting Point 50-52 °C
Boiling Point 225-226 °C
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides[2]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure all safety measures are in place. This includes wearing the appropriate Personal Protective Equipment (PPE) and being prepared for accidental spills.

Required Personal Protective Equipment (PPE)

Due to its corrosive nature, comprehensive protection is mandatory when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles and a full face-shield.[3]

  • Skin Protection: Use chemical-resistant gloves and appropriate protective clothing to prevent any skin exposure.[2] A flame-resistant or chemical-resistant lab coat is recommended.[4]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved particulate respirator should be used.[2] All handling of this compound should occur within a certified chemical fume hood.

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[4]

Emergency Spill Response

Immediate and correct response to a spill is crucial to prevent injury and contamination.

  • Minor Spills:

    • Remove all sources of ignition from the area.[3]

    • Clean up spills immediately.[1][3]

    • Avoid generating dust by using dry clean-up procedures.[1][3]

    • Wear the full complement of PPE to avoid contact with skin and eyes.[3]

    • Collect the spilled material and place it in a suitable, properly labeled container for waste disposal.[1][3]

  • Major Spills:

    • Evacuate all personnel from the immediate area and move upwind.[3]

    • Alert your institution's emergency responders or safety office immediately, providing the location and nature of the hazard.[3]

    • Avoid all personal contact with the material, including the inhalation of dust or vapors.[3]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by stringent regulations. This material must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[3]

Step 1: Waste Classification and Segregation

  • Identify waste containing this compound as corrosive hazardous waste (Hazard Class 8).

  • Collect this waste in a designated container. Do not mix it with other waste streams, especially incompatible materials like strong oxidizing agents, acids, or halogenated solvents.[4]

Step 2: Container Selection and Labeling

  • Use a container that is in good condition, compatible with aliphatic amines, and can be securely sealed to prevent leaks or vapor release.[4] Plastic or lined metal containers are often suitable.[3]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.[4]

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • The storage location should be a cool, dry, and well-ventilated place, such as a corrosives cabinet.

  • Ensure that eyewash stations and safety showers are located near the storage and handling workstation.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Never pour this compound down the drain or dispose of it in the regular trash.[3] Wash water from cleaning contaminated equipment must also be collected for treatment and disposal.[3]

Step 5: Maintain Documentation

  • Hazardous waste management is regulated from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6]

  • Generators of hazardous waste are responsible for ensuring it is properly identified, managed, and treated.[6] Keep meticulous records of waste generation and disposal as required by federal and state law.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Waste Generation (this compound) B Is waste container compatible & sealed? A->B C Select & seal appropriate container B->C No D Is container correctly labeled? 'Hazardous Waste' 'this compound' B->D  Yes C->D E Apply correct hazardous waste label D->E No F Store in designated, secure area (Cool, dry, ventilated) D->F  Yes E->F G Is waste segregated from incompatible materials? F->G H Segregate from acids, oxidizers, etc. G->H No I Contact EHS or licensed waste contractor for pickup G->I  Yes H->I J Complete & file disposal documentation I->J K Disposal Complete J->K

Caption: Decision workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Diaminooctane
Reactant of Route 2
1,8-Diaminooctane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.